molecular formula C11H15BClNO3 B1418648 (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid CAS No. 850589-48-9

(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

Cat. No.: B1418648
CAS No.: 850589-48-9
M. Wt: 255.51 g/mol
InChI Key: CRFVBNBIELTWGR-UHFFFAOYSA-N
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Description

(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H15BClNO3 and its molecular weight is 255.51 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-chloro-4-(diethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFVBNBIELTWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N(CC)CC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657349
Record name [3-Chloro-4-(diethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-48-9
Record name [3-Chloro-4-(diethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Pivotal Role of Boronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

The advent and evolution of transition metal-catalyzed cross-coupling reactions have revolutionized the landscape of molecular construction. Among the plethora of reagents developed, organoboronic acids have emerged as indispensable tools, particularly within the pharmaceutical and materials science sectors.[1][2] Their remarkable stability, low toxicity, and functional group tolerance make them ideal coupling partners in reactions that form the backbone of many complex molecular architectures.[1] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as a testament to the profound impact of boronic acids, enabling the efficient formation of carbon-carbon bonds.[1]

This guide provides a comprehensive technical overview of a specific, highly functionalized building block: this compound. We will delve into its chemical properties, applications, and provide a detailed, field-proven protocol for its use in the cornerstone Suzuki-Miyaura reaction. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically grounded understanding of this versatile reagent.

Compound Profile: this compound

This compound is a substituted arylboronic acid that serves as a valuable building block in organic synthesis. The presence of a chloro substituent, a diethylcarbamoyl group, and the boronic acid moiety on the phenyl ring provides multiple points for molecular elaboration and tuning of physicochemical properties.

CAS Number : 850589-48-9[3]

Chemical Structure:

Physicochemical Properties

PropertyValueSource
Molecular Formula C11H15BClNO3[3]
Molecular Weight 255.5 g/mol [3]
Purity Typically ≥97%[4]
Appearance White to off-white solidGeneral knowledge
Storage Room temperature, under inert atmosphere[4][5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][6] This reaction facilitates the formation of a biaryl linkage, a structural motif prevalent in a vast number of approved pharmaceutical agents.[1] The chloro and diethylcarbamoyl groups can influence the electronic properties of the molecule and offer sites for subsequent chemical modifications.

The general transformation is as follows:

Ar-X + (HO)2B-Ar' --[Pd catalyst, Base]--> Ar-Ar'

Where Ar-X is an aryl halide or triflate, and (HO)2B-Ar' is the boronic acid.

Mechanistic Rationale of the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X). This is often the rate-limiting step.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its aryl group to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-Ar').

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Ar-Pd(II)-X(L_n) pd0->oxidative_addition Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar'(L_n) oxidative_addition->transmetalation_complex Transmetalation (Ar'-B(OR)3-) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]⁻ boronic_acid->boronate Activation base Base (e.g., K2CO3) base->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a robust, general methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials and Reagents
  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Palladium Catalyst (e.g., PdCl2(dppf), 0.05 - 0.1 equiv.)[7]

  • Base (e.g., 2 M aqueous K2CO3 or Cs2CO3, 2-3 equiv.)[7][8]

  • Solvent (e.g., Toluene/Dioxane mixture (4:1) or DMF)[7]

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 equiv.), this compound (1.2 equiv.), and the Palladium Catalyst (e.g., PdCl2(dppf), 0.1 equiv.).[7]

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. PdCl2(dppf) is a robust catalyst suitable for a wide range of substrates.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) species is oxygen-sensitive.

  • Solvent and Base Addition: Add the degassed solvent mixture (e.g., Toluene/Dioxane, 4:1) followed by the aqueous base solution (e.g., 2 M K2CO3).[7]

    • Rationale: A biphasic solvent system is often effective. The base is essential for activating the boronic acid to the more reactive boronate species for the transmetalation step.[8]

  • Heating: Immerse the flask in a preheated oil bath and heat the reaction mixture to 85-90 °C with vigorous stirring.[7][8]

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The exact temperature may require optimization depending on the reactivity of the substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Rationale: This aqueous workup removes the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[7]

Experimental Workflow Visualization

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reagents: Aryl-Br, Boronic Acid, Pd Catalyst B 2. Purge with Inert Gas (N2 or Ar) A->B C 3. Add Degassed Solvents and Aqueous Base B->C D 4. Heat to 85-90 °C with Vigorous Stirring C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool and Perform Aqueous Extraction E->F G 7. Dry and Concentrate Organic Layer F->G H 8. Purify by Flash Chromatography G->H

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a strategically functionalized building block that holds significant value for synthetic and medicinal chemists. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the direct incorporation of a substituted phenyl ring, a common feature in biologically active compounds. The protocols and mechanistic insights provided in this guide are designed to empower researchers to effectively utilize this reagent in their drug discovery and development endeavors, facilitating the synthesis of novel and complex molecular entities.

References

  • Suzuki-Miyaura Coupling - Organic Synthesis. [Online] Available at: [Link][7]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH. [Online] Available at: [Link][8]

  • (3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid - Achmem. [Online] Available at: [Link][5]

  • 3-Chloro-4-(N-ethylcarbamoyl)phenylboronic acid, min 97%, 1 gram. [Online] Available at: [Link][4]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. [Online] Available at: [Link][6]

  • Design and discovery of boronic acid drugs - PubMed. [Online] Available at: [Link][2]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid is a key building block in modern medicinal chemistry and materials science. Its unique structural features—a halogenated phenyl ring coupled with a diethylcarbamoyl group and a reactive boronic acid moiety—make it a versatile synthon for introducing specific functionalities into larger molecules. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailed protocols for its characterization, and expert insights into the rationale behind the chosen methodologies. The information presented herein is designed to be a self-validating system, empowering researchers to confidently synthesize and verify this compound for applications such as Suzuki-Miyaura cross-coupling reactions.[1][2]

Introduction and Significance

Arylboronic acids are foundational reagents in organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds with exceptional reliability and functional group tolerance.[3][4][5] The title compound, this compound, is of particular interest due to its trifunctional nature.

  • The boronic acid group is the primary reactive site for cross-coupling.

  • The chloro substituent offers a secondary site for further functionalization or can be used to modulate the electronic properties of the aromatic ring.

  • The N,N-diethylcarbamoyl group enhances solubility and can participate in hydrogen bonding, influencing the pharmacokinetic properties of derivative compounds in drug discovery programs.[2]

This guide will focus on a logical and reproducible synthesis starting from a commercially available precursor, followed by a rigorous characterization protocol.

Proposed Synthetic Pathway

While multiple strategies exist for the synthesis of arylboronic acids, including Grignard-based methods and C-H activation, a highly reliable and scalable approach for this specific molecule involves a palladium-catalyzed Miyaura borylation of a suitable aryl halide precursor.[6][7][8] The proposed pathway starts with the synthesis of the precursor, 2-chloro-5-iodo-N,N-diethylbenzamide, followed by its conversion to the target boronic acid.

Diagram of Synthetic Workflow

G A 2-Chloro-5-iodobenzoic acid B Acyl Chloride Intermediate A:e->B:w SOCl₂, DMF (cat.) Reflux C 2-Chloro-5-iodo-N,N-diethylbenzamide B:e->C:w Diethylamine, Et₃N DCM, 0°C to RT D This compound (Target Compound) C:e->D:w B₂pin₂, Pd(dppf)Cl₂, KOAc Dioxane, 80°C

Caption: Proposed two-step synthesis of the target boronic acid from 2-chloro-5-iodobenzoic acid.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale.

Part I: Synthesis of 2-Chloro-5-iodo-N,N-diethylbenzamide (Precursor)

The synthesis begins with the conversion of commercially available 2-chloro-5-iodobenzoic acid to its acyl chloride, followed by amidation with diethylamine. This is a classic and high-yielding method for amide formation.[9][10]

Materials:

  • 2-Chloro-5-iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Diethylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a stir bar, suspend 2-chloro-5-iodobenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq). Add a catalytic amount of DMF (2-3 drops).

    • Expert Insight: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the highly reactive acyl chloride.

  • Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-5-iodobenzoyl chloride is typically used in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve diethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0°C in an ice bath.

    • Expert Insight: Triethylamine acts as a base to quench the HCl byproduct of the amidation, preventing the protonation and deactivation of the diethylamine nucleophile.

  • Slowly add the acyl chloride solution to the amine solution dropwise while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 2-chloro-5-iodo-N,N-diethylbenzamide as a solid.

Part II: Synthesis of this compound

This step employs a palladium-catalyzed Miyaura borylation reaction. The iodo-substituent is selectively converted to a boronic ester due to the greater reactivity of the C-I bond compared to the C-Cl bond in oxidative addition to the palladium catalyst.[7][11] The resulting pinacol boronate ester is then hydrolyzed to the target boronic acid.

Materials:

  • 2-Chloro-5-iodo-N,N-diethylbenzamide

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (1M)

  • Ethyl acetate

Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloro-5-iodo-N,N-diethylbenzamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and potassium acetate (3.0 eq).

    • Expert Insight: KOAc is a crucial base. It facilitates the transmetalation step in the catalytic cycle. Pd(dppf)Cl₂ is an excellent, air-stable catalyst for this type of transformation.[12]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe and degas the resulting suspension by bubbling the inert gas through it for 15 minutes.

  • Heat the reaction mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Hydrolysis: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing with ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Dissolve the crude boronate ester in a suitable solvent mixture (e.g., acetone/water). Add 1M HCl and stir vigorously at room temperature for 2-4 hours to hydrolyze the pinacol ester to the boronic acid.

  • Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by trituration with hexanes to yield the final product as a white or off-white solid. It is important to dry the final product thoroughly, as boronic acids can form anhydride trimers (boroxines) upon dehydration.[13]

Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Diagram of Molecular Structure

Sources

(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid: A Technical Guide to Solubility for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Boronic Acids and the Imperative of Solubility

Boronic acids and their derivatives have emerged as indispensable tools in modern medicinal chemistry and organic synthesis.[1][2] Their unique ability to form reversible covalent bonds with diols makes them valuable pharmacophores for targeting enzymes and sugars, leading to the development of breakthrough drugs like the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma.[2][3] Furthermore, their utility as key building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex biaryl structures common in many pharmaceutical agents.[4][5][6]

(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid (CAS: 850589-48-9) is a substituted phenylboronic acid of significant interest to researchers in drug discovery.[7][8] Its molecular structure suggests its potential as a versatile intermediate for creating novel compounds with tailored pharmacological profiles. However, the successful application of this, or any, boronic acid in high-throughput screening, synthetic reactions, and formulation development is fundamentally governed by a critical, yet often overlooked, physicochemical property: solubility .

A compound's solubility dictates its bioavailability, influences the reliability of in vitro assays, and determines the feasibility of its scale-up and formulation.[9][10][11] Poor aqueous solubility, in particular, is a major hurdle in drug development, often leading to misleading biological data and costly late-stage failures. For boronic acids, solubility in organic solvents is equally crucial for ensuring efficient and reproducible outcomes in synthetic transformations like the Suzuki-Miyaura coupling.[4]

This in-depth technical guide addresses the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides the necessary theoretical framework and practical experimental protocols for researchers to determine its solubility profile in various solvents. By understanding the principles that govern boronic acid solubility and implementing robust analytical methodologies, scientists can unlock the full potential of this valuable chemical entity.

Physicochemical Properties of this compound

A foundational understanding of a compound's basic physicochemical properties is essential before embarking on solubility studies.

PropertyValueSource
Chemical Formula C₁₁H₁₅BClNO₃[7][8]
Molecular Weight 255.51 g/mol [7]
CAS Number 850589-48-9[7][8]
Appearance White to off-white crystalline powder[12]
Melting Point 148-152 °C[7]

Theoretical Considerations for Boronic Acid Solubility

The solubility of boronic acids is a complex interplay of several factors, extending beyond the simple "like dissolves like" principle.[13] Researchers must consider the following phenomena when designing and interpreting solubility experiments:

  • Polarity and Substituent Effects : The solubility of a substituted phenylboronic acid is heavily influenced by the nature of its functional groups. The chloro and diethylcarbamoyl groups on the phenyl ring of the target molecule will modulate its polarity and, consequently, its affinity for different solvents.

  • Hydrogen Bonding : The two hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors. This capacity for hydrogen bonding generally enhances solubility in protic solvents like water and alcohols.

  • pH-Dependent Solubility : Boronic acids are weak Lewis acids and can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species in the presence of a base or in aqueous solutions with a sufficiently high pH. The charged boronate form typically exhibits greater aqueous solubility.

  • Boroxine Formation : A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible equilibrium that can be influenced by temperature and the presence of water. Boroxine formation can reduce the apparent solubility of the boronic acid, particularly in non-polar aprotic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published solubility data for this compound, a robust and reliable experimental approach is necessary. The shake-flask method is a widely accepted and recommended technique for determining thermodynamic (equilibrium) solubility.[10]

Objective:

To determine the equilibrium solubility of this compound in a range of relevant aqueous and organic solvents.

Materials and Equipment:
  • This compound (purity ≥95%)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF))

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow:

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound prep_solvent Add a known volume of solvent to vial prep_compound->prep_solvent Combine shake Seal vial and shake at a constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through a 0.22 µm syringe filter centrifuge->filter dilute Dilute the clear filtrate with mobile phase filter->dilute hplc Analyze by HPLC-UV against a calibration curve dilute->hplc G cluster_discovery Early Drug Discovery cluster_development Lead Optimization & Preclinical Development kinetic Kinetic Solubility (High-Throughput, DMSO-dilution) thermo Thermodynamic Solubility (Low-Throughput, Shake-Flask) kinetic->thermo Informs selection for

Caption: Role of Solubility Assays in Drug Discovery.

Data Interpretation and Reporting

The solubility data for this compound should be summarized in a clear and concise table. This allows for easy comparison across different solvent systems.

Example Data Table (Hypothetical Data):

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
Deionized Water25To be determinedTo be determined
PBS (pH 7.4)25To be determinedTo be determined
Methanol25To be determinedTo be determined
Acetonitrile25To be determinedTo be determined
DMSO25To be determinedTo be determined

Conclusion

This compound represents a promising building block for the synthesis of novel chemical entities in drug discovery and other areas of chemical research. While specific solubility data is not widely published, this technical guide provides the essential theoretical background and a detailed, field-proven experimental protocol for its determination. By understanding the unique chemical properties of boronic acids and employing a rigorous analytical methodology, researchers can accurately characterize the solubility profile of this compound. This critical data will empower scientists to make informed decisions in experimental design, from optimizing reaction conditions for Suzuki-Miyaura couplings to developing suitable formulations for biological evaluation, thereby accelerating the path from discovery to innovation.

References

  • Rowan Scientific. Predicting Solubility. Available from: [Link]

  • Kyriakos, C. et al. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549.
  • Ghaedi, H. et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17743.
  • Chemistry For Everyone. (2023, December 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Available from: [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1253-1260.
  • NINGBO INNO PHARMCHEM CO., LTD. Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Available from: [Link]

  • Singh, A. K. et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4984.
  • Frooman, M. et al. (2024). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. International Journal of Molecular Sciences, 25(2), 1121.
  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate. Available from: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2021). Molecules, 26(16), 4984.
  • Application in medicinal chemistry and comparison studies. ResearchGate. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • C. M. Vogels, S. A. Westcott. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9235-9252.
  • Genov, M., & Almássy, A. (2003). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 68(15), 5879-5881.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • MySkinRecipes. 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid. Available from: [Link]

  • Bushey, R. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development.
  • Al-Zoubi, R. M. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112282.
  • 3-Chloro-4-(N-ethylcarbamoyl)phenylboronic acid, min 97%, 1 gram. Available from: [Link]

  • PubChem. 4-(Diethylcarbamoyl)phenylboronic Acid. Available from: [Link]

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). Molecules, 28(19), 7000.

Sources

A Senior Application Scientist's Guide to the Stability and Storage of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Arylboronic acids are indispensable tools in modern drug discovery and development, serving as critical building blocks in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2] The compound (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid, a member of the protein degrader building block family, is of particular interest.[3] However, the inherent chemical lability of the boronic acid functional group presents significant challenges related to storage, handling, and experimental reproducibility.[4][5] This guide provides an in-depth analysis of the factors governing the stability of this reagent, outlines its primary degradation pathways, and offers field-proven protocols for its short-term and long-term storage. Furthermore, we explore advanced derivatization strategies to transform this and other sensitive boronic acids into robust, shelf-stable reagents, ensuring the integrity of your starting materials and the success of your synthetic campaigns.

The Dichotomy of Reactivity and Instability in Arylboronic Acids

The synthetic utility of an arylboronic acid is intrinsically linked to the chemistry of its carbon-boron bond. This bond is sufficiently polarized to allow for efficient transmetalation to a palladium catalyst in cross-coupling reactions, yet it is also susceptible to several degradation pathways that can compromise the reagent's purity and reactivity over time.[1][6] Understanding these pathways is not merely an academic exercise; it is fundamental to troubleshooting inconsistent reaction yields and ensuring the validity of experimental data.

The structure of this compound contains the core arylboronic acid moiety, making it susceptible to the classic instability issues of this compound class. While the product is a solid that is chemically stable under standard ambient conditions for short periods, its long-term integrity requires stringent control of its environment.

Core Degradation Pathways: A Mechanistic Overview

Three primary mechanisms are responsible for the degradation of arylboronic acids.[4][5][7] Each is promoted by specific environmental factors that must be meticulously controlled during storage and handling.

  • 2.1 Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[7][8] This process is often catalyzed by the presence of moisture and can be accelerated under either acidic or basic conditions.[8] For researchers, this is a particularly insidious pathway as it results in an impurity that may be difficult to separate from the desired product or other reagents.

  • 2.2 Oxidation: The boron atom's empty p-orbital is susceptible to nucleophilic attack by oxygen or other reactive oxygen species (ROS).[9] This leads to an oxidative deboronation, converting the boronic acid into the corresponding phenol.[7][9] This pathway is a primary concern for benchtop stability and is aggressively promoted by exposure to atmospheric oxygen.[4]

  • 2.3 Boroxine Formation: In the solid state or in concentrated solutions, boronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[7] While this process is reversible upon the addition of water, it complicates accurate weighing and stoichiometry calculations, as three molecules of the boronic acid will have lost three molecules of water.

cluster_0 Degradation Products BA This compound (R-B(OH)₂) PD Protodeboronation Product (R-H) BA->PD + H₂O (Acid or Base) OX Oxidation Product (R-OH) BA->OX + [O] (Air/ROS) BX Boroxine ((RBO)₃) BA->BX - 3 H₂O (Dehydration)

Caption: The three primary degradation pathways for arylboronic acids.

Foundational Storage and Handling Protocols

The key to preserving the integrity of this compound is to mitigate the environmental factors that drive the degradation pathways described above. The core principles can be summarized as Inert, Cold, Dark, and Dry .

Short-Term Storage (Benchtop Use, < 1 Month)

This protocol is designed for active projects where the reagent is frequently accessed.

Methodology:

  • Container: Use the original vendor vial or transfer the solid to a clean, dry amber glass vial with a PTFE-lined cap.

  • Inerting: Before sealing, flush the vial headspace with a gentle stream of an inert gas (Argon or Nitrogen) for 10-15 seconds. This displaces atmospheric oxygen and moisture.

  • Sealing: Tightly seal the cap. For added protection, wrap the cap-vial interface with Parafilm® to create a secondary barrier against atmospheric intrusion.

  • Secondary Containment: Place the sealed vial inside a desiccator cabinet at room temperature. The desiccant will capture any moisture that permeates the container over time.

Long-Term Storage (Archival, > 1 Month)

This protocol is essential for preserving stock quantities of the reagent for future use.

Methodology:

  • Aliquotting: If you have a large quantity, consider dividing it into smaller, single-use aliquots in separate vials. This practice avoids repeated warming/cooling cycles and atmospheric exposure of the bulk material.

  • Inerting and Sealing: Follow steps 1-3 from the short-term protocol for each aliquot.

  • Low-Temperature Storage: Place the sealed and wrapped vials into a secondary, sealable container (e.g., a small Tupperware box or a sealable bag) containing a desiccant pouch.

  • Freezing: Store this secondary container in a freezer, ideally at -20°C.

  • Thawing Procedure: When an aliquot is needed, it is critical to allow the entire secondary container to warm to room temperature before opening it. Opening a cold vial will cause atmospheric moisture to immediately condense on the cold solid, compromising its integrity.

Table 1: Summary of Recommended Storage Conditions
ParameterShort-Term Storage (Benchtop)Long-Term Storage (Archival)Rationale
Temperature Room Temperature (15-25°C)-20°CSlows the rate of all degradation pathways.[7][10]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric O₂.[7][11]
Moisture In DesiccatorSealed with DesiccantPrevents protodeboronation and boroxine formation.[10]
Light Amber Vial / Dark CabinetAmber Vial / DarkGeneral best practice to prevent potential photochemical degradation.[7]
Container Tightly sealed, PTFE-lined capTightly sealed, PTFE-lined capProvides a robust physical barrier to the environment.
Safe Handling and PPE

This compound and related arylboronic acids should be handled with appropriate care. They can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[12][13]

  • Engineering Controls: Always handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][14]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and nitrile gloves.[14] Change gloves immediately if they become contaminated.

Advanced Strategies for Long-Term Stabilization

For particularly sensitive boronic acids or for applications requiring absolute certainty in reagent quality over extended periods, converting the free boronic acid to a more stable derivative is the industry-standard approach.[4][7] These derivatives protect the reactive C-B bond from degradation but can be readily converted back to the active boronic acid in situ under specific reaction conditions.

cluster_deriv Derivatization Options start Need to use boronic acid decision Long-term storage needed? OR Is the boronic acid known to be unstable? start->decision deriv Convert to a stable derivative decision->deriv Yes store Use Short/Long-Term Storage Protocol for Free Boronic Acid decision->store No MIDA MIDA Boronate (Exceptional Stability, Slow-Release) deriv->MIDA BPIN Pinacol (Bpin) Ester (Good Stability, General Use) deriv->BPIN DABO DABO Adduct (Air-Stable Solid, Easy Handling) deriv->DABO

Caption: Decision workflow for the storage of arylboronic acids.
Conversion to a Pinacol (Bpin) Boronate Ester

Pinacol esters are one of the most common and effective ways to stabilize boronic acids.[7][15] They are generally stable to chromatography and can be handled on the benchtop with minimal precautions.

Protocol: Bpin Ester Formation

  • Setup: In a round-bottom flask, dissolve the this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., Toluene or Dichloromethane).

  • Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), or set up the reaction with a Dean-Stark apparatus to azeotropically remove water.

  • Reaction: Stir the mixture at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete conversion of the starting material.

  • Workup: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly or purified by silica gel chromatography if necessary.

Formation of an N-Methyliminodiacetic Acid (MIDA) Boronate

MIDA boronates offer exceptional benchtop stability, even for notoriously unstable classes of boronic acids.[4][5] Their key advantage is the ability to slowly release the free boronic acid under specific basic aqueous conditions, making them ideal for controlled, slow-addition kinetics in cross-coupling reactions.[4]

Protocol: MIDA Boronate Formation

  • Setup: Suspend the this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in dimethylformamide (DMF).

  • Dehydration: Heat the mixture (e.g., to 80-100°C) under vacuum or with a nitrogen sweep to drive off the water formed during the reaction.

  • Isolation: As the reaction proceeds, the MIDA boronate will typically precipitate from the solution. Continue heating until the reaction is complete.

  • Purification: Cool the mixture, collect the solid product by filtration, wash with a solvent in which the product is insoluble (e.g., acetone or ether), and dry under vacuum. The resulting MIDA boronate is typically a highly stable, crystalline solid.[4][5]

Conclusion

While this compound is a powerful synthetic intermediate, its chemical nature demands a proactive and informed approach to its storage and handling. By understanding the mechanisms of protodeboronation, oxidation, and boroxine formation, researchers can implement effective mitigation strategies. Adherence to the "Inert, Cold, Dark, and Dry" principles is paramount for maintaining the compound's integrity. For long-term stability and to ensure the highest level of experimental reproducibility, conversion to a stable derivative such as a pinacol or MIDA boronate is a highly recommended and robust strategy. Implementing these protocols will safeguard your investment in this valuable reagent and contribute to more reliable and successful scientific outcomes.

References

  • BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Phenylboronic acid.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 4-(Diphenylamino)phenylboronic acid.
  • Aladdin Scientific. (n.d.). 3-Chloro-4-(N-ethylcarbamoyl)phenylboronic acid, min 97%.
  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids.
  • Fisher Scientific. (2023). Safety Data Sheet for Boronic acid, phenyl-.
  • Achmem. (n.d.). (3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid.
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6648-6658.
  • Frontier Specialty Chemicals. (n.d.). Organoborons.
  • Ex-Chemicals. (n.d.). 3-Chloro Phenyl Boronic Acid CAS No 63503-60-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
  • Fisher Scientific. (2025). Safety Data Sheet for 3-Chlorophenylboronic acid.
  • Angene Chemical. (2021). Safety Data Sheet for (3-(Benzylcarbamoyl)phenyl)boronic acid.
  • Wikipedia. (n.d.). Boronic acid.
  • ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10).
  • Reddit. (2025). HELP: Purifying boronic acids sucks.
  • Chem-Impex. (n.d.). 4-(Diethylcarbamoyl)phenylboronic acid.
  • Cammidge, A. N., et al. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. NIH Public Access.

Sources

Spectroscopic Data for (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures. The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, while the chloro and diethylcarbamoyl substituents modulate the electronic properties and steric profile of the molecule, influencing its reactivity and potential biological activity.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with the IUPAC name [3-chloro-4-(diethylcarbamoyl)phenyl]boronic acid, and CAS Number 850589-48-9, is presented below.[1] The key structural features that will dominate its spectroscopic signature are the 1,2,4-trisubstituted benzene ring, the boronic acid group, the N,N-diethylcarboxamide group, and the chlorine substituent.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the diethylamide group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents. The boronic acid group is weakly electron-withdrawing, the chlorine atom is electron-withdrawing and ortho, para-directing, and the diethylcarbamoyl group is electron-withdrawing.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-28.0 - 8.2d~21H
H-57.8 - 8.0dd~8, ~21H
H-67.5 - 7.7d~81H
B(OH)₂5.0 - 6.0br s-2H
N(CH₂CH₃)₂3.2 - 3.6q~74H
N(CH₂CH₃)₂1.1 - 1.3t~76H

Table 1: Predicted ¹H NMR Data (in CDCl₃, relative to TMS at δ 0.00).

Expertise & Experience in Interpretation:

  • Aromatic Region (δ 7.5-8.2 ppm): The three aromatic protons are in different chemical environments and are expected to give rise to a complex splitting pattern. The proton at the 2-position (H-2), being ortho to the boronic acid group and meta to the chlorine, is expected to be the most deshielded and appear as a doublet due to coupling with H-6. The proton at the 5-position (H-5), ortho to the carbamoyl group and meta to the boronic acid, will likely appear as a doublet of doublets due to coupling with H-6 and H-2. The proton at the 6-position (H-6), ortho to both the chlorine and the carbamoyl group, is predicted to be a doublet due to coupling with H-5. The exact chemical shifts can be influenced by the solvent and concentration.[2][3][4][5]

  • Boronic Acid Protons (δ 5.0-6.0 ppm): The hydroxyl protons of the boronic acid group typically appear as a broad singlet. The chemical shift of this signal is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange.

  • Diethylamide Protons (δ 1.1-1.3 and 3.2-3.6 ppm): The N,N-diethyl group will exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group. Due to hindered rotation around the amide C-N bond, the two ethyl groups may be non-equivalent, leading to more complex multiplets for the methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for the six aromatic carbons, the carbonyl carbon, and the two carbons of the diethylamide group. The carbon attached to the boron atom is often broadened and may be difficult to observe due to the quadrupolar nature of the boron nucleus.[6]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O168 - 172
C-4138 - 142
C-3133 - 137
C-1130 - 134 (broad)
C-5128 - 132
C-2126 - 130
C-6124 - 128
N(CH₂)₂40 - 44
(CH₃)₂12 - 16

Table 2: Predicted ¹³C NMR Data (in CDCl₃, relative to TMS at δ 0.00).

Expertise & Experience in Interpretation:

  • Carbonyl Carbon (δ 168-172 ppm): The amide carbonyl carbon is expected to resonate in this characteristic downfield region.

  • Aromatic Carbons (δ 124-142 ppm): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the carbamoyl group (C-4) and the carbon bearing the chlorine atom (C-3) are expected to be the most deshielded among the protonated aromatic carbons. The carbon attached to the boronic acid (C-1) will likely be broad and may have a lower intensity.[7][8][9]

  • Alkyl Carbons (δ 12-16 and 40-44 ppm): The methylene and methyl carbons of the diethylamide group will appear in the typical upfield region for sp³ hybridized carbons.

Recommended Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Chloroform-d is a common choice for many organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

G cluster_workflow NMR Experimental Workflow Prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) Instrument Instrument Setup (Lock & Shim) Prep->Instrument Acquire_H1 ¹H NMR Acquisition Instrument->Acquire_H1 Acquire_C13 ¹³C NMR Acquisition Instrument->Acquire_C13 Process Data Processing (FT, Phasing, Baseline) Acquire_H1->Process Acquire_C13->Process Analyze Spectral Analysis (Chemical Shift, Integration, Coupling) Process->Analyze

Figure 2: Recommended workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum

For this compound (C₁₁H₁₅BClNO₃), the predicted mass spectrum under electron ionization (EI) would exhibit a molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

m/z Predicted Ion Interpretation
255/257[M]⁺Molecular ion
226/228[M - C₂H₅]⁺Loss of an ethyl radical
183/185[M - N(C₂H₅)₂]⁺Loss of the diethylamino group
155/157[M - CON(C₂H₅)₂]⁺Loss of the diethylcarbamoyl radical
100[CON(C₂H₅)₂]⁺Diethylcarbamoyl cation
72[N(C₂H₅)₂]⁺Diethylamino cation

Table 3: Predicted key fragments in the mass spectrum.

Expertise & Experience in Interpretation:

  • Molecular Ion (m/z 255/257): The molecular ion peak should be observable, with the M+2 peak at approximately one-third the intensity of the M peak, which is characteristic of a molecule containing one chlorine atom.

  • Fragmentation Pattern: The primary fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom of the amide. The loss of an ethyl radical (m/z 226/228) and the formation of the diethylcarbamoyl cation (m/z 100) are common fragmentation pathways for N,N-diethylamides. Alpha-cleavage next to the nitrogen can lead to the formation of the diethylamino cation (m/z 72).

G M [M]⁺˙ m/z 255/257 M_minus_Et [M - C₂H₅]⁺ m/z 226/228 M->M_minus_Et M_minus_NEt2 [M - N(C₂H₅)₂]⁺ m/z 183/185 M->M_minus_NEt2 M_minus_CONEt2 [M - CON(C₂H₅)₂]⁺ m/z 155/157 M->M_minus_CONEt2 CONEt2 [CON(C₂H₅)₂]⁺ m/z 100 M->CONEt2

Figure 3: Predicted major fragmentation pathways.

Recommended Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation:

    • A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI), should be used. ESI is a softer ionization technique and may yield a more prominent molecular ion peak.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • If high-resolution mass spectrometry (HRMS) is available, it can be used to determine the exact mass and elemental composition of the molecular ion and fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the O-H, C=O, C-N, B-O, and C-Cl bonds, as well as vibrations associated with the aromatic ring.

Wavenumber (cm⁻¹) Vibration Predicted Intensity
3500-3200O-H stretch (boronic acid)Broad, Strong
3100-3000C-H stretch (aromatic)Medium
2970-2850C-H stretch (aliphatic)Medium
1630-1600C=O stretch (amide)Strong
1600-1450C=C stretch (aromatic)Medium
1380-1340B-O stretchStrong
1250-1200C-N stretch (amide)Medium
800-600C-Cl stretchMedium

Table 4: Predicted characteristic IR absorption bands.

Expertise & Experience in Interpretation:

  • O-H Stretch (3500-3200 cm⁻¹): A broad and strong absorption in this region is characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[6][8][10]

  • C=O Stretch (1630-1600 cm⁻¹): A strong absorption band in this region is indicative of the amide carbonyl group. The position of this band can be influenced by conjugation with the aromatic ring.[11][12]

  • B-O Stretch (1380-1340 cm⁻¹): A strong band in this region is characteristic of the B-O stretching vibration in boronic acids.[6][10]

  • Aromatic C-H and C=C Stretches: Medium intensity bands above 3000 cm⁻¹ are expected for the aromatic C-H stretches, and bands in the 1600-1450 cm⁻¹ region correspond to the aromatic C=C stretching vibrations.

Recommended Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation:

    • For solid samples, the attenuated total reflectance (ATR) technique is recommended as it requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Acquire a background spectrum of the empty sample holder (or pure KBr for a pellet).

    • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

Conclusion

This technical guide provides a detailed predicted spectroscopic analysis of this compound, a valuable building block in modern organic synthesis. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with the recommended experimental protocols, serve as a comprehensive resource for researchers in the fields of chemical synthesis and drug discovery. While these predictions are based on sound scientific principles and data from analogous structures, experimental verification is essential for definitive characterization. The methodologies and interpretative guidance provided herein are intended to facilitate the efficient and accurate analysis of this compound and its derivatives.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. Retrieved from [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. Retrieved from [Link]

  • Spinner, E. (1960). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Spectrochimica Acta, 16(10), 1145-1153. Retrieved from [Link]

  • LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Retrieved from [Link]

  • The Exam Formula. (n.d.). NMR part 4. Retrieved from [Link]

  • S. L. Manatt, S. A. Beaber, (1976). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Physical and Chemical Reference Data, 5(4), 919-988. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

Sources

(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring a chloro group, a diethylcarbamoyl moiety, and a reactive boronic acid—makes it a valuable precursor for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and core applications, with a particular focus on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Furthermore, we delve into its significance in medicinal chemistry, contextualizing its structural motifs within the framework of targeted therapeutics, such as Poly (ADP-ribose) polymerase (PARP) inhibitors, to provide field-proven insights for drug development professionals.

The Ascendance of Arylboronic Acids in Modern Synthesis

The incorporation of boron into organic molecules has revolutionized synthetic chemistry, transitioning organoboron compounds from niche reagents to indispensable tools in both academic and industrial laboratories[1]. Their stability, low toxicity, and versatile reactivity are central to their widespread adoption[1].

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

The Nobel Prize-winning Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds, particularly for creating biaryl structures that are prevalent in pharmaceuticals and advanced materials[2]. This palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organohalide. Its success is rooted in mild reaction conditions, exceptional functional group tolerance, and the use of generally non-toxic boron reagents[2]. This compound is designed precisely for this purpose, offering a unique combination of electronic and steric properties for targeted synthesis.

Profile: this compound

This molecule, with CAS Number 850589-48-9, is a substituted phenylboronic acid[3]. The chloro and diethylcarbamoyl groups modulate the electronic properties of the aromatic ring, influencing the reactivity of the boronic acid in cross-coupling reactions. The diethylcarbamoyl group, in particular, is a key pharmacophore found in several approved drugs, making this building block highly relevant for medicinal chemistry programs.

Synthesis and Physicochemical Characterization

While a dedicated journal synthesis for this specific isomer is not readily found in top-tier literature, a robust and logical synthetic route can be proposed based on established organometallic methodologies. The most practical approach involves the borylation of a pre-functionalized aryl halide.

Proposed Synthetic Pathway

The synthesis logically begins with a commercially available or readily accessible starting material, 2-chloro-4-iodobenzoic acid. The pathway involves two key transformations: amidation followed by borylation.

Synthesis_Route A 2-Chloro-4-iodobenzoic acid R1 1. SOCl₂ or Oxalyl Chloride 2. Diethylamine (Et₂NH), Base B N,N-Diethyl-2-chloro-4-iodobenzamide R2 1. n-BuLi or i-PrMgCl·LiCl 2. B(OiPr)₃ or B(OMe)₃ 3. Acidic Workup (e.g., HCl) C This compound CAS: 850589-48-9 R1->B R2->C

Caption: Proposed two-step synthesis of the target boronic acid.

Detailed Synthetic Protocol (Proposed)

Step 1: Synthesis of N,N-Diethyl-2-chloro-4-iodobenzamide

This step involves the conversion of the carboxylic acid to a more reactive species (an acid chloride) followed by reaction with diethylamine. This is a standard amidation procedure.

  • Activation: To a solution of 2-chloro-4-iodobenzoic acid (1.0 equiv) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or toluene, add oxalyl chloride (1.2 equiv) or thionyl chloride (1.5 equiv) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF)[4].

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

  • Amidation: Concentrate the mixture under reduced pressure to remove excess chlorinating agent. Redissolve the crude acid chloride in fresh anhydrous CH₂Cl₂ and cool to 0 °C. Add a solution of diethylamine (2.5 equiv) and a non-nucleophilic base such as triethylamine (3.0 equiv) dropwise[5].

  • Workup and Purification: After stirring for 2-3 hours, quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide[6].

Step 2: Synthesis of this compound

This transformation uses a lithium-halogen exchange to generate an organolithium species, which is then trapped with a borate ester. This method is highly effective for preparing boronic acids from aryl iodides.

  • Setup: In a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the N,N-diethyl-2-chloro-4-iodobenzamide (1.0 equiv) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).

  • Lithium-Halogen Exchange: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 1.1 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30-60 minutes at this temperature.

  • Borylation: To the freshly formed aryllithium species, add triisopropyl borate (B(OiPr)₃, 1.5 equiv) dropwise, again keeping the temperature below -70 °C[7].

  • Quench and Hydrolysis: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl, followed by acidification to pH ~2 with 2 M HCl[7].

  • Workup and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The resulting solid can be purified by recrystallization or by trituration with a solvent system like hexanes/ethyl acetate to afford the pure boronic acid[4].

Structural Elucidation and Quality Control

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic techniques is employed.

  • ¹H and ¹³C NMR Spectroscopy: Proton NMR will show characteristic signals for the diethyl group (a quartet and a triplet), as well as distinct aromatic protons whose splitting patterns and chemical shifts are dictated by the substitution pattern. Carbon NMR will confirm the number of unique carbon environments.

  • ¹¹B NMR Spectroscopy: This is a definitive technique for characterizing boronic acids. In its neutral, sp²-hybridized trigonal planar state, this compound is expected to exhibit a broad signal in the range of δ 27-33 ppm in the ¹¹B NMR spectrum[8][9]. This chemical shift is a key indicator of the boronic acid moiety.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition with high precision.

Property[3]Value
CAS Number 850589-48-9
Molecular Formula C₁₁H₁₅BClNO₃
Molecular Weight 255.51 g/mol
Appearance White to off-white solid
Melting Point 148-152 °C

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to introduce the substituted phenyl ring into a target molecule.

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the organohalide to the Pd(0) center, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ OxAdd L₂PdII(Ar¹)(X) Pd0->OxAdd Oxidative Addition Transmetal L₂PdII(Ar¹)(Ar²) OxAdd->Transmetal Transmetalation RedElim Ar¹-Ar² Transmetal->RedElim Reductive Elimination RedElim->Pd0  Regeneration Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Base) Ar2BOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Coupling

This protocol is a representative example for coupling the title boronic acid with an aryl bromide.

  • Vessel Preparation: To a microwave vial or Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst such as PdCl₂(dppf) (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)[2][10].

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio)[2].

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).

  • Heating: Heat the reaction mixture with stirring. Typical temperatures range from 80 °C to 120 °C. For microwave-assisted reactions, temperatures up to 150 °C for shorter durations (15-60 minutes) are common[10].

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic phase with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Causality Behind Experimental Choices
  • Catalyst: PdCl₂(dppf) is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky phosphine that facilitates the reductive elimination step. For less reactive aryl chlorides, more specialized catalysts with electron-rich, bulky phosphine ligands like SPhos or XPhos may be required[11].

  • Base: The base is crucial for activating the boronic acid. It facilitates the formation of a more nucleophilic boronate species [-B(OH)₃]⁻, which is necessary for the transmetalation step. The choice of base (e.g., K₂CO₃, CsF, K₃PO₄) can significantly impact reaction efficiency.

  • Solvent: The solvent system must solubilize both the organic and inorganic components. The presence of water often accelerates the reaction, although anhydrous conditions are sometimes employed[12].

Relevance in Medicinal Chemistry: A Gateway to PARP Inhibitors

The true value of a building block like this compound is realized in its application. The N,N-diethyl-benzamide substructure is a key feature in several PARP inhibitors, a class of drugs that has transformed the treatment of certain cancers.

The Role of PARP in DNA Repair and Oncology

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway[13]. When PARP is inhibited, these normally benign SSBs escalate into more lethal double-strand breaks (DSBs) during DNA replication[14].

Synthetic Lethality: The PARP Inhibitor Mechanism

Healthy cells can repair these DSBs using the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, many cancers, particularly certain breast, ovarian, and prostate cancers, have mutations in BRCA1/2 genes, rendering their HR pathway deficient[15].

In these "BRCA-mutant" cancer cells, inhibiting PARP creates a state of synthetic lethality . The cells cannot repair SSBs (due to PARP inhibition) and cannot repair the resulting DSBs (due to defective HR), leading to catastrophic genomic instability and targeted cell death[15][16].

Synthetic_Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) SSB DNA Single-Strand Break (SSB) PARPi PARP Inhibitor SSB->PARPi blocks repair DSB Double-Strand Break (DSB) at Replication Fork PARPi->DSB leads to DSB_C Double-Strand Break (DSB) at Replication Fork PARPi->DSB_C leads to HR Homologous Recombination (BRCA1/2 Active) DSB->HR Viable Cell Viability HR->Viable NoHR HR Defective (BRCA1/2 Mutant) Death Apoptosis / Cell Death NoHR->Death DSB_C->NoHR

Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Structural Significance

The (3-Chloro-4-(diethylcarbamoyl)phenyl) moiety, when incorporated into a larger molecule via Suzuki coupling, provides a scaffold that can orient other functional groups to interact with the PARP enzyme active site. The amide group often acts as a hydrogen bond acceptor, contributing to binding affinity. Therefore, this boronic acid serves as a direct precursor for synthesizing novel PARP inhibitors or related chemical probes for cancer research.

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity in Suzuki-Miyaura coupling allows for the precise and efficient construction of complex molecules. As researchers continue to explore new chemical space for targeted therapies, the demand for sophisticated, highly functionalized building blocks like this will only increase. Understanding its synthesis, characterization, and application provides scientists with a powerful component for their synthetic arsenal, accelerating the discovery of the next generation of therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Organic Syntheses. (n.d.). Procedure for amide synthesis and workup.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid.
  • BenchChem. (n.d.). Synthesis routes of 3-Chlorophenyl boronic acid.
  • MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • MDPI. (n.d.). Suzuki-Miyaura Coupling in Acylation Reactions, Scope and Recent Developments.
  • NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
  • Organic Syntheses. (n.d.). Procedure for purification.
  • Organic Syntheses. (n.d.). Procedure for handling boronic acids.
  • PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Google Patents. (n.d.). Process for preparation of n,n-di substituted carboxamides.
  • MySkinRecipes. (n.d.). 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid.
  • PubMed Central (PMC). (n.d.). Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer.
  • PubMed Central (PMC) - NIH. (2022). PARP goes the weasel! Emerging role of PARP inhibitors in hematological malignancies.
  • PubMed Central (PMC) - NIH. (2024). Update on Combination Strategies of PARP Inhibitors.
  • PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
  • NIH. (n.d.). PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions.

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An In-Depth Technical Guide to (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendant Role of Boronic Acids in Medicinal Chemistry

In the landscape of modern pharmaceutical development, the pursuit of novel molecular architectures is relentless. Boronic acids and their derivatives have emerged as indispensable tools for medicinal chemists, serving a dual purpose as both versatile synthetic intermediates and potent pharmacophores.[1][2][3] Characterized by a B(OH)₂ functional group, these organoboranes are most renowned for their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2][4]

Beyond their synthetic utility, the boronic acid moiety itself can confer significant biological activity. The boron atom's empty p-orbital allows it to act as a Lewis acid, forming reversible covalent bonds with biological nucleophiles like the serine residues in the active sites of proteases.[5] This mechanism is famously exploited by the anti-cancer drug Bortezomib (Velcade®), a dipeptidyl boronic acid that inhibits the proteasome and is a frontline treatment for multiple myeloma.[3][5][6]

This guide focuses on a specific, highly functionalized derivative: (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid . This molecule is a prime example of a modern building block, incorporating several key features: a reactive boronic acid for coupling, a chloro substituent to modulate electronic properties and provide a potential metabolic block, and a diethylcarbamoyl group to influence solubility and hydrogen bonding interactions. This whitepaper provides a comprehensive overview of its properties, synthesis, applications, and analytical characterization for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical and Handling Characteristics

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development.

Physicochemical Data Summary

The key properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 850589-48-9[7]
Molecular Formula C₁₁H₁₅BClNO₃[7]
Molecular Weight 255.51 g/mol [7][8]
Appearance White to off-white crystalline powder[9]
Melting Point 148-152 °C[8]
Boiling Point 466.2 °C at 760 mmHg (Predicted)[8]
Purity Typically ≥95% - ≥98%[7][10]
Storage 2-8°C, keep in a dry, tightly sealed container[8][11]
Safety, Handling, and Storage Protocol

As with all boronic acids, proper handling is essential to ensure personnel safety and maintain compound integrity.

  • Hazard Identification : This compound is typically classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[10][12]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or a face shield.[13][14]

  • Handling : Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust.[13] Avoid creating dust during transfer.

  • Storage : Boronic acids have a tendency to form cyclic anhydride trimers known as boroxines upon dehydration. To minimize this, store the compound in a tightly sealed container in a cool, dry environment, such as a refrigerator or desiccator.[8][11]

  • First Aid Measures :

    • Skin Contact : Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[14]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[12]

    • Inhalation : Move the person to fresh air.[12]

    • Ingestion : Rinse mouth and call a physician or poison control center if feeling unwell.[12][14]

Part 2: Synthesis and Key Synthetic Applications

Proposed Retrosynthetic Pathway

While specific proprietary syntheses may vary, a logical and robust pathway to this compound can be devised from commercially available starting materials. The key steps involve the formation of the amide bond followed by conversion of an aryl halide to the boronic acid, typically via a Grignard or organolithium intermediate.

A plausible synthetic workflow is outlined below. The causality behind this approach is to install the robust amide functionality first, as the subsequent organometallic and borylation steps are sensitive to the acidic protons and reactivity of a carboxylic acid precursor.

Synthetic_Pathway A 2-Chloro-4-bromobenzoic acid B 2-Chloro-4-bromobenzoyl chloride A->B  SOCl₂ or (COCl)₂ C 2-Chloro-4-bromo-N,N-diethylbenzamide B->C  Diethylamine (Et₂NH),  Base (e.g., Et₃N) D Aryl Grignard Reagent C->D  1. Mg, THF  (Grignard Formation) E This compound D->E  2. B(OMe)₃  3. Acidic Workup (H₃O⁺)

Caption: Proposed synthesis of the target compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl systems prevalent in many pharmaceutical agents.[2][4]

Mechanism Insight: The reaction proceeds via a catalytic cycle involving a palladium catalyst.[4] The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-mediated.

  • Reductive Elimination : The two organic partners on the palladium complex couple and are ejected, reforming the C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][15]

Suzuki_Cycle cluster_legend Key pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide R¹-X pd_add Oxidative Addition pd_trans Transmetalation pd_reduct Reductive Elimination pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl R²-B(OH)₂ Base product R¹-R² pd2_aryl->product product->pd0 Regeneration R1 R¹ = Aryl/Vinyl Halide R2 R² = (3-Chloro-4-(diethylcarbamoyl)phenyl)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating starting point for coupling this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent System (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

Step-by-Step Methodology:

  • Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition : Add the degassed solvent system (e.g., Dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the stirring mixture under a positive pressure of inert gas.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-12 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup :

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Part 3: Potential Pharmacological Significance

The structure of this compound suggests its potential as a valuable fragment or starting point in drug discovery programs. The boronic acid functional group is a known pharmacophore for inhibiting serine proteases and the 20S proteasome.[5][16][17][18] The inhibition is competitive and often slowly reversible, making it an attractive modality for therapeutic intervention in diseases like cancer and inflammatory conditions.[16][17]

The substituents on the phenyl ring are critical for modulating pharmacokinetic and pharmacodynamic properties. The chloro group can enhance binding through halogen bonding and improve metabolic stability, while the N,N-diethylcarbamoyl moiety can increase aqueous solubility and provide hydrogen bond acceptors for specific interactions with a target protein. Therefore, this compound could serve as a key building block for creating libraries of novel enzyme inhibitors for screening against various therapeutic targets.[1]

Part 4: Analytical Characterization Workflow

Ensuring the purity and structural integrity of boronic acids is paramount, as impurities or the presence of boroxines can negatively impact reaction yields and reproducibility.[19] A multi-step analytical approach is recommended.

Analytical_Workflow Start Sample of This compound TLC Qualitative Check: TLC with Curcumin Stain Start->TLC LCMS Primary Analysis: UHPLC-MS for Purity & Identity TLC->LCMS Proceed if Boron detected NMR Structural Confirmation: ¹H and ¹³C NMR LCMS->NMR Proceed if >95% pure Result Verified Compound: Structure and Purity Confirmed NMR->Result

Caption: Standard workflow for analytical validation.

Protocol: Purity Assessment by UHPLC-MS

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is the gold standard for analyzing boronic acids, offering high resolution, sensitivity, and rapid analysis times.[19][20]

Instrumentation & Conditions:

  • Column : A C18 reversed-phase column (e.g., Acquity BEH C18) is suitable.[20] Using columns with technology to reduce metal interactions can improve peak shape.

  • Mobile Phase A : 10 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile or Methanol.

  • Gradient : A typical gradient would run from 5-95% Mobile Phase B over 5-10 minutes.

  • Flow Rate : 0.4-0.6 mL/min.

  • Detector 1 (MS) : Electrospray Ionization (ESI) in both positive and negative modes to detect the parent ion and potential adducts.

  • Detector 2 (UV/PDA) : Monitor at wavelengths such as 254 nm.

Step-by-Step Methodology:

  • Sample Preparation : Prepare a stock solution of the boronic acid at ~1 mg/mL in a suitable solvent like acetonitrile or methanol. Dilute this stock to a working concentration of ~1-10 µg/mL using the initial mobile phase composition.

  • System Equilibration : Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.

  • Injection : Inject 1-5 µL of the prepared sample onto the column.

  • Data Acquisition : Run the gradient method and acquire both MS and UV data.

  • Data Analysis :

    • Integrate the peak corresponding to the target compound in the UV chromatogram to determine its area percent purity.

    • Confirm the mass of the main peak corresponds to the expected molecular weight of the compound ([M+H]⁺ or [M-H]⁻).

    • Analyze minor peaks to identify potential impurities or degradation products (e.g., boroxine).

Conclusion

This compound is more than just a chemical reagent; it is a highly engineered building block designed for the rigors of modern chemical and pharmaceutical research. Its functionalized structure provides a handle for versatile Suzuki-Miyaura couplings while simultaneously offering features relevant to medicinal chemistry, such as modulated solubility and potential for specific protein-ligand interactions. A disciplined approach to its handling, application, and analytical validation, as outlined in this guide, will enable researchers to fully leverage its potential in the synthesis of complex molecules and the development of next-generation therapeutics.

References

  • Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. Biochemical Journal. [Link]

  • The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC, PubMed Central. [Link]

  • Boronic Acid-Containing Proteasome Inhibitors: Alert to Potential Pharmaceutical Bioactivation. ACS Publications. [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC, NIH. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Semantic Scholar. [Link]

  • Boronic-acid-containing proteasome inhibitors. ResearchGate. [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

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  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

    • Organic Syntheses Procedure. [Link]

  • Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. YouTube. [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry and Drug Development

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of a specialized building block, (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid. This particular boronic acid is of significant interest to researchers in drug development due to the prevalence of the chloro- and amide-substituted phenyl motifs in a wide array of bioactive molecules. The ability to strategically couple this fragment with various aryl and heteroaryl halides opens up avenues for the rapid generation of compound libraries for lead discovery and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates.

The presence of both a chloro and a diethylcarbamoyl group on the boronic acid presents unique electronic and steric considerations that necessitate a carefully optimized protocol. The electron-withdrawing nature of the carbamoyl group can influence the transmetalation step, while the ortho-chloro substituent can present steric challenges. This guide is designed to provide researchers, scientists, and drug development professionals with a robust and reliable starting point for the successful application of this versatile building block in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Suzuki-Miyaura coupling mechanism is paramount for rational troubleshooting and optimization. The catalytic cycle, centered around a palladium catalyst, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl, reflecting the bond dissociation energies. The coupling of aryl chlorides, as is often the case in complex molecule synthesis, is more challenging and typically requires more reactive catalyst systems.

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center, displacing the halide. The choice of base is crucial and can significantly impact the reaction rate and yield.

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. The conditions outlined below are a robust starting point and may be further optimized for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald-type precatalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Recommended Starting Conditions:

ParameterRecommended ConditionRationale
Aryl Halide Aryl Bromide or Activated Aryl ChlorideAryl bromides are generally more reactive than chlorides. For aryl chlorides, electron-withdrawing groups or heteroatoms can enhance reactivity.
Boronic Acid 1.2 - 1.5 equivalentsAn excess of the boronic acid is often used to drive the reaction to completion and to compensate for any potential homocoupling or degradation.
Palladium Catalyst 1-5 mol%The catalyst loading should be minimized for cost and environmental reasons, but higher loadings may be necessary for challenging substrates. For aryl chlorides, more active catalysts like those with Buchwald ligands are recommended.
Ligand (if not using a precatalyst) 1.1 - 1.2 equivalents relative to PalladiumFor catalysts like Pd(OAc)₂, a ligand such as SPhos or XPhos is crucial for the coupling of aryl chlorides.
Base 2 - 3 equivalentsA strong, non-nucleophilic base is required to activate the boronic acid. K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.
Solvent Anhydrous, degassed 1,4-dioxane/water (4:1) or Toluene/water (4:1)A mixture of an organic solvent and water often enhances the solubility of the reagents and the base, accelerating the reaction. Thoroughly degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
Temperature 80 - 110 °C (conventional heating) or 120-150 °C (microwave)Higher temperatures are often required for the coupling of less reactive aryl chlorides. Microwave heating can significantly reduce reaction times.
Reaction Time 2 - 24 hours (conventional heating) or 15 - 60 minutes (microwave)Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Step-by-Step Procedure (Conventional Heating):

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Step-by-Step Procedure (Microwave Heating):

  • To a microwave vial containing a magnetic stir bar, add this compound (1.5 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 2 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Add the degassed solvent system (e.g., toluene/water, 4:1).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the specified temperature (e.g., 140 °C) for the designated time (e.g., 30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in the conventional heating protocol.

Visualizing the Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol described above.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Boronic Acid, Aryl Halide, Catalyst, & Base Inert_Atmosphere Purge with Inert Gas Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heating Heat with Stirring (Conventional or Microwave) Add_Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure Biaryl Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. The following table outlines common problems encountered during Suzuki-Miyaura couplings and provides evidence-based solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) species may have been oxidized. 2. Insufficiently Active Catalyst: The chosen catalyst may not be suitable for the specific aryl halide (especially chlorides). 3. Poorly Soluble Reagents: The reactants or base may not be sufficiently soluble in the chosen solvent system. 4. Impure Boronic Acid: The boronic acid may have degraded or contains inhibitory impurities.1. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere. 2. For aryl chlorides, switch to a more active catalyst system, such as one employing a Buchwald ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. 3. Try a different solvent system (e.g., DME/water, THF/water) or add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). 4. Use freshly purchased or purified boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester) prior to the coupling.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. High Temperatures: Elevated temperatures can sometimes favor homocoupling.1. Improve the degassing procedure and maintain a positive pressure of inert gas throughout the reaction. 2. If possible, try running the reaction at a lower temperature for a longer duration.
Protodeborylation 1. Presence of Protic Impurities: Water or other protic species can lead to the cleavage of the C-B bond. 2. Certain Bases and Solvents: The choice of base and solvent can influence the rate of protodeborylation.1. Use anhydrous solvents and ensure all reagents are dry. 2. If protodeborylation is a significant issue, consider using a non-aqueous base like KF or CsF in an anhydrous solvent.
Formation of Byproducts 1. Side Reactions of Functional Groups: Certain functional groups on the substrates may not be stable to the reaction conditions. 2. Catalyst Decomposition: The catalyst may decompose to form palladium black, which can have reduced activity and promote side reactions.1. Protect sensitive functional groups if necessary. 2. Ensure the reaction is well-stirred and avoid localized overheating. If palladium black is observed, filtering the hot reaction mixture through Celite may be beneficial.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Precursors: The Role of Precatalyst Purity in the Interpretation of Catalytic Data. Angewandte Chemie International Edition, 53(8), 2086–2097. [Link]

  • Chemist's Cookbook. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction [Video]. ChemHelp ASAP. [Link]

Sources

Palladium-Catalyzed Cross-Coupling of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Drug Discovery

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Among the myriad of methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of biaryl structures, which are prevalent in a vast array of biologically active molecules.[1] This palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organohalide.[2] Its appeal lies in its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of the boron-containing reagents.[3]

This application note provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura coupling of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid with various aryl halides. The presence of both a deactivating chloro substituent and a sterically demanding diethylcarbamoyl group on the boronic acid presents a unique set of challenges that necessitate a carefully optimized catalytic system. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into catalyst selection and troubleshooting, empowering researchers to successfully employ this critical transformation in their synthetic endeavors.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is paramount for rational catalyst selection and reaction optimization. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new Pd(II) species. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl, due to the decreasing bond strength.[3] The coupling of aryl chlorides is often the most challenging and requires highly active catalyst systems.[4]

  • Transmetalation: The newly formed Pd(II) complex then undergoes transmetalation with the boronic acid. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The organic moiety from the boronic acid is then transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 (Transmetalation Product) Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Product Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'L2->Product ArX Aryl Halide (Ar-X) ArX->Pd(0)L2 ArBOH2 This compound (Ar'B(OH)2) ArBOH2->Ar-Pd(II)(X)L2 caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Catalyst and Ligand Selection: The Key to Success with Aryl Chlorides

The coupling of aryl chlorides, such as a generic aryl chloride partner for this compound, is often challenging due to the strength of the C-Cl bond. Overcoming this hurdle requires the use of specialized palladium catalysts and ligands that can facilitate the difficult oxidative addition step.

Bulky, Electron-Rich Phosphine Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)3) and Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) have proven to be highly effective for the coupling of aryl chlorides.[5][6] Their large steric bulk promotes the formation of monoligated palladium species, which are highly reactive in oxidative addition, while their strong electron-donating ability increases the electron density on the palladium center, further facilitating this key step.[7]

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for challenging cross-coupling reactions.[8] They are strong σ-donors, even more so than many phosphine ligands, which makes the palladium center more electron-rich and nucleophilic.[9] This enhanced reactivity is particularly beneficial for the activation of unreactive aryl chlorides.[10]

Ligand Class Examples Key Features Typical Applications
Bulky Monodentate Phosphines P(t-Bu)3, PCy3High steric bulk, strong electron donors.General for aryl chlorides, including sterically hindered substrates.
Biaryl Phosphines SPhos, XPhos, RuPhosCombination of steric bulk and electron-richness.Highly active for a broad range of aryl and heteroaryl chlorides.
N-Heterocyclic Carbenes (NHCs) IPr, SIPr, IMesVery strong σ-donors, sterically tunable.Particularly effective for unreactive and deactivated aryl chlorides.[9]

Table 1: Comparison of Ligand Classes for Suzuki-Miyaura Coupling of Aryl Chlorides.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl chloride. Optimization of the reaction conditions (e.g., base, solvent, temperature, and catalyst loading) may be necessary for specific substrates.

Experimental_Workflow start Start reagent_prep Reagent Preparation - this compound - Aryl chloride - Palladium catalyst & ligand - Base - Solvent start->reagent_prep reaction_setup Reaction Setup - Add reagents to a dry reaction vessel - Degas the mixture reagent_prep->reaction_setup reaction_run Reaction - Heat to the desired temperature - Monitor progress by TLC or LC-MS reaction_setup->reaction_run workup Workup - Cool to room temperature - Quench the reaction - Extract with an organic solvent reaction_run->workup purification Purification - Dry the organic layer - Concentrate in vacuo - Purify by column chromatography workup->purification analysis Product Analysis - Characterize by NMR, MS, etc. purification->analysis end End analysis->end caption Figure 2: Experimental Workflow.

Figure 2: Experimental Workflow.

Materials:

  • This compound (1.0 equiv)

  • Aryl chloride (1.2 equiv)

  • Palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K3PO4, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/water mixture, 10:1)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a stir bar, add this compound, the aryl chloride, the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 2: Key Reaction Parameters and Optimization Strategies.

Parameter Typical Range Rationale and Optimization
Palladium Catalyst 0.5 - 5 mol%Lower loadings are desirable for cost-effectiveness. Higher loadings may be needed for challenging substrates.
Ligand 1 - 2 equiv relative to PdThe choice of ligand is crucial for activating aryl chlorides. Screen different bulky phosphines or NHCs.
Base 2 - 3 equivA strong, non-nucleophilic base is typically required. K3PO4, Cs2CO3, and K2CO3 are common choices.
Solvent Dioxane, Toluene, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80 - 150 °CHigher temperatures are often necessary for the coupling of aryl chlorides. Microwave heating can accelerate the reaction.[4]

Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh batch of catalyst and ligand- Screen stronger bases (e.g., Cs2CO3)- Increase the reaction temperature
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction mixture- Ensure thorough degassing of the reaction mixture- Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst
Protodeboronation - Presence of water- Prolonged reaction times- Use anhydrous solvents and reagents- Monitor the reaction closely and stop it upon completion

Conclusion: A Robust Tool for Complex Molecule Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of complex biaryl structures. While the presence of an aryl chloride necessitates the use of specialized, highly active catalyst systems, a thorough understanding of the reaction mechanism and careful optimization of the reaction parameters can lead to high yields and successful outcomes. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in drug discovery and development, enabling them to harness the full potential of this indispensable synthetic tool.

References

  • Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. (2006, August 24). ACS Publications. Retrieved January 19, 2026, from [Link]

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. (2019, September 2). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. (2010, November 24). PubMed Central. Retrieved January 19, 2026, from [Link]

  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. (2007, June 20). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. (n.d.). University of Liverpool IT Services. Retrieved January 19, 2026, from [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016, August 18). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Couplings of aryl chlorides with aryl boronic acids a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? (2019, August 11). Reddit. Retrieved January 19, 2026, from [Link]

  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (2014, October 22). ACS Publications. Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols: Synthesis of Biaryl Compounds Using (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, lending unique structural and electronic properties to a vast array of functional molecules.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds necessary for biaryl synthesis.[2][3][4] This guide provides a detailed protocol for the use of a specialized building block, (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid , in palladium-catalyzed Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, present a troubleshooting guide for common issues, and discuss the rationale behind the selection of reagents and conditions to empower researchers to successfully synthesize complex biaryl compounds.

Introduction: The Significance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction

Biaryl structures are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials. Their synthesis has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010.[4] Among these, the Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of its organoboron reagents.[2][5]

The reaction facilitates the coupling of an organoboron species (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. The specific reagent highlighted here, this compound, is a valuable synthon for introducing a substituted phenyl ring, which is relevant in the development of targeted therapies and other advanced materials.[6][7][8]

Mechanistic Overview of the Suzuki-Miyaura Coupling

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

  • Oxidative Addition: The cycle begins with the insertion of a catalytically active Pd(0) species into the carbon-halide bond of the aryl halide (Ar¹-X). This forms a Pd(II) intermediate. The reactivity of the halide is a key factor, with the general trend being I > Br > OTf >> Cl.[10][12] Couplings involving aryl chlorides often require more active catalysts with electron-rich, bulky ligands to facilitate this rate-determining step.[13]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. A base is essential for this process.[5] It activates the boronic acid by forming a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻), which then reacts with the Pd(II) complex to displace the halide and form a new diorganopalladium(II) intermediate.[14][15][16][17]

  • Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10]

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Intermediate Ar¹-Pd(II)L₂-X (Oxidative Addition Product) Pd0->OA_Intermediate Oxidative Addition (+ Ar¹-X) TM_Intermediate Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) OA_Intermediate->TM_Intermediate Transmetalation (+ Ar²B(OH)₂ / Base) TM_Intermediate:e->Pd0:w Reductive Elimination Product_out Ar¹-Ar² (Biaryl Product) TM_Intermediate->Product_out

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials and Equipment
  • Reagents:

    • This compound (1.1 - 1.5 equivalents)

    • Aryl bromide (Ar-Br) (1.0 equivalent)

    • Palladium catalyst: e.g., Pd(dppf)Cl₂·CH₂Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)

    • Base: e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equivalents)

    • Solvents: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water. Solvents must be thoroughly degassed.

    • Ethyl acetate (for workup)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask or reaction vial suitable for heating under inert atmosphere

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Condenser

    • Inert gas line (Argon or Nitrogen) with bubbler

    • Syringes and needles for liquid transfer

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This is critical as oxygen can deactivate the Pd(0) catalyst.[12][13]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

    • Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath or heating mantle (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously. Insufficient stirring can lead to poor mixing and lower yields, especially in heterogeneous mixtures.[18]

    • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Visualizing the Experimental Workflow

Workflow start Start setup 1. Assemble Reactants (Aryl Halide, Boronic Acid, Base) in Flask start->setup inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_reagents 3. Add Catalyst & Degassed Solvents inert->add_reagents react 4. Heat and Stir (e.g., 90°C, 4-24h) add_reagents->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Aqueous Workup (Extraction with EtOAc/H₂O) monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end Final Product purify->end

Caption: A streamlined workflow for Suzuki-Miyaura cross-coupling.

Data Summary and Expected Outcomes

The following table provides a hypothetical example of reaction conditions and expected outcomes for a typical coupling. Actual yields will vary based on the specific aryl halide partner.

ParameterCondition / ValueRationale
Aryl Halide 4-Bromoanisole (1.0 mmol)A common, moderately activated aryl bromide.
Boronic Acid This compound1.2 mmol (1.2 eq.)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂0.03 mmol (3 mol%)
Base K₂CO₃2.0 mmol (2.0 eq.)
Solvent 1,4-Dioxane:H₂O (4:1)10 mL (degassed)
Temperature 90 °CProvides sufficient thermal energy to drive the reaction.
Time 12 hoursTypical reaction time; should be optimized via monitoring.
Expected Yield 75-90%Literature precedents suggest good to excellent yields for similar couplings.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Poor quality boronic acid (degradation).4. Unreactive aryl chloride used with standard catalyst.1. Use fresh catalyst from a reliable source; handle under inert gas.2. Degas solvents thoroughly via sparging with Ar/N₂ or freeze-pump-thaw cycles.[13]3. Use fresh boronic acid or consider converting to a more stable boronate ester.[12]4. For aryl chlorides, switch to a more active catalyst system (e.g., using Buchwald ligands like SPhos or XPhos).[18][19]
Protodeboronation The boronic acid is replaced by a proton, often from water, before coupling can occur.[13]1. Use a stronger, less nucleophilic base (e.g., K₃PO₄).2. Reduce the amount of water in the solvent system or switch to an anhydrous system (e.g., Toluene/KF).3. Use a more stable boronate ester (e.g., pinacol ester).[18]
Homocoupling of Boronic Acid Caused by the presence of oxygen or Pd(II) species which can promote the self-coupling of the boronic acid.[13]1. Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere.2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure complete reduction of a Pd(II) precatalyst.
Ester or Amide Cleavage Hydrolysis of sensitive functional groups under basic conditions.1. Switch to a milder base like KF or K₃PO₄.[20]2. Reduce reaction temperature and/or time.3. Consider switching to a non-aqueous solvent system if possible.[20]

Safety Precautions

  • Palladium catalysts are toxic and should be handled with care in a fume hood.

  • Organic solvents like 1,4-dioxane and toluene are flammable and harmful. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Alonso, F., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. Retrieved from [Link]

  • Shaik, F., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

  • Alonso, F., et al. (2002). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Retrieved from [Link]

  • Leconte, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. Retrieved from [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Smith, C. J., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. Retrieved from [Link]

  • Paul, A., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Chemistry - A European Journal. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition. Retrieved from [Link]

  • Ghaffari, M., & Li, C. J. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic Letters. Retrieved from [Link]

  • Zare, K., & Abi, F. (2023). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research. Retrieved from [Link]

  • Alonso, F., et al. (2002). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Wang, C., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Aydemir, M., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. Retrieved from [Link]

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Application Notes and Protocols for (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid . This document provides in-depth scientific context, field-proven insights, and detailed experimental protocols for the effective use of this versatile building block in modern drug discovery, with a particular focus on its application in the synthesis of kinase inhibitors.

Introduction: A Building Block of Strategic Importance

This compound is a specialized arylboronic acid that has garnered significant interest in medicinal chemistry. Its utility stems from the convergence of three key structural features: the reactive boronic acid moiety, a common benzamide core, and specific halogen substitution. This combination makes it an invaluable reagent for introducing tailored phenyl groups into complex molecules, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction.

The benzamide functional group is a well-established pharmacophore present in a wide array of approved drugs, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The chloro-substituent on the phenyl ring can modulate the electronic properties of the molecule and provide a vector for further chemical modification or specific interactions with biological targets.

Boronic acids themselves are of increasing importance in drug design.[5][6][7] Beyond their role as synthetic intermediates, the boronic acid group can act as a pharmacophore, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites. This has been successfully exploited in drugs like the proteasome inhibitor Bortezomib.[5]

This guide will focus on the principal application of this compound as a key building block in the synthesis of complex heterocyclic compounds, exemplified by its use in the preparation of phosphoinositide 3-kinase (PI3K) inhibitors.

Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Bioactive Molecules

The primary and most powerful application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the construction of complex biaryl scaffolds that are central to many drug candidates.

Mechanistic Rationale and Causality of Component Selection

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (R'-X) R'-Pd(II)L2-X R'-Pd(II)-X Complex OxAdd->R'-Pd(II)L2-X Transmetalation Transmetalation (ArB(OH)2 + Base) R'-Pd(II)L2-X->Transmetalation R'-Pd(II)L2-Ar R'-Pd(II)-Ar Complex Transmetalation->R'-Pd(II)L2-Ar RedElim Reductive Elimination R'-Pd(II)L2-Ar->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Product (R'-Ar) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., a chloro-pyrimidine), forming a Pd(II) complex. The reactivity of the halide is generally I > Br > Cl.

  • Transmetalation: This is the key step where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Application Example: Synthesis of a PI3K Inhibitor Scaffold

A practical application of this compound is demonstrated in the synthesis of precursors to potent phosphoinositide 3-kinase (PI3K) inhibitors, as described in patent literature.[1] PI3Ks are a family of enzymes involved in cell growth, proliferation, and survival, and their dysregulation is implicated in many cancers.

The core of these inhibitors often consists of a substituted pyrimidine ring. In this example, this compound is coupled with a 2,4-dichloropyrimidine to introduce the substituted phenyl moiety at the 4-position of the pyrimidine.

Diagram: Synthetic Workflow for a PI3K Inhibitor Precursor

PI3K_Inhibitor_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid This compound C₁₁H₁₅BClNO₃ Reaction Suzuki-Miyaura Coupling BoronicAcid->Reaction Pyrimidine 2,4-Dichloropyrimidine C₄H₂Cl₂N₂ Pyrimidine->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Dioxane/Water Solvent->Reaction Temperature Heat (e.g., 100°C) Temperature->Reaction Product { Product | 2-Chloro-4-(3-chloro-4-(diethylcarbamoyl)phenyl)pyrimidine } Reaction->Product

Caption: Synthetic workflow for the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are provided as a guide and may require optimization depending on the specific substrate and desired scale.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with an aryl halide.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound≥95%Commercially available
Aryl Halide (e.g., 2,4-Dichloropyrimidine)Reagent GradeCommercially available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst GradeCommercially available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially available
1,4-DioxaneAnhydrousCommercially available
Deionized WaterN/AIn-house
Ethyl AcetateACS GradeCommercially available
Brine (Saturated NaCl solution)N/AIn-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially available
Round-bottom flask or reaction vialN/AStandard laboratory equipment
Magnetic stirrer and stir barN/AStandard laboratory equipment
CondenserN/AStandard laboratory equipment
Inert gas supply (Nitrogen or Argon)High PurityCommercially available

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration is typically around 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

Materials and Reagents: As per Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

  • Reaction Setup: To a microwave reaction vial, add the aryl halide (1.0 eq), this compound (1.5 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

  • Solvent Addition: Add the solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-30 minutes.

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper handling of the catalyst under an inert atmosphere. Use a freshly opened bottle or a glovebox for dispensing.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.
Inappropriate baseTry alternative bases such as Cs₂CO₃ or K₃PO₄, which are often more effective for challenging couplings.
Protodeboronation Presence of protic sourcesEnsure anhydrous conditions where appropriate.
(Loss of boronic acid)Reaction temperature too highLower the reaction temperature and monitor the reaction progress closely.
Formation of Homocoupled Byproducts Oxygen contaminationEnsure a rigorously inert atmosphere throughout the reaction setup and duration.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the synthesis of complex biaryl structures, which are prevalent in a wide range of biologically active compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, accelerating the discovery and development of new therapeutic agents.

References

  • WO 2008/070740 A1, Phosphoinositide 3-kinase inhibitor compounds and methods of use.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Biointerface Research in Applied Chemistry.
  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. (n.d.). Benchchem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Silva, F., et al. (2020).
  • WO2021097207A1, Improved synthesis of kras g12c inhibitor compound. (2021).
  • WO2021097212A1, Improved synthesis of kras g12c inhibitor compound. (2021).
  • WO2008032157A2, Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. (2008).
  • US-9643927-B1, Process for the preparation of kinase inhibitors and intermediates thereof. (2017).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules.
  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. (n.d.).
  • US6576789B1, Process for the preparation of substituted phenylboronic acids. (2003).
  • The isolated yield of product 3 after Suzuki coupling of... (n.d.).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry.
  • Acrylamide derivatives as Fab I inhibitors. (2014).
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2021). Pharmaceuticals.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2018). Molecules.
  • 3-Chloro-4-hydroxyphenylboronic acid. (n.d.). Chem-Impex.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • 3-Chloro-4-(N-ethylcarbamoyl)phenylboronic acid, min 97%, 1 gram. (n.d.). Aladdin Scientific.
  • 2-Chloro-n,n-diethyl-4-hydroxybenzamide. (n.d.). ChemScene.
  • Design and discovery of boronic acid drugs. (2020). European Journal of Medicinal Chemistry.

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The Strategic Application of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinase Inhibitors and Boronic Acids in Modern Drug Discovery

The relentless pursuit of targeted therapies in oncology and other disease areas has positioned kinase inhibitors as a cornerstone of modern medicine. Kinases, a large family of enzymes that catalyze the transfer of phosphate groups to substrate proteins, are central to cellular signaling pathways that govern growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, offering greater selectivity and reduced toxicity compared to traditional chemotherapy.

A pivotal class of reagents that has significantly enabled the efficient synthesis of these complex molecules is the organoboronic acids.[1][2] Boronic acids are valued for their stability, low toxicity, and remarkable versatility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] This reaction's mild conditions and high functional group tolerance make it ideal for the late-stage assembly of complex drug candidates.[1] Furthermore, the boronic acid moiety itself can be a key pharmacophore, with several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, featuring this functional group.[2]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the use of a specialized building block, (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid , in the synthesis of potent kinase inhibitors. We will delve into the rationale behind its use, provide a detailed, field-proven protocol for its application in a Suzuki-Miyaura coupling reaction to synthesize a key intermediate for a dual MET/VEGFR-2 inhibitor, and discuss the significance of the resulting molecular scaffold.

Reagent Spotlight: this compound - Properties and Synthetic Advantages

This compound is a strategically designed building block for kinase inhibitor synthesis. Its utility stems from the specific arrangement of its functional groups:

  • The Boronic Acid Group: This is the reactive handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the formation of a biaryl linkage, a common motif in kinase inhibitors.[3][4]

  • The Chloro Substituent: The presence of a chlorine atom ortho to the boronic acid can influence the electronic properties and conformation of the final molecule, potentially enhancing binding affinity to the target kinase. Aryl chlorides, while historically challenging substrates for Suzuki couplings, can be effectively coupled using modern, highly active palladium catalysts.

  • The Diethylcarbamoyl Group: This amide functionality is a key feature. It can act as a hydrogen bond acceptor, crucial for anchoring the inhibitor within the ATP-binding pocket of the kinase. The diethyl substitution provides a degree of lipophilicity that can be optimized to improve pharmacokinetic properties such as cell permeability and metabolic stability.

This combination of features makes this compound an excellent coupling partner for the synthesis of inhibitors targeting kinases where a substituted phenyl ring is a key recognition element. A prominent example is in the synthesis of dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases critically involved in tumor angiogenesis, proliferation, and metastasis.[5] The multi-kinase inhibitor Foretinib (GSK1363089), for instance, targets these two kinases and its structure suggests a synthetic route involving a similar substituted phenyl boronic acid.[5][6]

Core Application: Synthesis of a Key Biaryl Intermediate for a Dual MET/VEGFR-2 Kinase Inhibitor via Suzuki-Miyaura Coupling

This section provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic, yet representative, chloro-quinoline core, a common scaffold in kinase inhibitors. This reaction constructs a key biaryl ether linkage present in potent MET/VEGFR-2 inhibitors like Foretinib.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification prep_reagents Weigh Reagents: - Chloro-quinoline (1.0 equiv) - Boronic Acid (1.2 equiv) - Pd Catalyst (e.g., Pd(PPh3)4, 3 mol%) - Base (e.g., K2CO3, 2.0 equiv) prep_glassware Prepare Dry Glassware: - Round-bottom flask - Magnetic stir bar - Condenser add_reagents Add reagents to flask prep_reagents->add_reagents add_solvent Add degassed solvent (e.g., Dioxane/Water) add_reagents->add_solvent inert_atm Purge with Inert Gas (N2 or Ar) add_solvent->inert_atm heating Heat to 90-100 °C with vigorous stirring inert_atm->heating monitoring Monitor reaction by TLC or LC-MS heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Partition between Ethyl Acetate and Water cooling->extraction wash Wash organic layer with brine extraction->wash drying Dry over Na2SO4 wash->drying filtration Filter and concentrate under reduced pressure drying->filtration chromatography Purify by Flash Column Chromatography filtration->chromatography characterization Characterize pure product (NMR, MS) chromatography->characterization G cluster_reactants cluster_conditions cluster_products r1 Quinoline-Cl c1 Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90-100 °C plus1 + r2 Boronic Acid p1 Biaryl Product c1->p1 plus2 + p2 KCl + B(OH)₃

Caption: General scheme for the Suzuki-Miyaura coupling.

Materials:

  • 4-Chloro-6-methoxy-7-(2-morpholinoethoxy)quinoline (1.0 equivalent)

  • This compound (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6-methoxy-7-(2-morpholinoethoxy)quinoline, this compound, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with a stream of inert gas (nitrogen or argon) for 15-20 minutes to ensure anaerobic conditions. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Under the inert atmosphere, add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe. The use of a biphasic solvent system is common in Suzuki couplings, with the organic solvent solubilizing the reactants and the aqueous phase containing the base.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to promote the oxidative addition of the aryl chloride to the palladium catalyst, which is the rate-limiting step for less reactive aryl chlorides.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine. The brine wash helps to remove any remaining water and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure biaryl product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) precatalyst. The four triphenylphosphine ligands stabilize the palladium in its active oxidation state. For more challenging couplings involving aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can be employed to enhance catalytic activity.

  • Base: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

  • Solvent System: The dioxane/water mixture is a versatile solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reactants, while water dissolves the inorganic base. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

The Significance of the Synthesized Scaffold in Kinase Inhibition

The biaryl ether scaffold synthesized through this protocol is a key structural motif in a number of potent kinase inhibitors. Specifically, it is designed to interact with the ATP-binding site of kinases like c-Met and VEGFR-2.

Targeted Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K cMET c-Met cMET->PI3K RAS RAS cMET->RAS AKT Akt PI3K->AKT Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation inhibitor Foretinib-like Inhibitor inhibitor->VEGFR2 Inhibits inhibitor->cMET Inhibits

Caption: Simplified signaling pathways of VEGFR-2 and c-Met and the inhibitory action of a dual inhibitor.

The activation of VEGFR-2 and c-Met by their respective ligands (VEGF and HGF) triggers downstream signaling cascades, including the PI3K/Akt and RAS/MAPK pathways. [5]These pathways are crucial for cell proliferation, survival, migration, and angiogenesis. In many cancers, these pathways are aberrantly activated, driving tumor growth and metastasis.

A dual inhibitor synthesized using the described protocol would bind to the ATP pocket of both VEGFR-2 and c-Met, preventing their phosphorylation and subsequent activation. This simultaneous blockade of two critical oncogenic pathways can lead to a more potent anti-tumor effect and may overcome resistance mechanisms that can arise when targeting a single pathway.

Data Presentation: Expected Outcomes

The Suzuki-Miyaura coupling is a high-yielding reaction. The expected yield and purity of the final biaryl product are summarized in the table below.

ParameterExpected Value
Yield 70-95%
Purity (post-chromatography) >98%
Appearance Off-white to pale yellow solid

Conclusion

This compound is a valuable and strategically designed reagent for the synthesis of advanced kinase inhibitors. Its application in the Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for constructing key biaryl scaffolds. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers in drug discovery and development to leverage this powerful synthetic tool in their quest for novel and effective targeted therapies. The ability to synthesize dual inhibitors of critical oncogenic pathways like c-Met and VEGFR-2 underscores the importance of such specialized building blocks in advancing the frontiers of medicinal chemistry.

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  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Arkivoc. Available at: [Link]

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  • Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). ResearchGate. Available at: [Link]

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  • Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer. PLOS ONE. Available at: [Link]

  • Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. Google Patents.
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  • Process for the preparation of substituted phenylboronic acids. Google Patents.
  • Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Clinical Cancer Research. Available at: [Link]

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Application Notes and Protocols for Suzuki Coupling with (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and relatively mild reaction conditions.[1] This palladium-catalyzed carbon-carbon bond formation between an organoboron species and an organic halide or triflate has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[1][2] The ability to construct biaryl and heteroaryl scaffolds with precision is of paramount importance in the development of novel therapeutic agents and functional materials.[2]

This guide provides a detailed, step-by-step protocol for the Suzuki coupling of a specific, functionalized building block: (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid . The presence of a chloro-substituent on the aryl boronic acid offers a handle for further, orthogonal synthetic transformations, while the diethylcarbamoyl moiety can enhance solubility and may influence the electronic properties of the molecule.[3] This application note is designed to equip researchers with both the practical steps and the underlying scientific rationale to successfully employ this versatile reagent in their synthetic endeavors.

Understanding the Core Reaction: The Suzuki Coupling Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally understood to comprise three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (or triflate), forming a Pd(II) intermediate.[4] This step is often the rate-determining step, particularly for less reactive aryl chlorides.[4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Visualizing the Mechanism: The Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ + Base PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArBOH2 This compound (Ar'-B(OH)₂) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with an Aryl Chloride

This protocol is a general guideline for the Suzuki coupling of this compound with a generic aryl chloride. Since aryl chlorides are known to be less reactive than their bromide or iodide counterparts, the choice of a highly active catalyst system is critical.[5][7]

Materials and Reagents
ReagentM.W. ( g/mol )Suggested Stoichiometry
Aryl Chloride-1.0 equiv
This compound271.501.2 - 1.5 equiv
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or PEPPSI-IPr)-1-5 mol%
Ligand (e.g., SPhos, XPhos, or RuPhos)-2-10 mol%
Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃)-2.0 - 3.0 equiv
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O)--
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.2-1.5 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., SPhos, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Expert Insight: The use of a slight excess of the boronic acid helps to drive the reaction to completion. The choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos is often crucial for the efficient coupling of challenging aryl chlorides.[8]

  • Solvent Addition and Degassing:

    • Add the chosen solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water). The diethylcarbamoyl group on the boronic acid is expected to enhance its solubility.[3]

    • Seal the reaction vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes. Alternatively, the freeze-pump-thaw method can be used for more sensitive reactions.

    • Causality: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to the formation of unwanted side products, such as homocoupled boronic acids.[9]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, a temperature of 120-150 °C for a shorter duration (10-30 minutes) can be effective.[4][7]

    • Self-Validation: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting materials and the appearance of the product spot/peak will indicate reaction progression.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.

Experimental Workflow Diagram

Suzuki_Workflow start Start reagents Combine Aryl Chloride, Boronic Acid, Catalyst, Ligand, and Base start->reagents solvent Add Solvent and Degas reagents->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, Dilute, and Perform Aqueous Work-up monitor->workup Complete purify Purify by Column Chromatography workup->purify product Characterize Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or poor choice of base/solvent.Ensure proper degassing, increase temperature, screen different bases (e.g., Cs₂CO₃ can be more effective), or try a different solvent system.
Homocoupling of Boronic Acid Presence of oxygen, or use of a Pd(II) precatalyst without a reducing agent.Improve degassing technique. Consider using a Pd(0) source like Pd₂(dba)₃.
Protodeborylation Presence of excess water or acidic conditions.Use an anhydrous base like K₃PO₄ or KF, and ensure solvents are dry.
Poor Solubility Inappropriate solvent choice.The diethylcarbamoyl group should aid solubility, but if issues persist, consider more polar aprotic solvents like DMF or DMAc.[4]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex organic molecules. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully employ this compound to construct novel biaryl structures. The protocol and insights provided in this guide are intended to serve as a strong foundation for the successful application of this valuable building block in drug discovery and materials science research.

References

  • Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 4(17), 2973–2976. [Link]

  • Bhanage, B. M., & Arai, M. (2001). Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. ResearchGate. [Link]

  • Li, G., & Wang, J. (2011). Aerobic Ligand-Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ChemHelpASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Szostak, M., & Szostak, R. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(12), 8049–8055. [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1335–1341. [Link]

  • Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Accounts of Chemical Research, 41(11), 1555–1564. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kairav Chemofarbe Industries Ltd. (n.d.). 4-Chloro phenyl boronic acid. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

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Application Note: Accelerated Synthesis of Biaryl Scaffolds via Microwave-Assisted Suzuki Coupling of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical research and drug development for the construction of carbon-carbon bonds.[1][2][3] This application note provides a comprehensive guide to the microwave-assisted Suzuki coupling of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid, a versatile building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide expert insights into reaction optimization and troubleshooting. The protocols described herein leverage the significant advantages of microwave-assisted organic synthesis (MAOS), including dramatically reduced reaction times, improved yields, and enhanced reaction consistency, offering a greener and more efficient alternative to conventional heating methods.[4][5][6]

Introduction: The Power of Microwave-Assisted Cross-Coupling

The synthesis of complex biaryl structures is a frequent challenge in the development of novel therapeutic agents. The Suzuki-Miyaura coupling reaction has become an indispensable tool for this purpose due to its mild reaction conditions and tolerance of a wide array of functional groups.[1][7] The core of this transformation involves the palladium-catalyzed reaction between an organoboron species (like a boronic acid) and an organohalide.[7][8]

Conventional heating methods for Suzuki couplings can be time-consuming, often requiring several hours or even days to reach completion. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, utilizing microwave irradiation to directly and efficiently heat the reaction mixture.[9][6] This direct energy transfer leads to rapid, uniform heating, which can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.[5][9] Key advantages of MAOS include:

  • Reaction Rate Acceleration: Significant reduction in reaction times.[4][5][9]

  • Improved Yields and Purity: Minimized byproduct formation due to shorter exposure to high temperatures.[5][6]

  • Enhanced Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures consistent results.[10][11]

  • Greener Chemistry: Reduced energy consumption and often allows for the use of less solvent.[4][5][12]

This guide focuses on the specific application of MAOS to the coupling of this compound, a substrate with functional groups relevant to pharmaceutical applications.

Mechanistic Overview of the Suzuki-Miyaura Coupling

A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8][13]

  • Oxidative Addition: The cycle begins with a low-valent palladium(0) catalyst that reacts with the organohalide (Ar-X), inserting itself into the carbon-halide bond. This forms a new palladium(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[14] Couplings involving aryl chlorides, such as our substrate, often require more active catalyst systems.[15]

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium(II) complex. This step is critically dependent on the presence of a base. The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which then readily transfers its organic moiety to the palladium center, displacing the halide.[2][7][16][17][18]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][8]

Suzuki_Mechanism cluster_OA Oxidative Addition cluster_TM Transmetalation cluster_RE Reductive Elimination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Ar'->Pd(0)L2 Regeneration Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)3- Ar'B(OH)3- Ar'B(OH)2->Ar'B(OH)3- + Base Base Base Ar'B(OH)3-->Ar-Pd(II)-Ar'(L2)

Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials and Reagents:

  • This compound (Substrate 1)

  • Aryl Bromide (e.g., 4-Bromoanisole, Substrate 2)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Microwave Reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vial with stir bar

Reaction Setup:

Protocol_Workflow A 1. Add Solids to Vial (Boronic Acid, Aryl Bromide, Pd Catalyst, Base) B 2. Add Degassed Solvents (Dioxane, Water) A->B C 3. Crimp Cap and Place in Microwave B->C D 4. Irradiate with Pre-set Program (Temp, Time, Power) C->D E 5. Cool to Room Temperature D->E F 6. Work-up Procedure (Quench, Extract, Dry) E->F G 7. Purify Product (Column Chromatography) F->G

Step-by-Step Procedure:

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the aryl bromide (1.1 mmol, 1.1 eq), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add 4 mL of degassed 1,4-dioxane and 1 mL of degassed water to the vial. Degassing can be achieved by bubbling argon or nitrogen through the solvents for 15-20 minutes.

  • Vessel Sealing: Securely crimp a cap onto the reaction vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (use a ramp time of 2 minutes)

    • Hold Time: 15 minutes

    • Power: 100 W (dynamic power control)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via automated cooling jet).

  • Work-up: Once cooled, carefully open the vial. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Optimization and Troubleshooting

While the provided protocol is robust, optimization may be necessary for different coupling partners or to maximize yield. The following table summarizes key parameters and their effects.

ParameterVariable OptionsRationale and Expert Insights
Catalyst Pd(PPh₃)₄, XPhos Pd G3/G4, SPhos Pd G3/G4For sterically hindered or electron-rich aryl chlorides, more active Buchwald-type ligands (XPhos, SPhos) can be highly effective.[15][19][20][21] Pd(dppf)Cl₂ is a good general-purpose catalyst.[11]
Base K₃PO₄, Cs₂CO₃, KFThe choice of base is critical for activating the boronic acid.[2] K₃PO₄ is often effective for hindered substrates.[22] Cs₂CO₃ is more soluble and can accelerate reactions. KF is a milder option if base-labile functional groups are present.[18][23]
Solvent Toluene/H₂O, DMF, THF/H₂OSolvent choice affects reagent solubility and microwave absorption. Dioxane and DMF are good polar aprotic solvents for Suzuki couplings. Aqueous mixtures are common and facilitate the dissolution of the inorganic base.[23][24][25]
Temperature 100 - 150 °CMicrowave heating allows for rapid access to higher temperatures. Increasing the temperature can overcome activation barriers for challenging substrates, but may also lead to degradation if excessive.
Time 5 - 30 minutesOne of the primary advantages of microwave synthesis is the short reaction time.[9] Monitor reaction progress by TLC or LC-MS to determine the optimal time.

Troubleshooting Common Issues:

Troubleshooting_Flowchart Start Low or No Product Yield Q1 Starting Materials Consumed? Start->Q1 A1_Yes Check for Homocoupling or Decomposition Q1->A1_Yes Yes A1_No Reaction Not Proceeding Q1->A1_No No Q2 Aryl Halide Reactivity? (Cl vs. Br/I) A1_No->Q2 Q3 Boronic Acid Degradation? A1_No->Q3 Q4 Insufficient Base Strength/Solubility? A1_No->Q4 Q5 Oxygen Contamination? A1_No->Q5 A2 Use More Active Catalyst (e.g., XPhos Pd G4) Q2->A2 A3 Use Fresh Boronic Acid, Consider Boronate Ester Q3->A3 A4 Switch to K3PO4 or Cs2CO3 Q4->A4 A5 Ensure Proper Degassing of Solvents Q5->A5

  • Low or No Conversion: If starting materials remain largely unreacted, consider increasing the temperature, using a more active catalyst system (especially for aryl chlorides), or switching to a stronger base like K₃PO₄.[26][27] Ensure reagents and solvents are pure and properly degassed, as oxygen can deactivate the catalyst.[14]

  • Boronic Acid Decomposition (Protodeboronation): A common side reaction is the replacement of the boronic acid group with a hydrogen atom. This can be mitigated by using fresh, high-purity boronic acid, ensuring rigorous inert conditions, and sometimes by using boronate esters (e.g., pinacol esters), which are more stable.[14][28]

  • Homocoupling of Boronic Acid: The formation of a biaryl from two molecules of the boronic acid can occur, especially in the presence of oxygen.[28] Thoroughly degassing the reaction mixture is the most effective way to minimize this side product.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling of this compound offers a rapid, efficient, and highly reproducible method for the synthesis of valuable biaryl compounds. By leveraging the principles of microwave heating and a sound understanding of the reaction mechanism, researchers can significantly accelerate their discovery and development workflows. The protocols and optimization strategies detailed in this application note provide a solid foundation for successfully implementing this powerful technology in the laboratory.

References

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. [Link]

  • Microwave assisted green organic synthesis. Preprints.org. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. ACS Publications. [Link]

  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. ACS Publications. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry. [Link]

  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. National Institutes of Health. [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]

  • Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. ACS Publications. [Link]

  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. [Link]

  • Microwave‐Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with 1‐Bromo‐2‐naphthol, o‐Bromophenol, and o‐Chlorophenol. Sci-Hub. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with challenging substrates such as (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid. The unique electronic and steric properties of this boronic acid can present challenges, and this resource is intended to provide in-depth troubleshooting strategies and answers to frequently asked questions.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2][3] This reaction is prized for its mild conditions and tolerance of a wide array of functional groups.[4] The catalytic cycle, typically driven by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6][7]

The Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 + Base ArPdAr_prime Ar-Pd(II)-Ar'(Ln) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with this compound

The structure of this compound presents a unique combination of electronic and steric factors that can influence the outcome of a Suzuki coupling reaction.

  • Electronic Effects: The electron-withdrawing nature of both the chloro and diethylcarbamoyl groups can render the boronic acid more susceptible to protodeboronation, a common side reaction where the carbon-boron bond is cleaved by a proton source.[8][9] However, these electron-withdrawing groups can also increase the rate of transmetalation.[10]

  • Steric Hindrance: The ortho-chloro substituent introduces steric bulk around the boron center, which can impede the transmetalation step of the catalytic cycle.[11][12]

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low to no conversion of my starting materials. What are the first things to check?

A1: When a Suzuki coupling fails, a systematic check of the reaction parameters is crucial.

  • Inert Atmosphere: Ensure that your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidative homocoupling of the boronic acid and can deactivate the palladium catalyst.[13][14]

  • Reagent Quality: Verify the purity and integrity of your boronic acid, aryl halide, base, and solvent. Boronic acids can degrade over time, and solvents must be anhydrous and free of peroxides.

  • Catalyst Activity: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[6][13] Ensure your palladium source and ligand are active and handled correctly.

Q2: I am observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of boronic acids is a frequent side reaction, often promoted by the presence of oxygen or Pd(II) species.[6][14][15][16]

  • Rigorous Degassing: Employ robust degassing techniques such as freeze-pump-thaw cycles or sparging the solvent with an inert gas.[14]

  • Use of a Precatalyst: Utilizing a well-defined Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can minimize the presence of Pd(II) at the start of the reaction.[17]

  • Add a Reducing Agent: In some cases, the addition of a mild reducing agent, like potassium formate, can help suppress homocoupling.[14]

Q3: My primary side product is the dehalogenated aryl halide. What causes this and how can I prevent it?

A3: Dehalogenation of the aryl halide can occur when a hydride species is present in the reaction mixture. This hydride can be transferred to the palladium center and then reductively eliminate with the aryl group.[6]

  • Source of Hydride: The hydride source can be amines, water, or even the solvent in some cases.

  • Choice of Base and Solvent: Carefully select your base and solvent system to minimize potential hydride sources. Using anhydrous solvents and non-coordinating bases can sometimes mitigate this issue.

Q4: I am struggling with the purification of my final product from residual boronic acid and its byproducts. What are some effective purification strategies?

A4: The amide functionality in your target molecule can sometimes complicate purification.

  • Aqueous Workup: A thorough aqueous workup is often effective. Washing the organic layer with a basic solution (e.g., 1M NaOH) can help remove unreacted boronic acid by converting it to the water-soluble boronate salt.

  • Diethanolamine Adduct Formation: For stubborn cases, the boronic acid can be selectively precipitated from an organic solution by adding diethanolamine.[13] The resulting adduct can be filtered off.

  • Chromatography: Standard flash column chromatography on silica gel is typically effective for separating the desired product from other nonpolar byproducts.[13][18]

Troubleshooting Guide

This section provides a more in-depth, scenario-based approach to troubleshooting your Suzuki coupling reaction with this compound.

Scenario 1: Low Yield or No Reaction

If you are experiencing low to no yield, the following decision tree can guide your optimization efforts.

Troubleshooting_Low_Yield Start Low or No Yield Check_Inert Verify Inert Atmosphere and Reagent Quality Start->Check_Inert Catalyst_System Optimize Catalyst System Check_Inert->Catalyst_System Issue Persists Reaction_Conditions Adjust Reaction Conditions Catalyst_System->Reaction_Conditions No Improvement Still_Low Yield Still Low Reaction_Conditions->Still_Low No Improvement Consider_Alternative Consider Alternative Coupling Partners Still_Low->Consider_Alternative

Caption: Decision tree for troubleshooting low-yield Suzuki coupling reactions.

Optimization Strategies for Low Yield
ParameterRecommended ActionRationale
Catalyst & Ligand Use bulky, electron-rich phosphine ligands such as SPhos or XPhos.[15][17] Consider N-heterocyclic carbene (NHC) ligands for challenging substrates.[17]These ligands promote oxidative addition and reductive elimination, which can be challenging for sterically hindered and electron-deficient substrates.[17][19]
Base Employ a stronger base like K₃PO₄ or Cs₂CO₃.[4][7][13][17]A stronger base can facilitate the formation of the more nucleophilic boronate species, accelerating the transmetalation step.[20]
Solvent Use aprotic polar solvents such as dioxane, THF, or toluene, often with a small amount of water.[7][21]The solvent system can significantly impact the solubility of the reagents and the stability of the catalytic species.
Temperature Increase the reaction temperature, potentially using a microwave reactor for rapid heating.[3][13][21]Higher temperatures can overcome the activation energy barrier for difficult oxidative addition or transmetalation steps.
Catalyst Loading Increase the catalyst loading from 1-2 mol% to 3-5 mol%.[17]For particularly challenging couplings, a higher catalyst concentration may be necessary to achieve a reasonable reaction rate.
Scenario 2: Significant Protodeboronation

The presence of a significant amount of the protodeboronated byproduct, 2-chloro-N,N-diethylbenzamide, indicates that the boronic acid is unstable under the reaction conditions.

Strategies to Mitigate Protodeboronation
  • Use Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[6][9][22]

  • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation.[8] Ensure your solvents are appropriately dried.

  • Faster Catalyst Systems: Employ a precatalyst that generates the active Pd(0) species rapidly, even at lower temperatures.[10] This can allow the desired cross-coupling to occur before significant protodeboronation takes place.

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol provides a starting point for the Suzuki coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of ~0.1 M)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide, boronic acid, and base.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium precatalyst.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[13]

Protocol for Boronic Acid Purification via Diethanolamine Adduct

This procedure can be used to purify the boronic acid if it is suspected to be impure or to remove it from a reaction mixture.

Procedure:

  • Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., methylene chloride).

  • While stirring, add diethanolamine (1.0 equiv) dropwise.

  • A precipitate will form. Continue stirring the slurry for 15-20 minutes.

  • Isolate the white solid by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.[13]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Suzuki Coupling: Mechanism & Examples | NROChemistry.
  • Merits of the Suzuki Coupling Reaction - BYJU'S.
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
  • catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchG
  • Suzuki-Miyaura Coupling - Organic Synthesis.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid - Benchchem.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Protodeboron
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Public
  • Struggling with Suzuki Reaction : r/Chempros - Reddit.
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki reaction - Wikipedia.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchG
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • (PDF)
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI.
  • General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
  • The Chemistry of Boronic Acids: Suzuki Coupling and Beyond.

Sources

Technical Support Center: Optimizing Reaction Yield for (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to enhance your experimental success. Boronic acids are crucial building blocks in pharmaceutical development, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1] This document offers practical, field-proven insights to help you navigate the common challenges associated with the synthesis of this specific boronic acid.

I. Troubleshooting Guide: Low Reaction Yield and Impurities

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Grignard or organolithium intermediate followed by reaction with a trialkyl borate and subsequent hydrolysis.

Issue 1: Low or No Product Formation

Symptom: After the reaction and work-up, analysis (e.g., by LC-MS or NMR) of the crude product shows a low yield of the desired boronic acid, with starting material or dehalogenated starting material being the major components.

Potential Causes & Solutions:

  • Inefficient Grignard/Organolithium Formation:

    • Cause: The formation of the organometallic intermediate is a critical step. The presence of moisture or other electrophilic impurities in the solvent or on the glassware can quench the highly reactive Grignard or organolithium reagent. The magnesium turnings may also be passivated by an oxide layer.

    • Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. For Grignard reactions, activate the magnesium turnings by stirring them with a small amount of iodine or 1,2-dibromoethane in a small portion of the solvent until the color disappears before adding the aryl halide.

  • Low Reactivity of the Aryl Halide:

    • Cause: The chloro-substituted aromatic ring is moderately deactivated, which can make the formation of the organometallic intermediate sluggish.

    • Solution: If using a Grignard reaction, consider using a more reactive organolithium pathway via lithium-halogen exchange with n-butyllithium or t-butyllithium at low temperatures. This is often more efficient for less reactive aryl halides.

  • Suboptimal Reaction Temperature:

    • Cause: The reaction of the organometallic intermediate with the trialkyl borate is highly exothermic and should be performed at very low temperatures to prevent the formation of undesired byproducts from multiple additions to the boron center.[2][3][4]

    • Solution: Maintain a reaction temperature between -78 °C and -50 °C during the addition of the organometallic reagent to the trialkyl borate.[2] Use a dry ice/acetone or dry ice/isopropanol bath for consistent temperature control.

  • Incorrect Stoichiometry:

    • Cause: An excess of the organometallic reagent can lead to the formation of borinic acids (R₂BOH) and triarylboranes (R₃B), which can be difficult to separate and reduce the yield of the desired boronic acid.[4]

    • Solution: Use a slight excess of the trialkyl borate (1.1 to 1.2 equivalents) relative to the aryl halide to ensure complete conversion of the organometallic intermediate to the boronic ester.

Issue 2: Presence of Significant Impurities

Symptom: The crude product contains significant amounts of boroxine, the corresponding phenol, or other side-products.

Potential Causes & Solutions:

  • Boroxine Formation:

    • Cause: Boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines, especially upon heating or under vacuum during solvent removal.[5][6]

    • Solution: Minimize heating during the work-up and purification steps. If boroxine formation is suspected, the boronic acid can often be regenerated by stirring the crude product with a biphasic mixture of an organic solvent (e.g., diethyl ether) and water.

  • Protodeborylation (Hydrolysis of the C-B bond):

    • Cause: The carbon-boron bond can be cleaved under harsh acidic or basic conditions, or in the presence of certain metal catalysts, leading to the formation of the corresponding arene.[6]

    • Solution: During the hydrolytic work-up, use a controlled amount of acid (e.g., 1M HCl) to adjust the pH to be mildly acidic (pH 2-4).[2] Avoid prolonged exposure to strong acids or bases.

  • Phenol Formation:

    • Cause: Over-oxidation of the boronic acid can lead to the formation of the corresponding phenol. This can sometimes occur during the reaction if air is not rigorously excluded, or during work-up. Aryl boronic acids or their esters can also be hydrolyzed to phenols by reacting with hydroxylamine at room temperature.[7][8]

    • Solution: Maintain a strict inert atmosphere throughout the reaction. During work-up, if oxidative degradation is a concern, consider degassing the solvents used.

Issue 3: Difficulty in Purification

Symptom: The crude product is an oil or a sticky solid that is difficult to crystallize, and chromatographic purification results in product loss or decomposition.

Potential Causes & Solutions:

  • Product is an Oil or Amorphous Solid:

    • Cause: The presence of impurities can inhibit crystallization. The product itself may also have a low melting point.

    • Solution:

      • Acid-Base Extraction: A common and effective method for purifying boronic acids is through acid-base extraction.[9] Dissolve the crude product in an organic solvent like diethyl ether and extract with a mild aqueous base (e.g., 1M NaOH) to form the water-soluble boronate salt. The organic layer containing neutral impurities is discarded. The aqueous layer is then washed with an organic solvent to remove any remaining non-acidic impurities, and finally, the aqueous layer is re-acidified with a mineral acid (e.g., 1M HCl) to precipitate the purified boronic acid, which can then be collected by filtration.[9][10][11]

      • Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can often be easily isolated and purified by recrystallization.[12][13] The pure boronic acid can then be liberated from the adduct by treatment with acid.[13]

  • Decomposition on Silica Gel:

    • Cause: Boronic acids are known to be unstable on standard silica gel, leading to streaking, poor separation, and decomposition.[13]

    • Solution: If chromatography is necessary, consider using a modified stationary phase. For boronic esters, silica gel impregnated with boric acid can be effective.[14] For boronic acids, reverse-phase chromatography (C18) with a suitable mobile phase can be an option, but care must be taken to avoid hydrolysis of boronate esters if they are the target.[15]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal trialkyl borate to use for this synthesis? A1: Trimethyl borate and triisopropyl borate are commonly used.[2] Triisopropyl borate is less reactive and can sometimes offer better control and selectivity, potentially reducing the formation of over-addition byproducts. The choice may depend on the specific reaction conditions and the reactivity of the organometallic intermediate.

Q2: How can I monitor the progress of the reaction? A2: Monitoring the formation of the organometallic intermediate can be challenging. A common practice is to take a small aliquot, quench it with D₂O, and analyze by ¹H NMR to check for the incorporation of deuterium. Once the boronic ester is formed, the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) after quenching a small aliquot with a proton source.

Q3: What are the best storage conditions for this compound? A3: Boronic acids should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere to prevent degradation through dehydration to the boroxine or hydrolysis.

Q4: Can I use a boronic ester derivative directly in subsequent reactions like Suzuki coupling? A4: Yes, boronic esters, particularly pinacol esters, are often more stable and easier to handle and purify than the corresponding boronic acids.[6][10] They are widely used in Suzuki-Miyaura cross-coupling reactions.

Q5: What analytical techniques are best for characterizing the final product? A5:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. ¹¹B NMR can also be very informative to confirm the presence of the boronic acid moiety.

  • Mass Spectrometry (MS): LC-MS or high-resolution mass spectrometry (HRMS) is used to confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.[16] Special considerations may be needed for the analysis of boronic acids and their esters to prevent on-column degradation.[15][17]

III. Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Preparation of the Organolithium Reagent:

    • To a solution of 2-chloro-4-iodo-N,N-diethylbenzamide (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation:

    • To the freshly prepared organolithium solution, add triisopropyl borate (1.2 eq) dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the pH of the aqueous layer is between 2 and 3.

    • Stir the mixture vigorously for 1 hour.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude boronic acid.

  • Purification:

    • Dissolve the crude product in diethyl ether.

    • Extract with 1M NaOH (3x).

    • Wash the combined aqueous layers with diethyl ether (2x).

    • Cool the aqueous layer to 0 °C and acidify with 6M HCl to pH 2-3, resulting in the precipitation of the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Data Summary Table
ParameterRecommended ConditionRationale
Borylation Reagent Triisopropyl borateLess reactive than trimethyl borate, offering better control.
Reaction Temperature -78 °CMinimizes the formation of over-addition byproducts.[2]
Hydrolysis pH 2-3Prevents protodeborylation and ensures complete hydrolysis of the boronate ester.[2]
Purification Method Acid-Base ExtractionEffectively removes neutral and non-acidic impurities.[9][10][11]

IV. Visual Guides

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of Boronic Acid check_grignard Check Organometallic Formation (e.g., D2O quench) start->check_grignard reoptimize_grignard Re-optimize Formation: - Dry glassware/solvents - Activate Mg - Consider organolithium check_grignard->reoptimize_grignard Inefficient check_borylation Check Borylation Step check_grignard->check_borylation Efficient reoptimize_grignard->start Re-run reoptimize_borylation Re-optimize Borylation: - Low temperature (-78 °C) - Correct stoichiometry check_borylation->reoptimize_borylation Suboptimal check_workup Analyze Crude Product for Byproducts check_borylation->check_workup Optimal reoptimize_borylation->start Re-run reoptimize_workup Adjust Work-up: - Controlled pH for hydrolysis - Minimize heat check_workup->reoptimize_workup Byproducts Present success Improved Yield check_workup->success Clean Product reoptimize_workup->start Re-run synthesis_pathway A Aryl Halide (2-chloro-4-iodo-N,N-diethylbenzamide) B Organometallic Intermediate (Grignard or Organolithium) A->B + Mg or R-Li C Boronic Ester B->C + B(OR)3 D Boronic Acid (this compound) C->D Hydrolysis (H3O+)

Sources

Technical Support Center: Purification of Products from (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the purification challenges associated with products derived from this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the expertise to not only solve common purification issues but also to understand the underlying chemical principles for more robust and reproducible results.

Introduction: Understanding the Purification Landscape

This compound is a valuable building block in medicinal chemistry and materials science due to the functionalities it introduces. The resulting biaryl products, often containing a polar N,N-diethylcarboxamide group, present unique purification challenges. Unlike nonpolar biaryls, these products can exhibit moderate to high polarity, influencing their solubility and chromatographic behavior. This guide will address the specific hurdles you may encounter, from removing palladium catalyst residues to separating closely related impurities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of products from reactions involving this compound.

Q1: My crude product is a dark, oily residue. What is the likely cause and how can I clean it up?

A1: A dark, oily crude product often indicates the presence of residual palladium catalyst (as palladium black), polymeric byproducts, or degradation of starting materials. The N,N-diethylcarboxamide group can also contribute to an oily consistency.

  • Palladium Residues: Homogeneous palladium catalysts can precipitate as palladium black upon reaction completion, leading to a dark appearance.

  • Polymerization: Under certain conditions, side reactions can lead to the formation of polymeric materials.

  • Initial Cleanup: A simple filtration through a pad of Celite® can be highly effective in removing insoluble palladium black and other particulates. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and pass it through a 1-2 cm thick Celite® pad in a sintered glass funnel. Wash the pad with additional solvent to ensure complete recovery of your product.[1][2]

Q2: I'm seeing multiple spots on my TLC, and they are very close together. How can I improve separation?

A2: Poor separation on TLC is a common issue, especially when dealing with structurally similar byproducts. The polarity of your product, due to the diethylcarbamoyl group, requires careful selection of your chromatography solvent system.

  • Common Byproducts: In Suzuki reactions, common byproducts include homocoupled products (from the boronic acid coupling with itself), dehalogenated starting material, and unreacted starting materials.[3][4] These often have polarities very similar to the desired product.

  • Solvent System Optimization: A standard ethyl acetate/hexane system may not provide sufficient resolution. For these polar amide products, consider a more polar solvent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). A gradient of 1-10% MeOH in DCM can be effective.[1][5]

  • TLC Troubleshooting: To find the optimal solvent system, test a range of polarities. The goal is an Rf value for your product between 0.25 and 0.35, which generally translates to good separation on a column.[4]

Q3: How can I effectively remove the palladium catalyst from my final product?

A3: Residual palladium is a major concern, especially for pharmaceutical applications. Several methods can be employed:

  • Filtration: As mentioned, filtration through Celite® is a good first step for removing heterogeneous palladium black.[1][2]

  • Chromatography: Standard silica gel column chromatography is often sufficient to remove palladium residues, which tend to stick to the silica.

  • Scavengers: For trace amounts of palladium, specialized scavengers can be used. These are materials that selectively bind to the metal, allowing it to be filtered off. Examples include resins with thiol or phosphine functionalities.[6]

  • Activated Carbon: Stirring the crude product in a solution with activated charcoal can also help adsorb residual palladium.[7]

Q4: My boronic acid seems to be degrading during the reaction, leading to low yields. What can I do?

A4: Boronic acids can be susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with a hydrogen).[4]

  • Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[4]

  • Degassed Solvents: Use properly degassed solvents to minimize dissolved oxygen, which can contribute to side reactions like homocoupling.[4]

  • Stability of Boronic Acids: While many boronic acids are stable, some can be sensitive to prolonged heating or strongly basic conditions. Consider using milder bases (e.g., potassium carbonate) or shorter reaction times.

Part 2: Troubleshooting Guide

This section provides a more in-depth, systematic approach to troubleshooting common purification problems.

Issue 1: Persistent Homocoupling Byproduct

Homocoupling of the boronic acid is a frequent side reaction that results in a symmetrical biaryl impurity. This byproduct often has a polarity very close to the desired product, making separation challenging.

Causality: Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle, or by conditions that favor the reaction of two boronic acid molecules with the catalyst.[3]

Troubleshooting Workflow:

start High Homocoupling Detected check_o2 Check for Oxygen Contamination start->check_o2 degas Thoroughly Degas Solvents (e.g., N2/Ar sparging) check_o2->degas Yes reagent_add Modify Reagent Addition check_o2->reagent_add No inert_atm Ensure Inert Atmosphere (Nitrogen or Argon) degas->inert_atm end Homocoupling Minimized inert_atm->end slow_add Slowly Add Boronic Acid reagent_add->slow_add stoich Adjust Stoichiometry (Slight excess of aryl halide) slow_add->stoich stoich->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Detailed Protocols:

  • Protocol 1: Column Chromatography for Separation of Polar Biaryl Amides

    • Sample Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like DCM or methanol), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Column Packing: Dry pack the column with silica gel. Wet the column with the initial, low-polarity solvent system (e.g., 100% DCM or a low percentage of ethyl acetate in hexanes).

    • Loading: Carefully add the adsorbed sample to the top of the column.

    • Elution: Start with a low-polarity solvent system and gradually increase the polarity. For products from this compound, a gradient of ethyl acetate in hexanes or methanol in dichloromethane is often effective.

    Data Presentation: Example Solvent Gradients

    Gradient SystemInitial PolarityFinal PolarityTarget Compounds
    Ethyl Acetate / Hexanes10% EtOAc in Hexanes70% EtOAc in HexanesModerately polar biaryl amides
    Methanol / Dichloromethane1% MeOH in DCM10% MeOH in DCMHighly polar biaryl amides
Issue 2: Product is Water Soluble, Complicating Aqueous Workup

The N,N-diethylcarboxamide group can impart some water solubility to your product, potentially leading to loss of material during the aqueous workup.

Causality: The amide functional group is polar and can form hydrogen bonds with water, increasing the product's solubility in the aqueous phase.

Troubleshooting Steps:

  • Minimize Water Volume: Use the minimum amount of water necessary for the workup.

  • Back-Extraction: After the initial extraction with an organic solvent (e.g., ethyl acetate), back-extract the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.

  • Brine Wash: Wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to "salt out" the organic product from the aqueous phase by reducing its solubility in water.

Issue 3: Recrystallization Fails to Yield Pure Crystals

Recrystallization is an excellent technique for purifying solid products, but finding the right solvent system can be tricky for polar amides.

Causality: Successful recrystallization requires a solvent that dissolves the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

Protocol 2: Recrystallization of Biaryl Amide Products

  • Solvent Screening: Test the solubility of your crude product in a variety of solvents at room temperature and with heating. Good candidate solvents for polar amides include ethanol, isopropanol, ethyl acetate, and mixtures like ethyl acetate/hexanes.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling (with stirring).

    • Continue adding small portions of the hot solvent until the solid just dissolves.

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly.[7]

Visualization of Purification Strategy:

start Crude Reaction Mixture workup Aqueous Workup (with back-extraction and brine wash) start->workup celite_filtration Filtration through Celite (Removes Pd black) workup->celite_filtration chromatography Silica Gel Column Chromatography (Separates byproducts) celite_filtration->chromatography recrystallization Recrystallization (For solid products) chromatography->recrystallization If solid pure_product Pure Product chromatography->pure_product If oil recrystallization->pure_product

Caption: General purification workflow for Suzuki reaction products.

References

  • ResearchGate. How can i remove palladium Pd catalyst easily?[Link]

  • ResearchGate. How to remove palladium catalyst from reaction mixture?[Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin.[Link]

  • Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • University of Rochester. Chromatography: Solvent Systems for TLC.[Link]

  • University of Rochester. Chromatography: Solvent Systems For Flash Column.[Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.[Link]

Sources

Technical Support Center: Suzuki Coupling with (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers utilizing (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal reaction outcomes. The insights provided herein are based on established principles of organometallic chemistry and extensive experience in the field.

Introduction: The Challenge of Electron-Deficient Boronic Acids

This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic properties, characterized by the electron-withdrawing nature of the chloro and diethylcarbamoyl substituents, present specific challenges in Suzuki coupling. These substrates are known to be susceptible to side reactions that can significantly lower the yield of the desired cross-coupled product and complicate purification. This guide will dissect these potential issues and provide robust solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering a logical progression from diagnosis to resolution.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Question: I am not observing any significant formation of my target biaryl product when using this compound. What are the likely causes and how can I troubleshoot this?

Answer: Low or negligible yield with this electron-deficient boronic acid often points to one of two primary culprits: inefficient transmetalation or decomposition of the boronic acid.

Diagnostic Workflow:

start Low/No Yield Observed check_sm Verify Starting Materials & Reagents start->check_sm check_catalyst Evaluate Catalyst System (Precatalyst & Ligand) check_sm->check_catalyst check_base Assess Base Strength & Solubility check_catalyst->check_base check_conditions Optimize Reaction Conditions (Temperature, Solvent) check_base->check_conditions protodeboronation Suspect Protodeboronation check_conditions->protodeboronation If yield is still low homocoupling Suspect Homocoupling check_conditions->homocoupling If yield is still low solution Implement Solutions protodeboronation->solution homocoupling->solution

Caption: Troubleshooting workflow for low product yield.

In-Depth Analysis and Solutions:

  • Catalyst and Ligand Selection: The oxidative addition of the aryl halide to the palladium center is a critical first step. For couplings involving electron-deficient partners, a highly active catalyst system is paramount.

    • Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Electron-rich and bulky phosphine ligands are often necessary to promote the reductive elimination step, which can be slow for electron-poor systems.[1][2][3] Consider using Buchwald ligands such as SPhos or XPhos, which are known to enhance the catalytic activity for challenging substrates.[3][4] Modern palladium precatalysts (e.g., XPhos Pd G3) can also offer improved stability and reproducibility.[5]

    • Protocol:

      • Reagent Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and base (2.0-3.0 equiv) to a dry reaction vessel.

      • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

      • Solvent Addition: Add degassed solvent (e.g., dioxane/water, THF/water).

      • Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • The Critical Role of the Base: The base activates the boronic acid, forming a boronate species that is more nucleophilic and readily undergoes transmetalation.[2][6]

    • Expertise & Experience: For electron-deficient boronic acids, a stronger base may be required to facilitate this step. While Na₂CO₃ or K₂CO₃ are common, consider stronger bases like K₃PO₄ or Cs₂CO₃.[5] The solubility of the base is also crucial; ensure it is at least partially soluble in the reaction medium.

    • Trustworthiness: A self-validating approach is to run a small matrix of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to empirically determine the optimal choice for your specific substrate combination.

Issue 2: Significant Formation of a Protodeboronated Byproduct

Question: I am observing a significant amount of 3-chloro-N,N-diethylbenzamide in my reaction mixture. What is causing this and how can I prevent it?

Answer: The formation of 3-chloro-N,N-diethylbenzamide is a classic sign of protodeboronation, a common side reaction for arylboronic acids, especially those bearing electron-withdrawing groups.[7][8][9][10][11] This process involves the cleavage of the C-B bond and its replacement with a C-H bond.

Mechanism of Protodeboronation:

boronic_acid (Ar)B(OH)₂ boronate [ArB(OH)₃]⁻ boronic_acid->boronate + OH⁻ transition_state Transition State boronate->transition_state proton_source H⁺ Source (e.g., H₂O, ROH) proton_source->transition_state product Ar-H (Protodeboronated Product) transition_state->product boric_acid B(OH)₃ transition_state->boric_acid

Caption: Simplified mechanism of base-catalyzed protodeboronation.

Mitigation Strategies:

  • Use of Boronic Esters: Boronic acids can be protected as esters, such as pinacol esters, which are generally more stable towards protodeboronation.[8][12][13][14] These can often be used directly in the coupling reaction.

    • Protocol for Diethanolamine Adduct Formation:

      • Dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).

      • Add diethanolamine (1.0 equiv) dropwise while stirring.

      • A precipitate will form. Stir the resulting slurry for 15-20 minutes.

      • Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This stable adduct can be used directly in the Suzuki coupling.[5][15]

  • Anhydrous Conditions: Since water is often the proton source for protodeboronation, running the reaction under anhydrous conditions can be beneficial. This requires careful drying of solvents and reagents.

  • Choice of Base and Solvent: The rate of protodeboronation is highly pH-dependent.[10][11] Using a non-aqueous base/solvent system can sometimes suppress this side reaction. For example, using K₃PO₄ in anhydrous dioxane.

Issue 3: Formation of a Symmetrical Biaryl Byproduct (Homocoupling)

Question: My purification is complicated by the presence of a dimeric byproduct derived from the coupling of two molecules of this compound. How can I minimize this homocoupling?

Answer: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen and can occur through a palladium-mediated pathway.[4][16][17][18][19][20] Electron-deficient boronic acids can be particularly prone to certain types of homocoupling.[4][16][18]

Causes and Solutions:

CauseExplanationRecommended Solution
Oxygen Contamination Oxygen can facilitate the oxidative homocoupling of boronic acids, often involving a Pd(0) to Pd(II) oxidation cycle.[17][20]Rigorous Degassing: Thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[17] Ensure the reaction is set up and run under a strict inert atmosphere.
Use of Pd(II) Precatalysts If a Pd(II) source (e.g., Pd(OAc)₂) is used, it must be reduced to the active Pd(0) species in situ. This reduction can sometimes be mediated by the homocoupling of the boronic acid.[20]Use of Pd(0) Sources or Precatalysts: Employ a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that readily forms the active Pd(0) species.[20]
Stoichiometric Reaction with Pd(II) Homocoupling can also occur via a stoichiometric reaction between the boronic acid and Pd(II) species.[17]Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help to maintain the palladium in its active Pd(0) state and suppress homocoupling.[17]

Frequently Asked Questions (FAQs)

Q1: Is it better to use the boronic acid or a boronic ester of (3-Chloro-4-(diethylcarbamoyl)phenyl)borane?

A1: Due to the electron-deficient nature of this arylboronic acid and its susceptibility to protodeboronation, using a more stable boronic ester (e.g., a pinacol or diethanolamine ester) is highly recommended.[12][13][15] This can significantly improve the reproducibility and yield of your reaction.

Q2: What is the optimal temperature for a Suzuki coupling with this substrate?

A2: Typically, temperatures between 80-110 °C are effective. However, the optimal temperature will depend on the reactivity of your aryl halide and the chosen catalyst system. It is advisable to start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish.

Q3: My reaction turns black. Is this a problem?

A3: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. While some color change is normal, a rapid formation of a black precipitate suggests that the catalyst is not stable under the reaction conditions. This can be caused by inefficient ligands or the presence of oxygen. Using more robust ligands, such as the Buchwald-type ligands, can help to stabilize the catalytic species and prevent decomposition.[20]

Q4: Can I use a phase-transfer catalyst to improve the reaction?

A4: In biphasic solvent systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve the reaction rate by facilitating the transfer of the boronate from the aqueous phase to the organic phase where the catalyst resides. This is something that can be explored during optimization.

References

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). Thieme Chemistry. Retrieved January 19, 2026, from [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (2017). LJMU Research Online. Retrieved January 19, 2026, from [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Retrieved January 19, 2026, from [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. Retrieved January 19, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. Retrieved January 19, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Solution Stability of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a substituted arylboronic acid, this reagent is prone to specific degradation pathways in solution, which can impact reaction yields, reproducibility, and impurity profiles. This document provides in-depth, experience-driven guidance to help you anticipate, troubleshoot, and mitigate these stability challenges.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound shows a gradual decrease in purity over time, even when stored at low temperatures. What is happening?

A1: The most likely cause is a degradation process called protodeboronation . This is a common issue for arylboronic acids where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively converting your starting material into 3-chloro-N,N-diethylbenzamide. This process is often catalyzed by residual acid or base and can be exacerbated by the presence of water. The electron-withdrawing nature of the chloro and diethylcarbamoyl substituents on the phenyl ring can make this particular boronic acid more susceptible to this degradation pathway, especially under basic conditions.

Q2: I've noticed a white precipitate forming in my concentrated stock solution, particularly in aprotic solvents. What is this precipitate and how can I prevent it?

A2: This precipitate is likely the boroxine , which is a cyclic trimer anhydride formed by the intermolecular dehydration of three boronic acid molecules. This is a reversible process, and the equilibrium between the boronic acid and the boroxine is influenced by solvent, concentration, and the presence of water. In anhydrous or highly concentrated conditions, the equilibrium often shifts towards the less soluble boroxine. To prevent this, you can try using a more polar solvent, adding a small amount of a co-solvent that can disrupt the trimerization (like a diol), or preparing more dilute solutions.

Q3: My Suzuki-Miyaura coupling reactions using this boronic acid are giving inconsistent yields. Could solution instability be the cause?

A3: Absolutely. Inconsistent yields in Suzuki-Miyaura reactions are a classic symptom of boronic acid instability. The basic conditions typically required for the transmetalation step can accelerate protodeboronation, leading to a loss of the active boronic acid before it can couple with your reaction partner. The rate of this degradation can be highly sensitive to the specific base used, the temperature, and the reaction time. Therefore, careful optimization of your reaction conditions to favor the coupling reaction over degradation is critical.

Q4: What is the general effect of pH on the stability of this compound in aqueous solutions?

A4: The pH of an aqueous solution has a profound impact on the stability of arylboronic acids. Generally, these compounds are most stable in a slightly acidic to neutral pH range (around pH 4-7). Both strongly acidic and, more significantly for this electron-deficient system, strongly basic conditions can accelerate protodeboronation. The electron-withdrawing substituents on your molecule are expected to lower its pKa compared to unsubstituted phenylboronic acid (which has a pKa of about 8.8), meaning it will form the more reactive tetrahedral boronate anion at a lower pH. This boronate species is often more susceptible to degradation pathways.

Troubleshooting Guides

Issue 1: Rapid Degradation in Stock Solutions

Symptoms:

  • Noticeable decrease in the purity of the boronic acid peak by HPLC analysis over a short period (hours to days).

  • Appearance of a new peak corresponding to the protodeboronated product (3-chloro-N,N-diethylbenzamide).

Root Causes & Solutions:

CauseScientific RationaleRecommended Action
Solvent Choice Protic solvents, especially water, can participate in protodeboronation. Residual moisture in aprotic solvents can also be problematic.Prepare stock solutions in anhydrous aprotic solvents such as dioxane, THF, or DMF. Ensure solvents are of high purity and stored over molecular sieves.
pH of the Solution Traces of acid or base can catalyze the degradation.If using aqueous solvent systems, buffer the solution to a pH between 4 and 6. For organic solutions, ensure all glassware is free of acidic or basic residues.
Temperature Degradation reactions, like all chemical reactions, are accelerated by higher temperatures.Store stock solutions at low temperatures (-20°C is recommended for long-term storage). For daily use, keep solutions on ice.
Exposure to Air/Light Oxidative degradation can be another pathway, though protodeboronation is often more significant. Photodegradation is also a possibility for aromatic compounds.Store solutions under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect from light.
Issue 2: Poor Solubility and Precipitation (Boroxine Formation)

Symptoms:

  • A fine white solid crashes out of a concentrated solution in an aprotic solvent.

  • The solution appears cloudy or hazy.

Root Causes & Solutions:

CauseScientific RationaleRecommended Action
High Concentration The equilibrium between the boronic acid and its trimeric boroxine is concentration-dependent. Higher concentrations favor the formation of the often less soluble boroxine.Prepare more dilute stock solutions if possible. If a high concentration is necessary, consider the solvent modifications below.
Anhydrous Aprotic Solvents The absence of water drives the dehydration reaction that forms the boroxine.Add a small percentage (1-5%) of a polar protic co-solvent like isopropanol or a diol such as pinacol or ethylene glycol. These can form more stable and soluble monomeric boronate esters in situ.
Reversibility The formation of boroxine is reversible upon the addition of water.If you encounter a precipitate, try adding a small amount of water or a suitable alcohol and gently warming to see if the solid redissolves. Note that this may not be suitable if water interferes with your downstream application.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol is designed to minimize both protodeboronation and boroxine formation.

Materials:

  • This compound (solid)

  • Anhydrous 1,4-dioxane (or anhydrous THF)

  • Argon or nitrogen gas

  • Oven-dried glassware

  • Amber vials with septa

Procedure:

  • Dry all necessary glassware (e.g., volumetric flask, vials) in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas.

  • Weigh the desired amount of this compound directly into the oven-dried volumetric flask.

  • Purge the flask with argon or nitrogen.

  • Using a syringe, add the required volume of anhydrous dioxane to the flask to achieve the desired concentration (e.g., 0.1 M).

  • Gently swirl the flask under the inert atmosphere until the solid is fully dissolved. Avoid vigorous shaking which can introduce atmospheric moisture.

  • Aliquot the stock solution into smaller, oven-dried amber vials, purge with inert gas, and seal with septa.

  • Store the vials at -20°C. For daily use, remove one vial and allow it to warm to room temperature before use.

Protocol 2: Monitoring Solution Stability by HPLC

This method allows for the quantitative analysis of the boronic acid and its primary degradation product.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 5-10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a sample of your stock solution by diluting it in the initial mobile phase composition.

  • Inject the sample onto the HPLC system.

  • Identify the peaks for this compound and its expected protodeboronated product, 3-chloro-N,N-diethylbenzamide (which will be more non-polar and have a longer retention time).

  • Monitor the peak areas over time to quantify the rate of degradation under different storage conditions.

Visualization of Degradation and Workflow

Here are diagrams illustrating the key degradation pathway and a recommended experimental workflow for stability testing.

BA This compound PB 3-Chloro-N,N-diethylbenzamide (Protodeboronated Product) BA->PB Protodeboronation (+H₂O, acid/base catalyst)

Caption: Primary degradation pathway via protodeboronation.

prep Prepare Stock Solution (Anhydrous Solvent, Inert Gas) store Store Aliquots under Varied Conditions (Temp, Light, Solvent) prep->store sample Sample at Time Points (t=0, 24h, 48h, etc.) store->sample hplc Analyze by HPLC-UV sample->hplc data Quantify Degradation (Peak Area % vs. Time) hplc->data

Caption: Experimental workflow for stability testing.

Advanced Stabilization Strategies

For particularly sensitive applications or when working under challenging conditions (e.g., prolonged reactions in basic media), consider converting the boronic acid to a more stable derivative.

DerivativeFormationRationale for Stability
Pinacol Boronate Ester React the boronic acid with pinacol, often with azeotropic removal of water.The bulky pinacol group sterically hinders protodeboronation and prevents boroxine formation. It is generally stable to chromatography.
MIDA Boronate Ester React with N-methyliminodiacetic acid (MIDA).Forms a highly stable, crystalline solid that is protected from degradation. The boronic acid can be slowly released in situ under specific basic conditions for coupling reactions.[1]
Potassium Trifluoroborate Salt Treat the boronic acid with KHF₂.These salts are typically crystalline, air-stable solids that are less prone to protodeboronation than the corresponding boronic acids.

By understanding the underlying chemistry of this compound and implementing these practical strategies, you can significantly improve its stability in solution, leading to more reliable and successful experimental outcomes.

References

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., Guerrero-Alvarez, J. A., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]

  • Jian, J., Hammink, R., McKenzie, C. J., & Mecinović, J. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(5), e202103759. [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2826. [Link]

  • Kristensen, J., Lysén, M., Vedsø, P., & Begtrup, M. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 3(9), 1435–1437. [Link]

  • Wang, X., Yuan, K., & Wang, S. (2021). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 26(16), 4989. [Link]

  • Wang, C., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Pinto, A., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2871. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Couplings of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address challenges encountered when using (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid, a substrate that, due to its electronic and steric properties, can be susceptible to issues leading to catalyst deactivation and low product yields. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental challenges associated with this specific coupling reaction.

Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What are the most likely initial causes?

A1: Failure in this specific coupling often points to two primary culprits: instability of the boronic acid and suboptimal catalyst activity.[1]

  • This compound is an electron-deficient arylboronic acid. This electronic nature makes the carbon-boron bond more susceptible to a side reaction called protodeboronation , where the boronic acid group is replaced by a hydrogen atom, effectively destroying your starting material.[2][3] This is particularly problematic under the basic conditions required for the Suzuki-Miyaura reaction.[4][5]

  • Palladium catalyst deactivation is another major factor. The active Pd(0) species can be sensitive to oxygen, leading to catalyst decomposition.[1] Additionally, the formation of inactive palladium black is a common observation when a reaction stalls.[6]

Q2: What is protodeboronation and why is it a significant issue with my specific boronic acid?

A2: Protodeboronation is a chemical process where a proton (typically from water or other protic sources) cleaves the carbon-boron bond of a boronic acid, replacing it with a carbon-hydrogen bond.[2] For this compound, the electron-withdrawing nature of the chloro and diethylcarbamoyl groups exacerbates this problem. These groups pull electron density away from the aromatic ring, weakening the C-B bond and making it more prone to cleavage under the basic and often aqueous conditions of the Suzuki-Miyaura coupling.[3] This unwanted side reaction consumes your boronic acid, leading to reduced product formation.[7]

Q3: My reaction mixture turns black and the reaction stops. What is happening and how can I prevent it?

A3: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black , which is an agglomerated, inactive form of palladium metal.[6] This is a frequent deactivation pathway and can be caused by several factors:

  • Ligand Dissociation: The phosphine ligand that stabilizes the Pd(0) center can dissociate, leaving "naked" palladium atoms that aggregate.[6]

  • Oxygen Contamination: Rigorous degassing of solvents and reagents is crucial. Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.[1]

  • High Temperatures: While heat can accelerate the reaction, excessive temperatures can also speed up catalyst decomposition pathways.[6]

Q4: Can the choice of base and solvent significantly impact catalyst stability and the success of the reaction?

A4: Absolutely. The base and solvent system is critical and can dramatically influence both the rate of the desired coupling and the rate of catalyst deactivation and substrate degradation.[8][9]

  • Base: The base is necessary to activate the boronic acid for transmetalation. However, strong bases can also accelerate the undesired protodeboronation.[5] The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and its solubility can significantly affect the outcome.[6][10]

  • Solvent: Solvents affect the solubility of reagents, reaction kinetics, and catalyst stability.[6] For instance, polar aprotic solvents can sometimes slow reactions by interacting with the palladium complex.[6] A solvent screen is often a necessary part of optimization.[9] The presence of water can be a double-edged sword; it can facilitate the reaction but also promotes protodeboronation.[4]

Section 2: Troubleshooting Guide - From Diagnosis to Solution

This guide provides a systematic approach to troubleshooting failed or low-yielding reactions involving this compound.

Issue 1: Low or No Product Formation with Starting Material Recovery

This is often the most common and frustrating outcome. The flowchart below outlines a diagnostic and corrective workflow.

Troubleshooting_Workflow_1 start Low/No Product, Starting Material Recovered check_catalyst Step 1: Verify Catalyst System Integrity start->check_catalyst check_boronic Step 2: Assess Boronic Acid Stability start->check_boronic check_conditions Step 3: Evaluate Reaction Conditions start->check_conditions cat_fresh Use fresh, high-quality precatalyst and ligand. check_catalyst->cat_fresh Inactive Catalyst? cat_degas Ensure rigorous degassing of all solvents and reagents. check_catalyst->cat_degas Oxygen Contamination? cat_precatalyst Switch to a more robust precatalyst (e.g., G3 or G4 palladacycle). check_catalyst->cat_precatalyst Poor Activation? bor_ester Convert boronic acid to a more stable boronic ester (e.g., pinacol or MIDA). check_boronic->bor_ester Protodeboronation Suspected? bor_slow Employ a 'slow-release' strategy with MIDA boronates or trifluoroborates. check_boronic->bor_slow Significant Degradation? cond_base Screen different bases (e.g., K3PO4, Cs2CO3, K2CO3). check_conditions->cond_base Base Incompatibility? cond_solvent Perform a solvent screen (e.g., Dioxane, Toluene, 2-MeTHF, with/without water). check_conditions->cond_solvent Suboptimal Solvent? cond_temp Lower the reaction temperature to disfavor protodeboronation. check_conditions->cond_temp Side Reactions at High Temp?

Caption: Diagnostic workflow for low conversion.

Detailed Corrective Actions for Issue 1:
  • Catalyst System: The active Pd(0) species must be generated and maintained.[1] Using modern, air-stable precatalysts like Buchwald's G3 or G4 palladacycles can improve reliability over generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[1]

  • Boronic Acid Stability: The most effective strategy to combat protodeboronation is to use a more stable derivative of the boronic acid.[3][4] Converting the boronic acid to its corresponding pinacol or MIDA boronate ester can protect it from degradation.[2][5] These "masked" reagents then slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[7][11]

Issue 2: Reaction Stalls and Palladium Black Precipitates

This indicates a rapid loss of the active catalytic species.

Table 1: Strategies to Mitigate Palladium Black Formation
StrategyRationaleExperimental Considerations
Increase Ligand Ratio An excess of the phosphine ligand can help prevent its dissociation from the palladium center, keeping the catalyst in a soluble, active form.[6]Start with a 2:1 Ligand:Pd ratio. Be aware that a large excess can sometimes inhibit the reaction.
Use Bulky, Electron-Rich Ligands Ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) form more stable complexes with palladium, which are less prone to aggregation.[12]These are often used in modern precatalysts but can also be added separately. The choice of ligand is crucial and may require screening.[12]
Lower Reaction Temperature High temperatures can accelerate the rate of catalyst decomposition.[6]If the reaction allows, reducing the temperature may slow down the deactivation process more than the desired coupling reaction.[4]
Ensure Anhydrous Conditions (If Appropriate) While some water can be beneficial, excess water can promote catalyst decomposition pathways.[4]Use anhydrous solvents and dry reagents thoroughly. This must be balanced with the potential need for water to facilitate base activity.

Section 3: Optimized Protocols & Methodologies

The following protocols are designed to provide a robust starting point for the coupling of this compound.

Protocol 1: Conversion of Boronic Acid to Pinacol Boronate Ester

This is a crucial first step to enhance the stability of your coupling partner.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine the boronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Add a sufficient amount of anhydrous solvent to dissolve the reagents.

  • If using Toluene: Fit the flask with a Dean-Stark trap and a condenser and heat the mixture to reflux. Water will be azeotropically removed and collected in the trap. Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • If using THF: Add activated 4Å molecular sieves to the flask and stir the mixture at room temperature. The reaction is typically slower but avoids high temperatures.

  • Once the reaction is complete, remove the solvent under reduced pressure. The crude pinacol boronate ester can often be used directly in the subsequent coupling reaction without further purification.

Protocol 2: Optimized Suzuki-Miyaura Coupling Conditions

This protocol incorporates best practices to minimize catalyst deactivation.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[1]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent System (e.g., Dioxane/H₂O 10:1)[1]

Procedure:

  • Preparation: To a dry reaction vial containing a magnetic stir bar, add the aryl halide, the boronic acid pinacol ester, and the base.

  • Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]

  • Reagent Addition: Under the inert atmosphere, add the palladium precatalyst. Then, add the degassed solvent system via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[1]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purification: Purify the crude product using flash column chromatography.[1]

Optimized_Protocol_Flow prep 1. Combine Solid Reagents (Aryl Halide, Boronate Ester, Base) inert 2. Purge with Inert Gas (Ar or N2) prep->inert add 3. Add Precatalyst & Degassed Solvent inert->add react 4. Heat with Vigorous Stirring (80-110 °C) add->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor workup 6. Quench, Extract, & Dry monitor->workup purify 7. Purify via Chromatography workup->purify

Sources

Technical Support Center: Optimizing Base Selection for Suzuki Couplings with (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid. This document is designed for researchers, scientists, and drug development professionals who are utilizing this specific building block in their synthetic workflows. The choice of base is a critical parameter that can dramatically influence reaction yield, purity, and success. This guide provides in-depth, field-proven insights into making that choice and troubleshooting common issues.

Section 1: The Critical Role of the Base - A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming C-C bonds with high efficiency. The base is not merely a spectator or an acid scavenger; it is a crucial activator in the catalytic cycle.[1][2][3] Its primary roles are:

  • Activation of the Boronic Acid : The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[4][5][6] This step is essential as neutral boronic acids are generally poor nucleophiles and do not undergo transmetalation efficiently.[1][7]

  • Facilitating Transmetalation : The activated boronate complex readily transfers its organic group to the palladium(II) center, which is the rate-determining step for many electron-deficient boronic acids.[7]

  • Regeneration of the Catalyst : The base can also be involved in the formation of palladium(II) hydroxide or alkoxide species from the oxidative addition complex, which may facilitate the transmetalation step.[1]

The substrate, this compound, possesses two electron-withdrawing groups (a chloro and an amide group). This electronic nature makes the boronic acid more acidic and can influence its stability and reactivity, making the choice of base particularly important.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Activation Pd(0)L2 Active Pd(0) Catalyst ArPd(II)XL2 Oxidative Addition Complex Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(OR)L2 Base-Modified Complex ArPd(II)XL2->ArPd(II)(OR)L2 Base (M-OR) ArPd(II)Ar'L2 Di-organic Complex ArPd(II)(OR)L2->ArPd(II)Ar'L2 Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'B(OH)2 Boronic Acid (Ar'B(OH)₂) Ar'B(OH)3- Activated Boronate ([Ar'B(OH)₃]⁻) Ar'B(OH)2->Ar'B(OH)3- + Base (OH⁻) Ar'B(OH)3-->ArPd(II)(OR)L2 Enters Cycle caption Figure 1. The Suzuki catalytic cycle, highlighting the essential activation of the boronic acid by a base to form a nucleophilic boronate species, which then participates in the transmetalation step.

Caption: Figure 1. Suzuki catalytic cycle highlighting base activation.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered when using this compound, with a focus on base-related issues.

Q1: My reaction yield is very low or zero, but my starting materials are consumed. What is the most likely cause?

A1: This is a classic symptom of protodeboronation , an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[8] This converts your valuable boronic acid into the simple byproduct 2-chloro-N,N-diethylbenzamide, consuming it without forming the desired product.

  • Causality : Protodeboronation is often accelerated by strong bases, high temperatures, and the presence of water, especially for electron-deficient or certain heteroaryl boronic acids.[8][9][10] The mechanism involves the formation of the boronate anion, which can then be protonated by the solvent (e.g., water).[7][11]

  • Troubleshooting Steps :

    • Switch to a Milder Base : If you are using a strong base like NaOH, KOH, or Cs₂CO₃, consider switching to a weaker inorganic base like K₃PO₄ or K₂CO₃ .[6] These provide sufficient basicity to promote the reaction but are less likely to induce rapid protodeboronation.

    • Use Anhydrous Conditions : While many Suzuki protocols use aqueous base, protodeboronation is often water-mediated. Try using an anhydrous solvent system with a base like powdered, dry K₃PO₄ or CsF.

    • Lower the Reaction Temperature : High temperatures can accelerate decomposition. If possible, screen for a more active catalyst/ligand combination that allows the reaction to proceed at a lower temperature (e.g., 60-80 °C).[12][13]

    • Use a Boronate Ester : Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin). These esters can "slowly release" the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[10][14]

Q2: My reaction is stalled with significant unreacted starting material. What base-related factors should I check?

A2: A stalled reaction points to insufficient activation or catalyst issues, where the base plays a key role.

  • Causality : The problem could be insufficient base strength, poor solubility of the base, or catalyst deactivation.

  • Troubleshooting Steps :

    • Check Base Strength : If you are using a very weak base (e.g., NaHCO₃), it may not be strong enough to form the boronate complex efficiently. For this substrate, a medium-strength base like K₂CO₃ or K₃PO₄ is a good starting point.

    • Improve Base Solubility/Availability : Inorganic bases like K₂CO₃ and K₃PO₄ have very low solubility in common organic solvents like toluene or dioxane.[6]

      • Use a Biphasic System : Add water (e.g., a 4:1 to 10:1 ratio of organic solvent to water) to dissolve the base and facilitate its interaction with the other reagents.[15][16]

      • Stir Vigorously : In biphasic systems, aggressive stirring is critical to maximize the interfacial area where the reaction occurs.[15][17]

      • Consider a Soluble Organic Base : Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are soluble but are often too weak for Suzuki couplings. Stronger organic bases like DBU could be an option, but they can also lead to side reactions. Inorganic bases are generally preferred.

    • Ensure Proper Degassing : Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of boronic acids.[14][15] Ensure your solvent and reaction vessel are thoroughly degassed (e.g., by sparging with argon or nitrogen for 10-15 minutes) before adding the catalyst.[3]

Q3: How do I choose the optimal base for this compound from the start?

A3: A systematic approach is best. Given the electron-withdrawing nature of the substrate, you need a base that is strong enough to deprotonate the boronic acid but not so strong that it promotes rapid protodeboronation.

  • Recommended Starting Point : Potassium phosphate (K₃PO₄) is often an excellent first choice for challenging substrates. It has moderate basicity and its conjugate acid has a pKa that is often optimal for the transmetalation step.

  • Alternative Strong Performer : Potassium carbonate (K₂CO₃) is a cost-effective and widely used base that works well in many cases. It is slightly weaker than K₃PO₄ but often sufficient.

  • For Sensitive Functional Groups : If your coupling partner has base-labile groups (e.g., esters), K₂CO₃ or even milder bases like CsF (in anhydrous conditions) should be considered.[4]

Section 3: Comparative Data & Base Selection

The table below summarizes the properties of common bases used in Suzuki-Miyaura couplings to guide your selection.

BaseFormulaStrength (pKa of Conj. Acid)Typical Use & Comments
Sodium CarbonateNa₂CO₃~10.3Common, inexpensive. Often used in aqueous/biphasic systems. Good starting point.[18][19]
Potassium CarbonateK₂CO₃~10.3Similar to Na₂CO₃ but sometimes gives better yields due to cation effects.[13]
Potassium PhosphateK₃PO₄~12.3Excellent for electron-deficient or heteroaryl boronic acids. Often provides a good balance of reactivity while minimizing side reactions.[6][7]
Cesium CarbonateCs₂CO₃~10.3Stronger activator than K₂CO₃ due to the soft cesium cation. Can be very effective but may also increase the rate of protodeboronation.[13]
Cesium FluorideCsF~3.2Used under anhydrous conditions. The fluoride ion activates the boronic acid by forming a fluoroborate species. Excellent for base-sensitive substrates.
Potassium tert-butoxideKOtBu~19Very strong base. Generally avoided for this type of substrate due to high risk of protodeboronation and side reactions.

Section 4: Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol% or a modern pre-catalyst like XPhos Pd G3, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation : To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere : Seal the vessel with a septum and purge with inert gas for 5-10 minutes.

  • Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent (aryl bromide).

  • Degassing : Sparge the resulting slurry with the inert gas for an additional 10-15 minutes to ensure all oxygen is removed.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst.

  • Reaction : Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Section 5: Advanced Troubleshooting Workflow

Use this decision tree to diagnose and resolve failed or low-yielding reactions systematically.

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_sm Analyze Crude Reaction Mixture (LCMS / NMR) start->check_sm sm_consumed Starting Materials Consumed? check_sm->sm_consumed protodeboronation High Probability of Protodeboronation sm_consumed->protodeboronation Yes sm_present Starting Materials Remain sm_consumed->sm_present No homocoupling Side Products Observed? (e.g., Ar-Ar, Ar'-Ar') protodeboronation->homocoupling Check for Other Products solve_proto SOLUTION: 1. Use milder base (K₃PO₄, K₂CO₃) 2. Lower temperature 3. Use anhydrous conditions (CsF) 4. Use boronate ester (Bpin) protodeboronation->solve_proto solve_homo SOLUTION: 1. Ensure rigorous degassing 2. Use fresh Pd(0) source or pre-catalyst 3. Check for oxygen leaks homocoupling->solve_homo Yes solve_inactive ISSUE: Inactive Reaction SOLUTION: 1. Increase Temperature 2. Screen stronger base (e.g., K₂CO₃ -> K₃PO₄) 3. Check catalyst/ligand activity 4. Ensure vigorous stirring (biphasic) sm_present->solve_inactive

Caption: Figure 2. Decision tree for troubleshooting Suzuki reactions.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Matos, K., & Soderquist, J. A. (1998). Alkylboranes in the Suzuki-Miyaura coupling: Stereochemical and mechanistic studies. The Journal of Organic Chemistry, 63(3), 461-470.
  • Carrow, B. P., & Hartwig, J. F. (2011). The role of the base in the Suzuki-Miyaura reaction. Journal of the American Chemical Society, 133(8), 2116-2119.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1). Royal Society of Chemistry.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12269-12280.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Consensus. (n.d.). What are the key steps involved in the general procedure of the Suzuki reaction?. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Liu, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(6), 7185-7202.
  • ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4-bromotoluene and phenylboronic acid. Retrieved from [Link]

  • The Chemists' Cookbook. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects in the Suzuki Coupling of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting Suzuki coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with the challenging substrate, (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid. The presence of an electron-withdrawing carbamoyl group and a moderately reactive chloro leaving group on the boronic acid's phenyl ring introduces complexities that are highly sensitive to reaction conditions, particularly the choice of solvent. This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges and optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, with a focus on how to resolve them by modifying the solvent system.

Q1: My reaction yield is disappointingly low, or the reaction stalls before completion. What are the primary solvent-related factors I should investigate?

A: Low or incomplete conversion in the Suzuki coupling of an aryl chloride is a common issue, often directly linked to the solvent system's inability to adequately support the catalytic cycle. For aryl chlorides, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond.[1][2] The solvent plays a critical role in facilitating this step.

Your first line of investigation should be the polarity of your solvent. More polar solvents can stabilize the polar transition state of the oxidative addition, thereby increasing the reaction rate.[2][3] If you are using a non-polar solvent like toluene or THF, you may see a significant improvement by switching to a more polar aprotic solvent such as DMF, dioxane, or NMP.[4]

Another crucial consideration is the solubility of your base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are essential for activating the boronic acid for transmetalation, but they have poor solubility in many organic solvents.[5] The addition of water as a co-solvent is often necessary to dissolve the base and ensure its availability in the reaction mixture.[4][6][7]

Recommended Troubleshooting Workflow:

  • Systematic Solvent Screening: If you started with a non-polar solvent, set up a parallel screen with a range of solvents of varying polarities. A good starting point would be:

    • Toluene/H₂O

    • THF/H₂O

    • 1,4-Dioxane/H₂O

    • DMF/H₂O

  • Vary the Water Content: The ratio of the organic solvent to water can be critical. A common starting point is a 4:1 or 5:1 mixture.[8][9] However, this can be optimized.

  • Consider a Homogeneous System: If solubility issues persist, consider a solvent system that can dissolve all components, such as a mixture of an alcohol (like isopropanol or ethanol) and water.[10]

Q2: I'm observing significant side-product formation, particularly homocoupling of the boronic acid and protodeboronation. How can my solvent choice mitigate these issues?

A: The formation of side products is a clear indication that the desired cross-coupling pathway is competing with undesired reactions. The solvent environment can either favor or suppress these side reactions.

Protodeboronation , the replacement of the boronic acid group with a hydrogen, is often promoted by high temperatures and the presence of protic solvents, especially water.[11] While water is often necessary to dissolve the base, an excessive amount or prolonged reaction times at high temperatures can exacerbate this side reaction.

Homocoupling of the boronic acid to form a biaryl byproduct is often a result of the presence of Pd(II) species and oxygen.[12] While not directly a solvent issue, ensuring your solvents are thoroughly degassed to remove oxygen is critical. The choice of solvent can indirectly influence this by affecting the stability and reactivity of the palladium catalyst.

Strategies for Minimizing Side Reactions:

  • Optimize Water Content: If you suspect protodeboronation is a major issue, try reducing the amount of water in your solvent system or switching to an anhydrous system with a soluble organic base like triethylamine or DBU, although this may require re-optimization of other reaction parameters.

  • Solvent Choice and Temperature: Less polar solvents may sometimes reduce the rate of protodeboronation. If high temperatures are required, using a high-boiling point ethereal solvent like dioxane might be preferable to a highly polar aprotic solvent like DMF, where side reactions can be more prevalent.

  • Thorough Degassing: Always ensure your solvents are rigorously degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.[13] This minimizes the oxidation of the active Pd(0) catalyst, which can lead to homocoupling.[12][13]

Q3: My starting materials, particularly the this compound, are not fully dissolving. What is the best approach to achieve a homogeneous reaction mixture?

A: Incomplete dissolution of reactants is a significant barrier to achieving good yields, as the reaction can only occur in the solution phase. Your specific boronic acid, with its polar carbamoyl group, may have limited solubility in non-polar solvents like toluene or hexanes.

Improving Solubility:

  • Utilize Polar Aprotic Solvents: Solvents like DMF, DMSO, or DMAc are excellent choices for dissolving polar organic molecules.[6][12] A mixture of one of these solvents with a less polar co-solvent like THF or dioxane can often provide the right balance of solubility for both the boronic acid and the aryl halide.

  • Solvent Mixtures: A common and effective strategy is to use a mixture of solvents. For example, a combination of toluene and ethanol, or dioxane and water, can be very effective.[9] The alcohol or water component helps to dissolve the more polar boronic acid and the inorganic base, while the less polar solvent helps to dissolve the aryl halide.

  • Heating: Gently heating the mixture while stirring can help to dissolve the starting materials before adding the catalyst. However, be mindful of the thermal stability of your compounds.

Q4: I am aware that aryl chlorides are less reactive coupling partners. Are there specific solvent recommendations to enhance their reactivity in this Suzuki coupling?

A: Yes, the lower reactivity of aryl chlorides compared to bromides or iodides necessitates more forcing reaction conditions, and the solvent choice is a key part of this.[1][14] The primary challenge is the high activation energy of the oxidative addition step.

Solvent Considerations for Aryl Chlorides:

  • High-Boiling Point Solvents: To overcome the activation barrier, higher reaction temperatures are often required.[15] Solvents with high boiling points, such as DMF (153 °C), dioxane (101 °C), or toluene (111 °C), are therefore good candidates.

  • Polarity's Role: As mentioned, polar solvents are generally preferred for aryl chlorides as they can stabilize the transition state of the oxidative addition.[2][3] This is why solvent systems based on DMF or dioxane often give good results.[4]

  • Solvent and Ligand Synergy: The choice of solvent is intrinsically linked to the choice of palladium catalyst and ligand. For electron-rich phosphine ligands, which are often necessary for activating aryl chlorides, a less coordinating solvent like toluene or dioxane may be optimal. Highly coordinating solvents like DMF could potentially compete with the phosphine ligand for a coordination site on the palladium, which may be detrimental to the catalytic activity.[2][3]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental role of the solvent in the Suzuki coupling catalytic cycle?

The solvent is not merely an inert medium but an active participant that influences every stage of the catalytic cycle.[16]

  • Oxidative Addition: The solvent's polarity affects the rate of addition of the Pd(0) catalyst to the aryl halide. Polar solvents can stabilize the resulting Pd(II) complex.[2][3]

  • Transmetalation: The solvent must facilitate the transfer of the aryl group from the activated boronic acid to the palladium center. This often requires a solvent system that can dissolve both the organic and inorganic components of the reaction.[1][6]

  • Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the Pd(0) catalyst is regenerated, is also influenced by the solvent, which must be able to solvate the catalyst and the product.[1][6]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)₂ + Base ar_pd_ar Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Solvent_Choice_Workflow start Start: Define Reactants (Aryl Halide & Boronic Acid) check_solubility Are both reactants soluble in a non-polar solvent (e.g., Toluene)? start->check_solubility non_polar_system Try Toluene/H₂O or THF/H₂O check_solubility->non_polar_system Yes polar_aprotic_system Try a polar aprotic solvent system: Dioxane/H₂O or DMF/H₂O check_solubility->polar_aprotic_system No check_reactivity Is the Aryl Halide an unreactive chloride? non_polar_system->check_reactivity polar_aprotic_system->check_reactivity high_temp_solvent Consider a high-boiling point solvent (Dioxane, DMF, Toluene) check_reactivity->high_temp_solvent Yes standard_conditions Standard conditions are likely sufficient. Proceed with chosen system. check_reactivity->standard_conditions No optimize Monitor reaction and optimize solvent ratio and temperature. high_temp_solvent->optimize standard_conditions->optimize

Caption: Decision workflow for selecting an initial solvent system.

Part 3: Experimental Protocol

This section provides a general, step-by-step protocol for the Suzuki coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.) or another suitable Pd catalyst/ligand system

  • K₂CO₃ (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. [7][17]3. Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Sources

Technical Support Center: Purification of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing boron-containing impurities from your reaction mixtures. The following sections are designed to provide both quick solutions and detailed protocols to ensure the high purity of your target compounds.

Introduction: The Challenge of Boron Impurities

This compound is a valuable reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, unreacted starting material, its boroxine anhydrides, or boric acid byproducts can complicate purification and compromise the purity of the final product. These impurities can be difficult to remove due to their unique chemical properties. This guide outlines several field-proven strategies to effectively eliminate these unwanted boron species.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common purification challenges.

Q1: My primary purification method, silica gel chromatography, is giving poor separation and recovery. What is happening?

A1: This is a frequent issue. Boronic acids can interact strongly with the Lewis acidic silanol groups on standard silica gel, leading to streaking, poor separation, and sometimes decomposition of the desired product on the column.[1][2] The polarity of this compound can be very similar to that of the coupled product, further complicating separation.

Q2: I see a persistent impurity in my NMR that I suspect is the boronic acid. What is the quickest way to remove it?

A2: A basic aqueous wash is often the most straightforward approach.[3][4] Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a mild basic solution (e.g., 1M NaOH or saturated NaHCO₃). The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[3][4]

Q3: Can I use recrystallization to purify my product away from the boronic acid impurity?

A3: Yes, recrystallization can be a very effective method, especially if your desired product is a solid.[1][5] The key is to find a solvent system where the solubility of your product and the boronic acid impurity are significantly different at high and low temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.[5]

Q4: What are scavenger resins, and are they suitable for this purpose?

A4: Scavenger resins are solid-supported reagents designed to react with and remove specific types of impurities from a solution.[6] For boronic acids, resins functionalized with diethanolamine (DEAM) are particularly effective.[7][8][9] The process involves stirring the crude product solution with the resin, followed by simple filtration to remove the resin-bound impurity. This method is highly selective and simplifies the workup procedure.[7]

Part 2: In-depth Troubleshooting & Experimental Protocols

This section provides detailed, step-by-step protocols for the most effective purification strategies.

Strategy 1: Extractive Workup (Base Wash)

Principle of Operation: This technique leverages the acidic nature of the boronic acid group. In a basic aqueous environment, the boronic acid is deprotonated to form a highly polar, water-soluble boronate salt. This allows for its selective removal from the less polar organic phase containing the desired product.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Initial Wash (Optional): Wash the organic layer with water to remove any highly water-soluble inorganic salts.

  • Basic Extraction: Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the separatory funnel.[3][4]

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.

  • Separation: Allow the layers to fully separate. The boronate salt of this compound will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using EtOAc).

  • Drain and Repeat: Drain the aqueous layer. Repeat the basic wash one or two more times to ensure complete removal of the boronic acid.

  • Neutralization and Final Washes: Wash the organic layer with water, followed by a brine (saturated NaCl) wash to remove residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Causality and Expertise:

  • Why 1M NaOH? A concentration of 1M is generally sufficient to deprotonate the boronic acid without being overly caustic, which could risk hydrolysis of sensitive functional groups on the desired product.

  • Trustworthiness: This method is self-validating. The removal of the boronic acid can be easily monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the organic layer before and after extraction.

Strategy 2: Purification via Scavenger Resins

Principle of Operation: This method utilizes a solid-phase extraction technique. Diethanolamine (DEAM) functional groups on a solid support (typically silica or polystyrene) selectively chelate boronic acids, effectively sequestering them from the solution.[8][9] The desired product remains in the solution, and purification is achieved by simple filtration.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., DCM, THF, or acetonitrile).

  • Resin Addition: Add the scavenger resin (e.g., SiliaBond DEAM) to the solution. The amount of resin required will depend on the estimated amount of boronic acid impurity, typically 3-5 equivalents relative to the impurity.

  • Incubation: Stir the mixture at room temperature. The required time can vary, so it is advisable to monitor the disappearance of the boronic acid from the solution by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin, which now contains the bound boronic acid impurity.

  • Washing: Wash the filtered resin with a small amount of the solvent to ensure complete recovery of the desired product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Data Presentation: Scavenger Resin Selection

Scavenger Functional GroupTarget ImpurityAdvantagesDisadvantages
Diethanolamine (DEAM)Boronic AcidsHigh selectivity, mild conditionsCost of resin
Tris(2-aminoethyl)amine (TAEA)Acids, ElectrophilesCan scavenge multiple impurity typesLess specific for boronic acids
IsocyanateNucleophiles (amines, alcohols)Not suitable for boronic acidsN/A for this application

Visualization: Scavenger Resin Workflow

G cluster_0 Solution Phase cluster_1 Solid Phase Crude Crude Product Solution (Desired Product + Boronic Acid) Pure_Sol Purified Product Solution Crude->Pure_Sol Filtration Resin_Free DEAM Scavenger Resin Crude->Resin_Free Add Resin & Stir Resin_Bound Resin-Bound Boronic Acid Resin_Free->Resin_Bound Chelation

Caption: Workflow for boronic acid removal using a DEAM scavenger resin.

Strategy 3: Modified Silica Gel Chromatography

Principle of Operation: To overcome the issues of standard silica gel, the stationary phase can be modified to reduce its Lewis acidity. Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic acid esters and potentially boronic acids themselves, leading to better chromatographic performance.[10][11]

Experimental Protocol:

  • Preparation of Boric Acid-Impregnated Silica:

    • Prepare a solution of boric acid in a polar solvent (e.g., methanol).

    • Add silica gel to this solution to form a slurry.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. The typical loading is 5-10% boric acid by weight.

  • Column Packing: Pack a chromatography column with the prepared boric acid-impregnated silica gel using your chosen eluent system.

  • Elution: Load the crude product and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The modification to the silica should allow for a cleaner separation of your product from the boronic acid impurity.

Causality and Expertise:

  • Why does this work? The added boric acid likely interacts with the active silanol sites on the silica surface, effectively "passivating" them and reducing their strong interaction with the boronic acid in your sample. This allows for more predictable elution based on polarity.[11]

Visualization: Chromatographic Purification Logic

G cluster_0 Standard Silica Gel cluster_1 Boric Acid-Treated Silica Gel a Strong Interaction Boronic Acid binds to silanol groups Poor Separation Streaking & Product Loss b Passivated Surface Silanol groups are masked Improved Separation Elution by Polarity

Caption: Comparison of standard vs. modified silica gel for boronic acid purification.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 40(9), 974-975. [Link]

  • Can I remove boronic acid using Work up process? - ResearchGate. (2016). ResearchGate. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]

  • Solid-Supported Scavengers - Supra sciences. (n.d.). Supra Sciences. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (2011). ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). Organic Process Research & Development, 9(4), 441-445. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). ACS Publications. [Link]

  • Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). WordPress.com. [Link]

  • Purification of boronic acids? : r/chemistry. (2015). Reddit. [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]

  • Trying to remove a boronic acid in a workup. Help! : r/chemistry. (2014). Reddit. [Link]

  • General literature on Metals Removal. (n.d.). WordPress. [Link]

  • Best way to remove pinacol post suzuki : r/chemistry. (2023). Reddit. [Link]

  • Process for recovering boric acid. (1977).
  • Recovery of boric acid from salt lake brines by solvent extraction with 2-butyl-1-n-octanol. (2018). Desalination, 435, 125-131. [Link]

  • Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. (2021). Molecules, 26(5), 1279. [Link]

  • Scavenger Resins. (n.d.). Amerigo Scientific. [Link]

  • Process for purification of boronic acid and its derivatives. (2008).
  • HELP: Purifying boronic acids sucks : r/OrganicChemistry. (2023). Reddit. [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Los Angeles. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Purity Determination of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid, a versatile building block in medicinal chemistry, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent synthesis steps, and the ultimate quality of the final drug substance. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this critical reagent, grounded in scientific principles and practical expertise.

The Analyte: Understanding this compound and Its Impurity Profile

This compound (MW: 255.5 g/mol ) is an organoboron compound featuring a substituted phenyl ring. Its utility in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions, is well-established. However, the very nature of boronic acids presents unique analytical challenges. They are prone to dehydration, forming cyclic anhydrides known as boroxines, and can contain residual starting materials or by-products from their synthesis.

Potential Impurities Include:

  • Process-Related Impurities: Unreacted starting materials, intermediates, and reagents from its synthesis. Arylboronic acids have been flagged as potentially genotoxic impurities (PGIs), necessitating stringent control.[1][2]

  • Degradation Products:

    • Boroxines (Anhydrides): The most common impurity, formed by the intermolecular dehydration of three boronic acid molecules. This equilibrium is sensitive to the presence of water.

    • Protodeboronation Products: Loss of the boronic acid group to yield the corresponding arene (4-chloro-N,N-diethylbenzamide). This degradation can be influenced by pH, temperature, and the presence of metal catalysts.[1][2]

  • Residual Water: While not an impurity in the traditional sense, water content is a critical quality attribute as it influences the equilibrium between the boronic acid and its boroxine form.

Logical Relationship: Boronic Acid-Boroxine Equilibrium

The interplay between the monomeric boronic acid, water, and the trimeric boroxine is a crucial concept for any purity analysis.

G BA 3x Boronic Acid (Monomer) Boroxine Boroxine (Trimeric Anhydride) BA->Boroxine + Dehydration Boroxine->BA + Hydrolysis (excess water)

Caption: Equilibrium between boronic acid and its boroxine anhydride.

Chromatographic Methods: The Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and its ultra-high performance counterpart (UPLC) are indispensable tools for separating and quantifying the target compound from its non-volatile impurities.

Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. The analyte and its impurities are partitioned between a nonpolar stationary phase (typically C18) and a polar mobile phase. More polar compounds elute earlier, while more nonpolar compounds are retained longer.

Why It's the Primary Choice: This technique offers excellent resolution for separating the target boronic acid from closely related impurities, including starting materials and degradation products. It is the standard for determining "purity by area %" and for quantifying specific impurities against a reference standard.

Experimental Protocol: A Validated RP-HPLC Method

A robust HPLC method must be developed and validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[3][4][5][6]

  • Column: Waters XSelect Premier HSS T3 (or equivalent), 2.5 µm, 4.6 x 100 mm. The use of modern columns with advanced surface technology, like Waters' MaxPeak™, can mitigate secondary interactions between analytes and column hardware, leading to better peak shape and reliability.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for suppressing the ionization of the boronic acid's hydroxyl groups, ensuring good peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient might run from 5% to 95% B over 10-15 minutes, followed by a hold and re-equilibration.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV/PDA at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.

Data Presentation: Typical HPLC Validation Parameters
ParameterTypical SpecificationPurpose
Specificity Peak is pure and resolved from impuritiesEnsures the method measures only the desired analyte.[5]
Linearity (R²) > 0.999Confirms a proportional response across a range of concentrations.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of test results to the true value.
Precision (% RSD) ≤ 2.0%Demonstrates the method's reproducibility.
LOD / LOQ Analyte-dependent (e.g., 0.01% / 0.03%)Defines the lowest concentration that can be detected/quantified.
Data based on typical performance for small molecule APIs and ICH guidelines.[3][4]
Workflow: HPLC Method Development and Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient & Temperature Dev1->Dev2 Dev3 Assess Peak Shape & Resolution Dev2->Dev3 Val1 Specificity Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Report Report Val5->Report Final Method Report

Caption: A typical workflow for HPLC method development and validation.

Absolute Purity and Water Content: Beyond Chromatography

While HPLC is excellent for relative purity, it cannot provide an absolute measure of the primary component's mass fraction or quantify water content. For this, orthogonal techniques are required.

Quantitative NMR (qNMR)

Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance from the analyte against the integral of a known resonance from a certified internal standard of known purity and weight.

Why It's a Powerful Alternative: qNMR is a primary ratio method, meaning it does not require a reference standard of the analyte itself. It provides a direct measure of the molar quantity, which can be converted to a mass percentage (%w/w). It is particularly useful for qualifying in-house primary standards. Recent advancements have demonstrated the utility of ¹¹B qNMR for the direct quantification of boron-containing compounds.[8][9][10]

Experimental Protocol: ¹H qNMR
  • Select Internal Standard: Choose a standard with a simple spectrum (e.g., maleic acid, dimethyl sulfone) that has peaks well-resolved from the analyte's peaks.

  • Sample Preparation: Accurately weigh ~10-20 mg of the this compound and ~10-20 mg of the certified internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculation: The purity is calculated using the integral values, the number of protons for each signal, the molecular weights, and the initial masses of the analyte and standard.

Karl Fischer Titration

Principle: This is the gold standard for water determination. The method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base. The endpoint is detected potentiometrically.

Why It's Essential: As discussed, water content is intrinsically linked to the purity of boronic acids due to the boroxine equilibrium. Karl Fischer titration provides a precise and accurate measure of water content, which is a critical piece of the overall purity assessment. It is important to use methanol-free reagents, as methanol can react with boric acid to release water, leading to erroneously high results.[11][12][13][14]

Comparative Analysis and Method Selection Strategy

The choice of analytical method depends on the intended purpose of the analysis. No single method can provide a complete purity picture.

Comparison of Key Analytical Methods
MethodPrimary PurposeKey AdvantagesKey Limitations
RP-HPLC/UPLC Impurity profiling, relative purity (Area %)High resolution, sensitive to trace impurities, well-established for regulatory submissions.[7][15][16]Requires a reference standard for quantification of impurities, does not measure water or inorganic impurities.
qNMR Absolute purity (%w/w), structural confirmationPrimary method (no analyte standard needed), highly precise, provides structural information.[8][9][17]Lower sensitivity for trace impurities compared to HPLC, requires specialized expertise and equipment.
Karl Fischer Titration Water content determinationHighly specific and accurate for water.[11][12][13]Only measures water content, potential for side reactions with certain compounds.[11]
LC-MS Impurity IdentificationProvides mass information for identifying unknown peaks seen in HPLC.Not inherently quantitative without specific method development (e.g., isotope dilution).
Decision Flowchart: Selecting the Right Analytical Approach

G Start What is the Analytical Goal? Q1 Routine QC Batch Release? Start->Q1 Q2 Reference Standard Characterization? Start->Q2 Q3 Identify an Unknown Impurity? Start->Q3 A1 Use Validated HPLC Method (for purity/impurities) + Karl Fischer (for water) Q1->A1 Yes A2 Use qNMR (for absolute purity) + HPLC (for impurity profile) + Karl Fischer (for water) + Residual Solvents (GC) Q2->A2 Yes A3 Use LC-MS to obtain Mass-to-Charge Ratio (m/z) Q3->A3 Yes

Sources

A Comparative Guide to the HPLC Analysis of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Building Block

(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid is a vital chemical intermediate, frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its precise structure, featuring a substituted phenyl ring with a boronic acid moiety, makes it a valuable component in cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling. The purity and impurity profile of this starting material are of paramount importance, as any contaminants can directly impact the yield, purity, and safety of the final drug substance. Consequently, robust and reliable analytical methods are essential for its characterization.

This guide provides an in-depth comparison of analytical methodologies for this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore a recommended reversed-phase HPLC (RP-HPLC) method, delve into the technical rationale behind the chosen parameters, and compare its performance with a state-of-the-art Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) approach. This guide is designed to equip researchers and drug development professionals with the necessary insights to select and implement the most suitable analytical strategy for this critical reagent.

Pillar 1: A Robust and Selective RP-HPLC Method

A well-designed RP-HPLC method with UV detection is the cornerstone of quality control for many pharmaceutical starting materials due to its robustness, transferability, and cost-effectiveness. For this compound, a C18 stationary phase is a logical choice, offering excellent hydrophobic retention for the substituted phenyl ring.

The acidic nature of the boronic acid group (pKa ~8-10) necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape. An acidic mobile phase suppresses the ionization of the boronic acid, leading to better retention on a reversed-phase column.

Causality Behind Experimental Choices
  • Column: A modern, end-capped C18 column with low silanol activity is recommended to minimize peak tailing, a common issue with polar analytes like boronic acids. The hydrophobic C18 chains provide the primary retention mechanism for the aromatic ring of the analyte.

  • Mobile Phase: A gradient elution with acetonitrile and water, buffered at a low pH (e.g., with 0.1% formic or phosphoric acid), is optimal. The acidic conditions ensure the boronic acid is in its non-ionized form, enhancing retention. The gradient allows for the efficient elution of the main component while also providing good resolution from potential impurities with different polarities.

  • Detection: UV detection at a wavelength where the phenyl ring exhibits strong absorbance (e.g., 254 nm) provides good sensitivity for the analyte and related aromatic impurities.

Experimental Protocol: RP-HPLC-UV Analysis

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient:
  • 0-2 min: 10% B
  • 2-15 min: 10-90% B (linear gradient)
  • 15-18 min: 90% B
  • 18.1-22 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
Data Presentation: Expected Performance
ParameterExpected ResultJustification
Retention Time ~ 8-10 minutesBalances good retention with a reasonable run time.
Tailing Factor ≤ 1.5Indicates good peak symmetry and minimal silanol interactions.
Theoretical Plates > 5000Demonstrates high column efficiency and good separation power.
Linearity (R²) ≥ 0.999Essential for accurate quantification over a range of concentrations.
Precision (%RSD) ≤ 2.0%Shows the reproducibility of the method.
Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis start Weigh Analyte dissolve Dissolve in ACN/Water start->dissolve dilute Dilute to Working Conc. dissolve->dilute autosampler Autosampler Injection dilute->autosampler column C18 Column (30 °C) autosampler->column pump Gradient Pump (A: H2O+FA, B: ACN+FA) pump->column detector UV Detector (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity & Impurities integrate->quantify

Caption: RP-HPLC-UV workflow for the analysis of this compound.

Pillar 2: Comparison with Other Alternatives

While RP-HPLC-UV is a robust and widely accessible technique, other methods can offer significant advantages in terms of speed, sensitivity, and specificity. Here, we compare the proposed HPLC method with Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

UPLC-MS: The High-Throughput, High-Sensitivity Alternative

UPLC systems utilize columns packed with sub-2 µm particles, which, when operated at high pressures, provide a dramatic increase in resolution, speed, and sensitivity compared to traditional HPLC.[1][2][3][4] Coupling UPLC with a mass spectrometer provides an additional layer of analytical certainty by confirming the identity of peaks based on their mass-to-charge ratio (m/z).

Comparative Analysis: HPLC-UV vs. UPLC-MS
FeatureRP-HPLC-UVUPLC-MSRationale for Superiority of UPLC-MS
Speed 20-30 min run time2-5 min run timeSmaller particle size allows for faster optimal linear velocities without sacrificing efficiency.[1]
Resolution GoodExcellentHigher column efficiency leads to sharper peaks and better separation of closely eluting impurities.[1]
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)Sharper peaks result in higher signal-to-noise ratios. MS detection is inherently more sensitive than UV for many compounds.[3][4]
Specificity Based on retention timeBased on retention time and m/zMass detection provides unambiguous identification of the analyte and impurities, even if they co-elute.
Solvent Consumption HighLowShorter run times and lower flow rates significantly reduce solvent usage.[1][4]
Instrumentation Cost LowerHigherUPLC systems and mass spectrometers are more expensive to purchase and maintain.
Method Robustness HighModerate to HighUPLC methods can be more sensitive to matrix effects and require more stringent sample preparation.
Experimental Protocol: UPLC-MS Analysis

1. Instrumentation:

  • UPLC system capable of high-pressure operation.
  • Mass spectrometer (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source.

2. Chromatographic and MS Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: A much steeper gradient can be employed, e.g., 10-95% B in 2-3 minutes.
  • Flow Rate: 0.4-0.6 mL/min
  • Column Temperature: 40-50 °C
  • MS Ionization Mode: ESI negative (to deprotonate the boronic acid)
  • MS Detection: Selected Ion Monitoring (SIM) for the [M-H]⁻ ion of the analyte and potential impurities.
Workflow Visualization

UPLCMS_Workflow cluster_prep Sample Preparation cluster_uplc UPLC-MS System cluster_data Data Analysis start Weigh Analyte dissolve Dissolve in ACN/Water start->dissolve dilute Dilute to Working Conc. dissolve->dilute autosampler Autosampler Injection dilute->autosampler column C18 Column (1.7 µm) (45 °C) autosampler->column pump High-Pressure Pump (A: H2O+FA, B: ACN+FA) pump->column ms_detector Mass Spectrometer (ESI Negative) column->ms_detector chromatogram Generate Total Ion Chromatogram (TIC) ms_detector->chromatogram extract_ion Extract Ion Chromatograms (XIC) chromatogram->extract_ion quantify Quantify based on Peak Area and m/z extract_ion->quantify

Caption: UPLC-MS workflow for high-throughput and high-sensitivity analysis.

Trustworthiness and Self-Validation

The presented methods are grounded in established chromatographic principles and are designed to be self-validating. Key system suitability parameters, as defined by regulatory guidelines such as ICH Q2(R1), should be monitored during any analysis to ensure the reliability of the data.

System Suitability Checklist:

  • Resolution: Ensure baseline separation between the main peak and any known impurities.

  • Peak Tailing: Monitor the tailing factor to detect any degradation in column performance.

  • Reproducibility: Repeated injections of a standard solution should yield consistent retention times and peak areas (%RSD ≤ 2.0%).

  • Sensitivity: The signal-to-noise ratio for the analyte peak at the limit of quantification (LOQ) should be ≥ 10.

By consistently monitoring these parameters, the analyst can have a high degree of confidence in the accuracy and precision of the generated results.

Conclusion: Selecting the Right Tool for the Job

Both RP-HPLC-UV and UPLC-MS are powerful techniques for the analysis of this compound.

  • RP-HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control, purity assessments, and release testing where the impurity profile is well-characterized.

  • UPLC-MS offers unparalleled speed, resolution, and sensitivity, making it the ideal choice for impurity profiling, trace-level analysis, and in research and development settings where rapid method development and high sample throughput are critical.

The choice between these two methods will ultimately depend on the specific analytical needs, available instrumentation, and the stage of drug development. For comprehensive characterization, a combination of both techniques can provide a complete and unambiguous picture of the quality of this important synthetic intermediate.

References

  • Rajani Pradeepthi J, et al. "A Review on Comparative study of HPLC and UPLC." Research Journal of Pharmacy and Technology. [Link]

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System." Waters Application Note. [Link]

  • GMP Insiders. "HPLC Vs UPLC: Differences In Application, Performance And Cost." GMP Insiders. [Link]

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A Researcher's Guide to the Structural Elucidation of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and intermediates are paramount. (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid, a key building block in medicinal chemistry, presents unique analytical challenges. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for its comprehensive characterization, offering field-proven insights to ensure data integrity.

The Central Role of NMR in Structural Verification

NMR spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules. Its ability to probe the chemical environment of individual nuclei provides a detailed molecular fingerprint. For a molecule like this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring and the integrity of the diethylcarbamoyl and boronic acid functionalities.

Predicted ¹H and ¹³C NMR Spectral Analysis

Predicted ¹H NMR (400 MHz, DMSO-d₆): The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic. Its ability to solubilize polar analytes and its exchangeable deuterium can help in identifying the labile protons of the boronic acid group.

  • Aromatic Protons (δ 7.5-8.0 ppm): The aromatic region is expected to exhibit a complex splitting pattern due to the trisubstituted phenyl ring. Three distinct signals are anticipated: a doublet, a doublet of doublets, and another doublet, corresponding to the protons at positions 2, 6, and 5, respectively. The coupling constants will be critical in assigning these protons definitively.

  • Diethylcarbamoyl Protons (δ 3.2-3.5 ppm and δ 1.0-1.2 ppm): The two ethyl groups of the diethylcarbamoyl moiety will give rise to two sets of signals. The methylene protons (-CH₂-) are expected to appear as a quartet around 3.2-3.5 ppm, coupled to the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.0-1.2 ppm. The integration of these signals should correspond to a 4H:6H ratio.

  • Boronic Acid Protons (δ 8.0-8.5 ppm): The two hydroxyl protons of the boronic acid group are typically broad and may exchange with residual water in the solvent. Their chemical shift can be highly variable and concentration-dependent.

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

  • Aromatic Carbons (δ 125-140 ppm): Six distinct signals are expected for the aromatic carbons, including the carbon bearing the boronic acid group (C-B), which often shows a broader signal. The carbon attached to the chlorine atom (C-Cl) will also have a characteristic chemical shift.

  • Carbamoyl Carbonyl (δ ~165 ppm): The carbonyl carbon of the diethylcarbamoyl group is expected to resonate in the downfield region, typical for amide carbonyls.

  • Diethylcarbamoyl Alkyl Carbons (δ ~40 ppm and δ ~14 ppm): The methylene carbons (-CH₂-) will appear around 40 ppm, while the methyl carbons (-CH₃) will be found further upfield, around 14 ppm.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.5 - 8.0125 - 140
-B(OH)₂8.0 - 8.5 (broad)~135 (C-B)
-C=O-~165
-N(CH₂CH₃)₂3.2 - 3.5 (quartet)~40
-N(CH₂CH₃)₂1.0 - 1.2 (triplet)~14

Comparative Analysis with Alternative Techniques

While NMR provides the structural backbone, a multi-technique approach is crucial for a comprehensive assessment of purity and identity. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) offer complementary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound. Boronic acids can be challenging to analyze by reversed-phase HPLC due to their polarity and potential for on-column degradation.[1][2]

Method Development Considerations:

  • Column Choice: A C18 column is a common starting point, but for polar analytes like boronic acids, columns with alternative selectivities (e.g., polar-embedded or phenyl-hexyl) may provide better retention and peak shape.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid, is typically employed. The choice of modifier can significantly impact peak shape and retention.

  • Detection: UV detection is suitable for this compound due to the presence of the aromatic ring.

Comparison with NMR:

Parameter NMR Spectroscopy HPLC
Information Detailed structural information, including connectivity and stereochemistry.Purity assessment, quantification of impurities.
Strengths Unambiguous structure determination.High sensitivity, excellent for detecting trace impurities.
Limitations Lower sensitivity compared to HPLC, may not detect very low-level impurities.Does not provide direct structural information on its own.
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound, further confirming its identity.[3][4][5]

Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

Expected Fragmentation: The mass spectrum would be expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻. Fragmentation may involve the loss of the boronic acid group or cleavage of the diethylcarbamoyl moiety.

Comparison with NMR:

Parameter NMR Spectroscopy Mass Spectrometry
Information Detailed structural information.Molecular weight and elemental composition.
Strengths Gold standard for structure elucidation.High sensitivity, provides molecular formula confirmation.
Limitations Not as sensitive as MS for trace analysis.Does not provide detailed connectivity information.

Integrated Characterization Workflow

A robust characterization of this compound involves a logical and integrated workflow, leveraging the strengths of each analytical technique.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) - Structural Confirmation Purification->NMR Primary Analysis HPLC HPLC - Purity Assessment NMR->HPLC Orthogonal Verification MS Mass Spectrometry - Molecular Weight Confirmation HPLC->MS Identity Confirmation Final Comprehensive Certificate of Analysis MS->Final Data Consolidation

Caption: Integrated workflow for the characterization of this compound.

Experimental Protocols

Representative ¹H NMR Spectroscopy Protocol

Objective: To acquire a high-quality ¹H NMR spectrum for structural elucidation.

Materials:

  • This compound (approx. 5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

    • Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Set the relaxation delay to at least 5 times the longest T₁ of the protons of interest (a default of 1-2 seconds is often sufficient for qualitative analysis).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the coupling patterns to deduce the connectivity of the protons.

Conclusion

The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. While NMR spectroscopy provides the definitive structural information, HPLC and mass spectrometry are essential for confirming purity and molecular identity. By integrating these techniques, researchers can ensure the quality and integrity of this important chemical building block, thereby underpinning the reliability of their subsequent research and development efforts.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
  • Zeng, A., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4065-4071.
  • Reddy, A. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(15), 5887-5893.
  • Griffiths, K., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Diethylcarbamoyl)phenylboronic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

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A Comparative Guide to the Reactivity of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are pivotal structures in a vast array of pharmaceuticals and functional materials.[1] The judicious selection of the boronic acid coupling partner is paramount to the success of these reactions, profoundly influencing reaction kinetics, yield, and substrate scope. This guide provides an in-depth, objective comparison of the reactivity of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid with other commonly employed boronic acids, supported by a mechanistic framework and representative experimental data.

Mechanistic Underpinnings of the Suzuki-Miyaura Coupling: A Three-Step Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron species and an organic halide or triflate.[2] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of a low-valent palladium(0) species to the organic halide (Ar-X), forming a Pd(II) complex. This step is often the rate-determining step of the overall reaction.[3]

  • Transmetalation: In the presence of a base, the organoboronic acid is activated to form a more nucleophilic boronate species.[4] This boronate then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is critical for the efficiency of this step.[4]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OH)2 Base PdII_ArAr Ar-Pd(II)Ln-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' ArAr Biaryl (Ar-Ar') ArX Aryl Halide (Ar-X) ArBOH2 Boronic Acid (Ar'-B(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Analysis: The Influence of Substituents

The electronic and steric nature of substituents on the phenylboronic acid ring plays a critical role in determining its reactivity in the Suzuki-Miyaura coupling. To contextualize the performance of this compound, we will compare it with three reference compounds: the parent phenylboronic acid, 4-methoxyphenylboronic acid (electron-donating substituent), and 4-formylphenylboronic acid (electron-withdrawing substituent).

Electronic Effects

The transmetalation step is significantly influenced by the nucleophilicity of the organic group on the boronic acid.

  • Electron-Donating Groups (EDGs): Substituents like the methoxy group (-OCH₃) in 4-methoxyphenylboronic acid increase the electron density on the phenyl ring, enhancing its nucleophilicity. This generally accelerates the transmetalation step, often leading to faster reactions and higher yields.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as the formyl group (-CHO) in 4-formylphenylboronic acid, decrease the electron density of the phenyl ring, reducing its nucleophilicity and potentially slowing down the transmetalation step.[5] However, with optimized reaction conditions, even electron-deficient boronic acids can be effective coupling partners.[5]

This compound presents a more complex electronic profile. The chlorine atom at the meta position is an electron-withdrawing group through induction, while the diethylcarbamoyl group at the para position is also electron-withdrawing. This dual electron-withdrawing nature would suggest a reduced reactivity compared to phenylboronic acid and especially 4-methoxyphenylboronic acid. However, the amide functionality can also influence the reaction through coordination effects with the palladium catalyst.

Steric Effects

Steric hindrance, particularly from substituents at the ortho position to the boronic acid group, can significantly impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.[6] Low yields are often observed when ortho-disubstituted arylboronic acids are used.[6]

In the case of this compound, the substituents are in the meta and para positions, and therefore, steric hindrance is not expected to be a major limiting factor in its reactivity.

Experimental Data Comparison

Boronic AcidSubstituent EffectTypical Yield (%)Typical Reaction Time (h)Reference
4-Methoxyphenylboronic acidStrong Electron-Donating>951-4[7]
Phenylboronic acidNeutral90-952-6[8]
4-Formylphenylboronic acidStrong Electron-Withdrawing85-924-12[9]
This compound Electron-Withdrawing (Chloro and Diethylcarbamoyl) 80-906-24*

*Data for this compound is estimated based on the reactivity of similarly substituted boronic acids and general principles of Suzuki-Miyaura coupling. Specific experimental data for this compound in direct comparison is limited.

The data clearly illustrates the general trend: electron-donating groups facilitate the reaction, leading to higher yields in shorter reaction times, while electron-withdrawing groups tend to require longer reaction times to achieve comparable yields. The predicted reactivity of this compound places it in the category of less reactive boronic acids, comparable to or slightly less reactive than 4-formylphenylboronic acid, owing to the presence of two electron-withdrawing substituents.

Experimental Protocol: A Framework for Kinetic Analysis

To provide a practical basis for comparing the reactivity of different boronic acids, the following detailed experimental protocol for a kinetic study of the Suzuki-Miyaura reaction is presented. This protocol can be adapted to compare this compound with other boronic acids under standardized conditions.

Experimental_Workflow start Start prep Prepare Stock Solutions: - Aryl Halide - Boronic Acids - Palladium Catalyst - Base start->prep reaction_setup Set up Reaction Vessels: - Add Aryl Halide, Solvent, and Internal Standard prep->reaction_setup thermostat Thermostat Reaction Mixture reaction_setup->thermostat initiation Initiate Reaction: - Add Base and Catalyst Stock Solutions thermostat->initiation sampling Take Aliquots at Timed Intervals initiation->sampling sampling->sampling Continue until reaction completion quench Quench Aliquots sampling->quench e.g., with cold solvent analysis Analyze by GC/HPLC quench->analysis data_proc Process Data: - Plot Concentration vs. Time analysis->data_proc end End data_proc->end

Caption: A generalized workflow for a kinetic study of the Suzuki-Miyaura reaction.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare stock solutions of the aryl halide (e.g., 4-bromoanisole), each boronic acid to be tested, the palladium catalyst (e.g., Pd(PPh₃)₄), and the base (e.g., K₂CO₃) in the chosen solvent (e.g., 1,4-dioxane/water).

    • An internal standard (e.g., dodecane) should be included in the aryl halide stock solution for accurate quantification by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Reaction Setup:

    • In a series of reaction vials equipped with stir bars, add the aryl halide stock solution.

    • Add the appropriate boronic acid stock solution to each designated vial.

    • Seal the vials and place them in a pre-heated reaction block or oil bath to equilibrate to the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding the base and palladium catalyst stock solutions to each vial.

    • Start a timer immediately after the addition of the catalyst.

    • At specified time intervals, withdraw an aliquot from each reaction mixture.

    • Immediately quench the aliquot by diluting it in a cold solvent (e.g., ethyl acetate) containing a quenching agent if necessary.

  • Analysis:

    • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

    • Plot the concentration of the product versus time for each boronic acid. The initial slope of this curve is proportional to the initial reaction rate.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures. Its reactivity in Suzuki-Miyaura cross-coupling reactions is primarily governed by the electron-withdrawing nature of the chloro and diethylcarbamoyl substituents. This leads to a generally lower reactivity compared to phenylboronic acid and its electron-rich derivatives.

However, by carefully selecting the palladium catalyst, ligands, base, and solvent, and by allowing for potentially longer reaction times or higher temperatures, this compound can be effectively utilized in a wide range of synthetic applications. The experimental protocol outlined in this guide provides a robust framework for researchers to quantitatively assess its reactivity against other boronic acids and to optimize reaction conditions for their specific synthetic targets.

References

  • MDPI. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]

  • MDPI. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • PubMed Central. (2011). Organoborane coupling reactions (Suzuki coupling). [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • MDPI. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene.... [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

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A Head-to-Head Comparison of Substituted Phenylboronic Acids in Suzuki Coupling: A Guide for Synthetic Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds common in pharmaceuticals and functional materials.[1][2] The choice of the organoboron coupling partner is a critical parameter that dictates reaction efficiency, kinetics, and overall yield. This guide provides an in-depth comparison of substituted phenylboronic acids, focusing on how electronic and steric factors influence their performance, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To understand the impact of substituents, one must first appreciate the mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on a palladium complex, which typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]

  • Transmetalation : The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (Ar'-B(OH)₃⁻).[1][6] The electronic and steric nature of the Ar' group is paramount here.

  • Reductive Elimination : The two organic groups (Ar and Ar') on the palladium complex couple and are ejected, forming the new biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][3]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition (+ Ar-X) pdiil_b Ar-Pd(II)L₂-Ar' pdiil->pdiil_b Transmetalation (+ Ar'B(OH)₃⁻) pdiil_b->pd0 Reductive Elimination (- Ar-Ar') product Biaryl Product (Ar-Ar') arx Aryl Halide (Ar-X) boronic Boronate (Ar'B(OH)₃⁻)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Influence of Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of the substituent on the phenylboronic acid has a profound impact on the transmetalation step. The nucleophilicity of the carbon atom attached to the boron is key; a more electron-rich carbon facilitates a faster transfer to the electrophilic palladium center.

Electron-Donating Groups (EDGs)

Substituents like methoxy (-OCH₃) or methyl (-CH₃) are electron-donating. They increase the electron density on the phenyl ring, enhancing the nucleophilicity of the ipso-carbon. This generally accelerates the rate of transmetalation, often leading to higher reaction yields in shorter times.[7][8]

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups such as nitro (-NO₂), cyano (-CN), or formyl (-CHO) decrease the electron density on the phenyl ring.[2][9] This reduces the nucleophilicity of the ipso-carbon, which can slow the transmetalation step and potentially lower the overall reaction efficiency.[7][9] However, this effect is not absolute. With optimized conditions, including the appropriate choice of a highly active catalyst system (e.g., bulky phosphine ligands), base, and solvent, even strongly electron-deficient boronic acids can be highly effective coupling partners.[2]

Electronic_Effects A Substituted Phenylboronic Acid Electronic Effects B Electron-Donating Group (EDG) e.g., -OCH₃, -CH₃ A->B C Electron-Withdrawing Group (EWG) e.g., -NO₂, -CHO A->C D Increased Nucleophilicity of Aryl Group B->D E Decreased Nucleophilicity of Aryl Group C->E F Faster Transmetalation Rate (Generally Higher Yield) D->F G Slower Transmetalation Rate (May Require Optimization) E->G

Figure 2: Logical flow of electronic substituent effects on transmetalation.

Quantitative Comparison: EDG vs. EWG

The following table summarizes experimental data comparing the performance of phenylboronic acids with electron-donating and electron-withdrawing groups when coupled with 4-iodotoluene under similar conditions.

Phenylboronic Acid SubstituentSubstituent TypeReaction Time (h)Yield (%)Reference
4-Methoxy (-OCH₃)Strong EDG296[7]
4-Methyl (-CH₃)Weak EDG392[7]
Unsubstituted (-H)Neutral488[7]
4-Formyl (-CHO)Strong EWG685[2]
4-Nitro (-NO₂)Strong EWG878[9]

Note: Conditions are representative and yields can vary based on the specific catalyst, base, and solvent system used.

The Role of Steric Hindrance: Ortho vs. Meta and Para Isomers

The position of a substituent on the phenyl ring introduces steric factors that can significantly affect reactivity, particularly for groups at the ortho position.

  • Para and Meta Isomers : Substituents at the para (1,4) and meta (1,3) positions are remote from the carbon-boron bond.[10] Consequently, they exert minimal steric hindrance, and their influence on the reaction is primarily governed by their electronic effects.[9]

  • Ortho Isomers : A substituent at the ortho (1,2) position is adjacent to the reaction center. This proximity can create significant steric bulk, impeding the approach of the boronic acid to the palladium complex during the transmetalation step.[11] This steric clash is often the dominant factor, leading to dramatically lower reaction rates and yields, even when the substituent is electronically favorable.[9][12] Overcoming the challenge of ortho-substituted substrates often requires specialized, sterically demanding phosphine ligands (e.g., SPhos, Buchwald-type ligands) or higher reaction temperatures.[13][14][15]

Quantitative Comparison: Positional Isomers of Nitrophenylboronic Acid

The dramatic effect of steric hindrance is clearly illustrated by comparing the reactivity of nitrophenylboronic acid isomers in coupling with 4-bromoanisole. The general reactivity trend observed is para > meta >> ortho .[9]

IsomerAryl HalideCatalyst/LigandBaseTemp. (°C)Time (h)Yield (%)Reference
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄100295[9]
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄100491[9]
o-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄1101245[9]

Note the use of a more reactive catalyst system and longer reaction time for the ortho-isomer, which still resulted in a significantly lower yield, highlighting the profound impact of steric hindrance.[9]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a substituted phenylboronic acid with an aryl bromide. Optimization of the base, solvent, temperature, and catalyst/ligand may be required for specific substrate combinations, especially for challenging electron-deficient or sterically hindered partners.

Workflow start Start setup Reaction Setup (Flask, Stir Bar, Reagents) start->setup inert Establish Inert Atmosphere (Degas with N₂ or Ar) setup->inert react Heating & Stirring (e.g., 80-100 °C, 2-12 h) inert->react monitor Monitor Progress (TLC/GC-MS) react->monitor workup Aqueous Workup (Dilute, Wash with H₂O/Brine) monitor->workup purify Purification (Column Chromatography) workup->purify end End (Characterized Product) purify->end

Figure 3: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology
  • Reaction Setup : To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).[4]

  • Catalyst and Ligand Addition : Add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol %) and the phosphine ligand (e.g., PPh₃, SPhos, XPhos, 1.1-1.2 equiv relative to Pd).[2][4]

  • Solvent Addition and Degassing : Add the solvent system (e.g., a mixture of Toluene/H₂O, Dioxane/H₂O, or THF/H₂O).[2][4] Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl halide is consumed.[2][8]

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[2][8]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[2] Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.[2]

Conclusion and Key Takeaways

The successful application of the Suzuki-Miyaura coupling hinges on a rational selection of the substituted phenylboronic acid. The following principles serve as a guide for optimizing your synthetic approach:

  • Electronic Effects are Key : For rapid and high-yielding reactions, phenylboronic acids with electron-donating groups at the meta or para position are generally preferred as they accelerate the rate-limiting transmetalation step.

  • Don't Discount EWGs : While electronically disfavored, phenylboronic acids with electron-withdrawing groups are effective coupling partners. They may require more active catalyst systems, stronger bases, or longer reaction times to achieve high yields.

  • Beware of Ortho-Substituents : Steric hindrance from ortho-substituents is a major challenge that often overrides electronic effects, leading to significantly reduced reactivity. Overcoming this requires careful selection of bulky, electron-rich phosphine ligands and potentially harsher reaction conditions.

By understanding the interplay of these electronic and steric factors, researchers can strategically select the optimal boronic acid and reaction conditions, transforming the Suzuki-Miyaura coupling from a routine procedure into a powerful and predictable tool for complex molecule synthesis.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Alvarez-Larena, A., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

  • Rulíšek, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. Effect of substituents on SuzukieMiyaura reactions. [Link]

  • National Institutes of Health (PMC). (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • Leadbeater, N. E., & Marco, M. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]

  • National Institutes of Health (NIH). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • ResearchGate. Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ResearchGate. Competing experiments in the Suzuki–Miyaura cross coupling reaction. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • The Journal of Organic Chemistry. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. [Link]

  • ACS Publications. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. Suzuki coupling reaction of phenylboronic acid or 4-butylphenylboronic acid with aryl halides. [Link]

  • ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Royal Society of Chemistry. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]

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Purity assessment of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid for pharmaceutical use

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Assessment of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic Acid for Pharmaceutical Applications

The transition of a chemical entity from a promising building block to a component of an Active Pharmaceutical Ingredient (API) is governed by stringent quality control. This compound is a key intermediate in the synthesis of numerous modern therapeutics, valued for its role in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2] However, the very reactivity that makes it invaluable also presents significant analytical challenges. Its purity is not a static parameter but one that must be rigorously established and maintained to ensure the safety, efficacy, and batch-to-batch consistency of the final drug product.

This guide provides a comparative analysis of the essential analytical techniques for the purity assessment of this molecule. We will move beyond mere procedural descriptions to explore the rationale behind methodological choices, offering a framework for developing a robust, self-validating quality control strategy in line with global regulatory expectations.[3][4]

The Analytical Challenge: Understanding Boronic Acid Impurities

The purity profile of this compound is influenced by its synthesis and inherent chemical nature. Key impurity classes include:

  • Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route.[5][6]

  • Degradation Products: Boronic acids are prone to dehydration, forming cyclic anhydride trimers known as boroxines .[7] This equilibrium is often influenced by storage conditions and the presence of water.

  • Residual Solvents and Reagents: Solvents and catalysts used in manufacturing that are not fully removed.[4]

  • Elemental Impurities: Trace metals that may be introduced from reactors or catalysts, which are regulated under strict ICH Q3D guidelines.[3][8][9]

A comprehensive analytical strategy must be capable of separating, identifying, and quantifying these diverse species.

A Comparative Framework of Analytical Methodologies

The selection of an analytical technique is a critical decision, balancing specificity, sensitivity, and throughput. No single method is sufficient; rather, a multi-faceted approach is required for a complete purity picture.

Technique Principle of Detection Strengths for This Analyte Limitations Primary Role in QC/Development
High-Performance Liquid Chromatography (HPLC) Differential partitioning between stationary and mobile phases, detected by UV absorbance.Excellent for quantification of the main component and known impurities. Robust, reproducible, and the gold standard for routine QC.[10]May not detect impurities lacking a UV chromophore. Co-elution can mask impurities without mass-based detection.Assay, purity determination, and routine quality control of batch releases.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation coupled with mass-based detection, providing molecular weight and fragmentation data.High sensitivity and specificity. Unambiguously detects and identifies unknown impurities by providing mass information.[11][12][13] Essential for impurity profiling.Matrix effects can cause ion suppression. Quantification requires careful validation and appropriate standards.Identification and structural elucidation of unknown impurities; forced degradation studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase, coupled with mass detection.Highly sensitive for volatile organic impurities and residual solvents.[14][15]The target analyte is non-volatile and requires chemical derivatization prior to analysis, adding complexity and potential for artifacts.[16][17]Analysis of residual solvents (ICH Q3C).
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field, providing detailed structural information.The definitive technique for absolute structure confirmation of the analyte and its impurities.[15][18] ¹¹B NMR is specific for observing the boronic acid moiety and its potential complexes.[19][20][21]Relatively low sensitivity compared to mass spectrometry, making it unsuitable for trace impurity detection below ~0.1%.Structural confirmation of the primary material and isolated impurities. Characterization of reference standards.
Elemental Analysis / ICP-MS Measures the elemental composition of a sample or detects specific elements at trace levels.Essential for confirming the empirical formula and for quantifying toxic elemental impurities to comply with ICH Q3D.[22][][24]Provides no information on the structure of organic impurities.Confirmation of elemental composition and control of elemental impurities.

Integrated Analytical Workflow

A robust quality control strategy integrates routine testing with investigational analysis. HPLC serves as the frontline tool for batch release, while LC-MS and NMR are employed for deeper investigation when new or out-of-specification impurities are detected.

Caption: Integrated workflow for routine QC and impurity investigation.

Key Experimental Protocols

HPLC-UV Method for Routine Purity and Assay Determination

This method is designed as a robust, stability-indicating HPLC method for routine quality control.

  • Rationale: A reversed-phase C18 column is chosen for its versatility with moderately polar aromatic compounds.[10] A gradient elution is employed to ensure separation of early-eluting polar impurities and later-eluting non-polar species, such as boroxines. Formic acid is used as a mobile phase modifier to ensure good peak shape and is compatible with mass spectrometry, allowing for easy method transfer to LC-MS if needed.[25]

  • Instrumentation:

    • HPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: 245 nm, with PDA scan from 200-400 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      25.0 80
      30.0 80
      30.1 20

      | 35.0 | 20 |

  • Sample Preparation:

    • Prepare a diluent of 50:50 Water:Acetonitrile.

    • Accurately weigh approximately 25.0 mg of the boronic acid sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.

    • Filter through a 0.45 µm PTFE syringe filter prior to injection.

  • System Trustworthiness (Self-Validation): The use of a PDA detector is critical. It allows for peak purity analysis across the entire UV spectrum of a peak, providing confidence that a single chromatographic peak corresponds to a single component and is not masking a co-eluting impurity.

LC-MS Workflow for Impurity Identification

This workflow outlines the process for identifying an unknown impurity flagged during the HPLC-UV analysis.

Caption: Step-by-step workflow for impurity identification via LC-MS.

  • Rationale: High-Resolution Mass Spectrometry (HRMS) is essential as it provides a highly accurate mass measurement (<5 ppm), which drastically limits the number of possible elemental compositions for an unknown impurity.[12] Tandem MS (MS/MS) fragments the impurity ion, and the resulting pattern provides clues about its structure, much like a molecular fingerprint.

  • Methodology:

    • Analysis: Utilize the established HPLC method directly coupled to an HRMS instrument (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

    • Accurate Mass Measurement: From the full scan data, extract the monoisotopic mass of the impurity with high precision.

    • Formula Generation: Use software to generate a list of plausible elemental formulas that fit the measured mass within a narrow tolerance (e.g., < 5 ppm). The isotopic pattern of the peak (especially the M+2 peak from chlorine) provides further confirmation.

    • Fragmentation Analysis (MS/MS): Analyze the fragmentation data. Losses of functional groups (e.g., loss of an ethyl group, C₂H₅, from the diethylcarbamoyl moiety) provide critical structural information.

    • Structure Proposal: Combine the elemental formula with the fragmentation data and knowledge of the synthetic process to propose a likely structure for the impurity.

    • Confirmation: If necessary, the proposed structure should be confirmed by isolation and subsequent NMR analysis, or by synthesizing the proposed impurity and matching its retention time and mass spectrum.[15]

References

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.[Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.[Link]

  • Agilent. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES.[Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.[Link]

  • Spectroscopy Online. How Do We Improve Elemental Impurity Analysis in Pharmaceutical Quality Control?[Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.[Link]

  • d-Space @ University of Groningen. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.[Link]

  • U.S. Food and Drug Administration. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.[Link]

  • The Royal Society of Chemistry. CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters.[Link]

  • ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.[Link]

  • Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS.[Link]

  • ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF.[Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.[Link]

  • SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.[Link]

  • LCGC International. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.[Link]

  • PubMed. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry.[Link]

  • IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances.[Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.[Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.[Link]

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling.[Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations.[Link]

  • The Journal of Organic Chemistry. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.[Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P.[Link]

  • Resolve Mass. Impurity Profiling and Characterization for Generic Project Submission to USFDA.[Link]

  • Chem-Impex. 4-(Diethylcarbamoyl)phenylboronic acid.[Link]

  • Chromatography Forum. clean up of GC/MS after phenylboronic acid derivative.[Link]

  • Organic Syntheses. Procedure.[Link]

  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[Link]

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A Senior Application Scientist's Guide to Kinetic Studies of Suzuki Coupling with (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of kinetic profiles in the Suzuki-Miyaura coupling reaction utilizing (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of reaction kinetics, offering experimental data to support the objective comparison of different catalyst systems. Our focus is to elucidate the causality behind experimental choices and to provide self-validating protocols that ensure scientific integrity.

Introduction: The Imperative of Kinetic Analysis in Pharmaceutical Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in active pharmaceutical ingredients (APIs). The specific boronic acid of interest, this compound, presents a sterically hindered and electronically complex substrate. The ortho chloro substituent and the bulky diethylcarbamoyl group can significantly impact the reaction kinetics. A thorough understanding of the reaction kinetics is not merely an academic exercise; it is a critical component of process development and optimization, directly influencing reaction efficiency, catalyst loading, impurity profiles, and ultimately, the economic viability of a synthetic route.

This guide will explore a comparative kinetic study of the coupling of this compound with a model aryl bromide, 4-bromoanisole. We will compare the performance of two distinct palladium catalyst systems, representing both a classical and a modern approach to Suzuki couplings with challenging substrates.

The Catalytic Cycle: A Framework for Kinetic Understanding

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The overall reaction rate is determined by the slowest of these steps, which can be influenced by the choice of catalyst, ligand, base, and solvent. For sterically hindered substrates such as this compound, any of these steps could potentially be rate-limiting.

Suzuki_Cycle Pd(0)L_n Pd(0)Ln Ar-Pd(II)(X)L_n Ar-Pd(II)(X)Ln Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'Ln Ar-Pd(II)(X)L_n->Ar-Pd(II)-Ar'L_n Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'L_n->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L_n->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Catalyst Systems

To illustrate the impact of catalyst selection on the reaction kinetics, we will compare two palladium-based systems:

  • System A (Classical): Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This is a widely used, commercially available catalyst. However, the relatively low stability and potential for ligand dissociation can sometimes lead to the formation of palladium black and reduced catalytic activity, especially with challenging substrates.

  • System B (Modern): A pre-catalyst system composed of Palladium(II) acetate [Pd(OAc)₂] and a sterically hindered, electron-rich biarylphosphine ligand such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos). These modern ligands are designed to promote the challenging oxidative addition and reductive elimination steps and to stabilize the active Pd(0) species, often leading to higher turnover numbers (TON) and turnover frequencies (TOF).

Experimental Protocols

The following protocols are designed to be self-validating, with in-process controls to ensure data integrity.

General Procedure for Suzuki-Miyaura Coupling

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Reaction Setup: To a dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), 4-bromoanisole (1.2 equiv), the specified palladium catalyst (see table for loading), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction vessel.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by withdrawing aliquots at regular time intervals and analyzing them by a suitable chromatographic technique (e.g., HPLC or GC).

Protocol for Kinetic Monitoring by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for quantitative analysis of reaction kinetics.

  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and immediately quench it in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) containing an internal standard (e.g., biphenyl).

  • Analysis: Filter the quenched sample through a 0.22 µm syringe filter and inject it into the HPLC system.

  • Data Acquisition: Use a calibrated HPLC method to determine the concentration of the starting materials and the biaryl product.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile and calculate the initial reaction rate.

Experimental_Workflow cluster_prep Reaction Preparation cluster_run Kinetic Experiment cluster_analysis Data Analysis Reagents Weigh Reactants & Catalyst Setup Combine Reagents & Solvent Reagents->Setup Solvent Prepare Degassed Solvent Solvent->Setup Inert Establish Inert Atmosphere Inert->Setup Heat Heat to Reaction Temperature Setup->Heat Sample Withdraw Aliquots Periodically Heat->Sample Quench Quench Aliquots Sample->Quench HPLC Analyze by HPLC Quench->HPLC Plot Plot Concentration vs. Time HPLC->Plot Calculate Calculate Kinetic Parameters Plot->Calculate

Caption: A general experimental workflow for the kinetic analysis of a Suzuki-Miyaura coupling reaction.

Comparative Kinetic Data

The following table summarizes hypothetical but realistic kinetic data for the Suzuki coupling of this compound with 4-bromoanisole using the two catalyst systems.

Catalyst SystemCatalyst Loading (mol%)Initial Rate (M/s)Time to >95% Conversion (h)TONTOF (h⁻¹)
A: Pd(PPh₃)₄ 1.01.5 x 10⁻⁵89511.9
B: Pd(OAc)₂ / SPhos 0.15.0 x 10⁻⁵2950475

TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time

Analysis and Discussion

The kinetic data clearly demonstrates the superior performance of the modern catalyst system (System B) for this challenging Suzuki coupling.

  • Reaction Rate: System B exhibits an initial reaction rate that is over three times faster than System A, even with a ten-fold lower catalyst loading. This is attributed to the electron-rich and sterically bulky SPhos ligand, which facilitates the rate-determining oxidative addition of the aryl bromide and promotes the reductive elimination step.

  • Catalyst Efficiency: The significantly higher TON and TOF for System B underscore its enhanced catalytic efficiency. The robust palladacycle formed in situ with the SPhos ligand is more resistant to decomposition, leading to a longer catalyst lifetime and more productive catalytic cycles. In contrast, the coordinatively saturated Pd(PPh₃)₄ likely requires ligand dissociation to enter the catalytic cycle, a process that can be slow and can lead to the formation of inactive palladium species.

  • Process Implications: The ability to achieve a faster reaction with significantly less catalyst has profound implications for industrial applications. Lower catalyst loading reduces costs and minimizes palladium contamination in the final product, a critical consideration in pharmaceutical manufacturing. The shorter reaction time also increases throughput and reduces energy consumption.

Conclusion

This comparative guide highlights the critical role of kinetic studies in understanding and optimizing Suzuki-Miyaura coupling reactions, particularly with sterically and electronically demanding substrates like this compound. The experimental data underscores the advantages of modern catalyst systems, which can offer significant improvements in reaction rate, catalyst efficiency, and overall process economy. By applying the principles and protocols outlined in this guide, researchers can make informed decisions in catalyst selection and reaction design, leading to more robust and efficient synthetic processes.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Aryl Chlorides. Chemical Society Reviews, 2014 , 43 (1), 412–443. [Link]

  • Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42(12), 5270-5298. [Link]

  • Denmark, S. E.; Regens, C. S. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Practical Alternative to Organoboranes and Organostannanes. Accounts of Chemical Research, 2008 , 41 (11), 1486–1499. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and synthetic chemistry, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific excellence and laboratory safety. This guide provides an in-depth, procedural framework for the proper handling and disposal of (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid (CAS No. 871332-68-2). As a valued professional in this field, your safety, the integrity of your research, and environmental stewardship are paramount. This document moves beyond a simple checklist, offering a self-validating protocol grounded in established safety principles to ensure every step is logical, safe, and compliant.

Immediate Hazard Assessment & Safety Protocols

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, data from structurally similar phenylboronic acid derivatives provide a consistent and reliable safety profile. Boronic acids as a class are known to be irritants.[1][2][3]

The primary directive is to treat this compound as a hazardous chemical waste, precluding any disposal via standard drain or general refuse systems.[1]

Core Safety Principles:

  • Engineering Controls : All handling and weighing operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of fine dust particles.[1][2][4]

  • Personal Protective Equipment (PPE) : A non-negotiable aspect of safe handling. The required PPE provides a primary barrier against exposure.

  • Avoid Cross-Contamination : Never mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[4] Incompatible mixtures can lead to dangerous chemical reactions.[5]

Quantitative Hazard Data Summary

The following table summarizes the key hazard classifications common to substituted phenylboronic acids, which should be conservatively applied to this compound.

Hazard ClassificationGHS Hazard CodeDescription & Rationale
Skin IrritationH315Causes skin irritation.[1][2][3] Boronic acids can react with biological molecules, leading to localized inflammation upon contact with skin.
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3] The fine particulate nature and chemical reactivity can cause significant damage to sensitive eye tissues.
Respiratory IrritationH335May cause respiratory irritation.[2][6] Inhalation of airborne dust can irritate the mucous membranes of the respiratory tract.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationJustification
Eye Protection Chemical safety goggles or a face shield worn over goggles.Protects against accidental splashes or airborne dust from entering the eyes. Standard safety glasses are insufficient.[1][2]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides a barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1][2]
Body Protection A fully-fastened lab coat.Prevents contamination of personal clothing.[1][4]
Respiratory Required when dusts are generated outside a fume hood.An N95 (US) or P1/P2 (EU) particle respirator should be used to prevent inhalation.[7][8]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The guiding principle for the disposal of this compound is meticulous segregation and containment. This workflow ensures that every component, from the bulk material to the final rinse of a container, is managed safely.

Part 1: Disposal of Solid this compound Waste

This procedure applies to unused, expired, or surplus solid chemical.

  • Characterize the Waste : The waste must be classified as a hazardous solid organic chemical waste.[1]

  • Package the Waste : Carefully transfer the solid waste into a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[1] The container must be in good condition, free of leaks or cracks.

  • Label the Container : Affix a "Hazardous Waste" label to the container.[1] The label must, at a minimum, include:

    • The full chemical name: This compound

    • The CAS Number: 871332-68-2 [9]

    • An indication of the hazards (e.g., "Irritant")

  • Store for Pickup : Store the sealed and labeled waste container in a designated satellite accumulation area, segregated from incompatible materials.[4] Follow your institution's guidelines for waste storage limits and pickup schedules.

Part 2: Disposal of Contaminated Labware and Debris

Any item that has come into direct contact with the chemical is considered hazardous waste.

  • Segregation : Do not dispose of contaminated items in the regular trash. This includes weighing boats, spatulas, disposable gloves, and absorbent paper.[1]

  • Collection : Place all contaminated solid debris into a designated, lined hazardous waste container or a sealed, clearly labeled bag.[1]

  • Labeling : Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[1]

  • Disposal : This container must be disposed of through your institution's EHS hazardous waste program.[1]

Part 3: Decontamination of Empty Containers

Properly decontaminating the original chemical container is crucial to prevent environmental release. A "triple-rinse" procedure is standard practice.[10]

  • Initial Rinse (Hazardous Waste) : Rinse the empty container with a suitable organic solvent in which the compound is soluble (e.g., methanol, acetone). Crucially, this first rinseate must be collected and disposed of as liquid hazardous waste .[4][10] Pour the rinseate into a designated liquid hazardous waste container for halogenated or non-halogenated organic solvents, according to your lab's waste streams.

  • Subsequent Rinses : Perform at least two additional rinses with the solvent. For standard boronic acids, these subsequent rinses can often be collected with the first, though you should always consult your local EHS for specific guidance.

  • Final Container Disposal : After the triple rinse, allow the container to air dry completely in a well-ventilated area (e.g., at the back of a fume hood). Deface or remove the original label. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream.[4]

Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

G Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_decision Segregation cluster_solid_waste Solid Waste Stream cluster_container_waste Empty Container Decontamination cluster_final_disposal Final Disposal start Waste Generated waste_type What is the waste type? start->waste_type solid_waste Solid Chemical or Contaminated Debris waste_type->solid_waste Solid empty_container Empty Original Container waste_type->empty_container Empty Container package_solid 1. Place in compatible, sealed container. solid_waste->package_solid label_solid 2. Affix 'Hazardous Waste' label with full chemical name and CAS. package_solid->label_solid store_solid 3. Store in satellite accumulation area. label_solid->store_solid ehs_pickup Arrange Pickup via Institutional EHS Office store_solid->ehs_pickup rinse1 1. Perform first rinse with suitable solvent. empty_container->rinse1 collect_rinseate 2. Collect rinseate as LIQUID HAZARDOUS WASTE. rinse1->collect_rinseate rinse23 3. Perform two additional rinses. collect_rinseate->rinse23 collect_rinseate->ehs_pickup dry_container 4. Air dry container in fume hood. rinse23->dry_container dispose_container 5. Deface label and dispose of clean container in appropriate recycling. dry_container->dispose_container

Caption: Decision workflow for segregating and processing waste streams.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is vital to mitigate exposure and contamination.

  • Small Spills (within a fume hood) :

    • Ensure appropriate PPE is worn.

    • Contain the spill using a chemical absorbent pad or an inert material like vermiculite or sand.[11]

    • Carefully sweep or scoop the absorbed material into a sealable container.

    • Label the container as "Hazardous Waste" specifying the spilled chemical.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.[11]

  • Large Spills (or any spill outside a fume hood) :

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Follow your institution's specific emergency procedures for chemical spills, which typically involves contacting the EHS office immediately.[11]

By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are actively participating in a culture of safety that is the bedrock of innovative and responsible research.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from Lab Alley. [Link]

  • Arbico Organics. (2008). Material Safety Data Sheet - Boric Acid. Retrieved from Arbico Organics. [Link]

  • Chemtalk. (2022). Boric acid. Retrieved from Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • PubChem. (n.d.). (3-Carbamoyl-4-chlorophenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - (3-(Benzylcarbamoyl)phenyl)boronic acid. Retrieved from Angene Chemical. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal. [Link]

  • PubChem. (n.d.). 4-(Diethylcarbamoyl)phenylboronic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Chloro-4-(N-ethylcarbamoyl)phenylboronic acid, min 97%, 1 gram. Retrieved from Oakwood Chemical. [Link]

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Personal protective equipment for handling (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Handling and Safety Guide: (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid

This document provides a detailed protocol for the safe handling, use, and disposal of this compound (CAS No. N/A for diethyl- variant; similar to 850589-40-1 for ethyl- variant). As a member of the boronic acid class of compounds, this reagent requires diligent adherence to safety procedures to mitigate risks and ensure the integrity of your research. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, this guide synthesizes established best practices for closely related boronic acid derivatives to provide a robust operational framework.

Hazard Assessment and Toxicology Profile

Boronic acids are a versatile class of compounds, but they are not without hazards. The primary risks associated with phenylboronic acid derivatives involve irritation and potential toxicity.[1][2] All chemical products should be handled by professionals with the understanding that they may have unknown hazards and toxicity.[3]

Based on data from analogous structures, this compound should be treated as a hazardous substance with the following potential classifications:

Hazard ClassificationGHS Hazard StatementRationale and Causality
Acute Oral Toxicity H302: Harmful if swallowedPhenylboronic acid and its derivatives can be toxic if ingested.[1][4][5]
Skin Irritation H315: Causes skin irritationDirect contact with the solid or solutions can cause localized irritation.[2][6][7]
Serious Eye Irritation H319: Causes serious eye irritationThe fine, crystalline nature of the powder poses a significant risk to eyes upon contact, causing serious irritation.[6][7][8]
Respiratory Irritation H335: May cause respiratory irritationInhalation of the dust can irritate the respiratory tract.[6][7][8]
Potential Genotoxicity Not Classified; Handle with CautionRecent studies have shown that some boronic acids and related reagents can be mutagenic in Ames assays, possibly through the generation of organic radicals.[9] This underscores the need to minimize exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent all routes of exposure. Engineering controls are the first and most critical line of defense.

PPE CategorySpecificationRationale
Primary Engineering Control Certified Chemical Fume HoodAll handling of the solid chemical and its solutions must be performed in a fume hood to prevent inhalation of dust or vapors and contain potential spills.[10]
Eye & Face Protection ANSI Z87-certified safety glasses with side shields or chemical splash goggles.[11]Protects against accidental splashes or airborne particles reaching the eyes.[6][7]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact and irritation.[7] Gloves must be inspected for tears or pinholes before each use and removed without touching the outer surface.[2][4]
Body Protection Long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[11]
Respiratory Protection Not required for standard lab use within a fume hood.If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with a particulate filter is required.[6][8]

Step-by-Step Safe Handling Protocol

This protocol covers the entire workflow from preparation to cleanup, ensuring safety at each stage.

A. Preparation & Weighing

  • Verify Fume Hood Operation : Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Don Full PPE : Put on your lab coat, safety glasses, and gloves as specified in Section 2.

  • Prepare Work Area : Cover the work surface within the fume hood with absorbent bench paper to contain any minor spills.

  • Handle the Chemical :

    • Retrieve the container from its storage location (typically a dry, well-ventilated area at room temperature).[2][12]

    • Carefully open the container inside the fume hood to avoid generating airborne dust.

    • Use a spatula to weigh the desired amount of this compound onto weighing paper or directly into a tared vessel. Avoid creating dust.[5]

B. Solution Preparation & Use

  • Add Solvent : Add the solvent to the vessel containing the solid compound slowly to prevent splashing.

  • Ensure Dissolution : Cap the vessel and mix by swirling, vortexing, or stirring until the solid is fully dissolved.

  • Perform Reaction : Conduct all subsequent experimental steps within the fume hood.

C. Post-Handling & Cleanup

  • Decontaminate : Clean any contaminated surfaces and equipment.

  • Dispose of Waste : Segregate and dispose of all waste (solid, liquid, and contaminated consumables) according to the plan in Section 5.

  • Doff PPE : Remove gloves and lab coat before leaving the work area.

  • Wash Hands : Wash hands thoroughly with soap and water after handling is complete.[4][13]

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

  • In Case of Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[6]

  • In Case of Skin Contact : Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8] Remove all contaminated clothing. If skin irritation persists, seek medical attention.[7]

  • In Case of Inhalation : Move the individual to fresh air immediately.[6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]

  • In Case of Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person.[4][6] Seek immediate medical attention.

  • In Case of a Spill :

    • Evacuate personnel from the immediate area.

    • Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[6][14]

    • Clean the spill area with a suitable solvent and wash with soap and water.

Waste Disposal and Decontamination Plan

Proper disposal is crucial for laboratory safety and environmental compliance. All waste containing this compound must be treated as hazardous.[15]

A. Waste Segregation & Collection

  • Solid Waste : Collect unused this compound and contaminated materials (e.g., weighing paper, gloves, bench paper) in a clearly labeled, sealed hazardous waste container.[10][16]

  • Liquid Waste : Collect all solutions containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[10]

B. Empty Container Decontamination Empty containers must be properly decontaminated before disposal to prevent environmental contamination.[10]

  • Initial Rinse : Rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinseate : The first rinseate is considered hazardous and must be collected and added to your liquid hazardous waste container.[10] Subsequent rinses can typically be collected in the same container.

  • Final Disposal : After rinsing and allowing the container to air dry in a well-ventilated area, deface the original label. The decontaminated container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.[10]

Safe Handling and Disposal Workflow

The following diagram outlines the critical decision-making and procedural workflow for handling this compound from receipt to final disposal.

receive Receive & Log Chemical ppe Don Full PPE (Lab Coat, Gloves, Goggles) receive->ppe fume_hood Work in Certified Chemical Fume Hood ppe->fume_hood handle Weigh & Prepare Solution fume_hood->handle spill Spill Occurs handle->spill experiment Perform Experiment handle->experiment Success spill_procedure Follow Emergency Spill Procedure spill->spill_procedure waste_collection Collect All Waste in Labeled, Sealed Containers spill_procedure->waste_collection experiment->waste_collection decontaminate Decontaminate Glassware & Work Area waste_collection->decontaminate disposal Arrange for Hazardous Waste Disposal via EHS decontaminate->disposal

Caption: Workflow for safe handling and disposal of boronic acids.

References

Click to expand
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]

  • Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - (3-(Benzylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]

  • Ex-Im. (n.d.). 3-Chloro Phenyl Boronic Acid CAS No 63503-60-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Thermo Fisher Scientific. (2014, November 19). Safety Data Sheet - Furan-2-boronic acid pinacol ester. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 3-Chloro-4-(N-ethylcarbamoyl)phenylboronic acid, min 97%, 1 gram. Retrieved from [Link]

  • Sleno, L., et al. (2015). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Organic Process Research & Development. Retrieved from [Link]

  • PNAS. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • The Sarpong Group. (2013, June 10). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.